molecular formula C8H8BrNO2 B1267825 2-(4-Bromophenoxy)acetamide CAS No. 35368-75-3

2-(4-Bromophenoxy)acetamide

Katalognummer: B1267825
CAS-Nummer: 35368-75-3
Molekulargewicht: 230.06 g/mol
InChI-Schlüssel: IFFIYLGFSQQYFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromophenoxy)acetamide is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Bromophenoxy)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Bromophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(4-bromophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFIYLGFSQQYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307273
Record name 2-(4-bromophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35368-75-3
Record name 35368-75-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190601
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-bromophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromophenoxy)acetamide: A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the identification and optimization of versatile chemical scaffolds are paramount. 2-(4-Bromophenoxy)acetamide has emerged as a significant building block, providing a foundational structure for a diverse array of biologically active molecules. Its architecture, featuring a brominated phenyl ring linked via an ether bridge to an acetamide moiety, offers a unique combination of chemical handles and physicochemical properties. This guide provides an in-depth analysis of its chemical structure, properties, synthesis, and its burgeoning applications, with a particular focus on its role in developing novel therapeutics. The insights presented herein are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Molecular Structure and Physicochemical Properties

The structural foundation of 2-(4-Bromophenoxy)acetamide consists of a p-substituted bromophenol core connected to an acetamide group through a flexible ether linkage. The bromine atom serves as a critical modulator of electronic properties and a potential site for further chemical modification (e.g., cross-coupling reactions), while the acetamide group provides hydrogen bonding capabilities essential for molecular recognition at biological targets.

Chemical Structure Diagram

Caption: 2D structure of 2-(4-Bromophenoxy)acetamide.

Key Physicochemical Data

The properties of this molecule make it an attractive starting point for library synthesis, balancing lipophilicity and aqueous solubility.

PropertyValueSource
CAS Number 35368-75-3[1]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
LogP 1.56[1]
Hydrogen Bond Donors 1[2][3]
Hydrogen Bond Acceptors 3[2][3]
Rotatable Bonds 3[1]
Form Solid[1]

Synthesis and Derivatization Strategy

The synthesis of 2-(4-Bromophenoxy)acetamide is typically achieved via a Williamson ether synthesis, a robust and well-established method in organic chemistry. This approach offers high yields and uses readily available starting materials.

Experimental Protocol: Synthesis of 2-(4-Bromophenoxy)acetamide

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Rationale: The Williamson ether synthesis is chosen for its efficiency in forming aryl ethers. 4-Bromophenol is deprotonated by a suitable base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile. 2-Chloroacetamide provides the electrophilic carbon for the Sₙ2 reaction. Acetone is a common polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

Step-by-Step Methodology:

  • Reactant Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (100 mL).

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Addition of Electrophile: Add 2-chloroacetamide (1.1 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(4-Bromophenoxy)acetamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Synthesis Workflow Diagram

synthesis_workflow start_material1 4-Bromophenol reaction_step Williamson Ether Synthesis (Reflux, 12-18h) start_material1->reaction_step start_material2 2-Chloroacetamide start_material2->reaction_step reagents K₂CO₃ (Base) Acetone (Solvent) reagents->reaction_step workup Filtration & Solvent Removal reaction_step->workup purification Recrystallization workup->purification product 2-(4-Bromophenoxy)acetamide purification->product

Caption: Synthetic workflow for 2-(4-Bromophenoxy)acetamide.

Derivatization Potential

A key feature of this scaffold is the ease of derivatization at the amide nitrogen. The parent compound can serve as a precursor for a vast library of N-substituted derivatives. This is typically achieved by first hydrolyzing the amide to the corresponding carboxylic acid, 2-(4-Bromophenoxy)acetic acid (CAS 1878-91-7)[4], and then coupling it with various primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HATU). This strategy allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[5]

Spectroscopic Characterization Profile (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the bromophenoxy ring will appear as two doublets (an AA'BB' system) in the range of δ 6.8-7.5 ppm. A singlet corresponding to the two protons of the methylene (-O-CH₂-) group should be visible around δ 4.5 ppm. The two protons of the primary amide (-NH₂) will likely appear as a broad singlet between δ 5.5-8.0 ppm, with its chemical shift being dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR will show 6 distinct signals. Four signals will be in the aromatic region (δ 115-160 ppm), including the carbon bearing the bromine (which will be shifted upfield) and the carbon attached to the ether oxygen (shifted downfield). The methylene carbon (-CH₂-) signal is expected around δ 65-70 ppm. The carbonyl carbon (-C=O) will be the most downfield signal, typically appearing around δ 170-175 ppm.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong C=O stretch for the amide carbonyl at approximately 1650-1680 cm⁻¹. Two distinct N-H stretching bands for the primary amide will be present in the region of 3100-3500 cm⁻¹. The C-O-C ether linkage will show stretching vibrations around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio). Therefore, two peaks of almost equal intensity will be observed at m/z 230 and 232.

Applications in Drug Discovery and Research

The 2-(4-Bromophenoxy)acetamide scaffold is not merely a synthetic intermediate but a privileged structure in medicinal chemistry. Its derivatives have shown significant promise across multiple therapeutic areas.

Anti-Inflammatory Agents: P2Y₁₄R Antagonists

Recent groundbreaking research has identified N-substituted derivatives of 2-(4-Bromophenoxy)acetamide as potent and selective antagonists of the P2Y₁₄ receptor (P2Y₁₄R).[9][10] This receptor is implicated in various inflammatory diseases.

  • Mechanism: P2Y₁₄R is activated by UDP-glucose released from damaged cells, triggering inflammatory cascades. By blocking this receptor, its antagonists can mitigate the inflammatory response.

  • Lead Compound: A notable example, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, demonstrated an exceptionally low IC₅₀ of 0.6 nM.[9][10]

  • Therapeutic Potential: In preclinical models of acute gouty arthritis, this lead compound was shown to decrease the release of inflammatory factors and inhibit cell pyroptosis through the NLRP3/GSDMD signaling pathway.[10] Its favorable oral bioavailability (F = 75%) positions it as a promising candidate for further development.[9]

Broader Pharmacological Potential

The broader class of phenoxy acetamide derivatives has been investigated for a wide range of biological activities, suggesting further avenues of exploration for this specific scaffold.[11]

  • Antimicrobial and Antifungal Agents: Various acetamide derivatives have shown efficacy against both gram-positive bacteria and fungi.[11]

  • Anticancer Agents: Studies have explored the utility of acetamide derivatives in targeting various cancer cell lines.[5][11]

  • Neurological Applications: Other substituted acetamides have been investigated as butyrylcholinesterase (BChE) inhibitors for potential use in Alzheimer's disease and as anticonvulsant agents.[11][12]

Scaffold Application Map

applications cluster_proven Established Applications cluster_potential Potential Research Areas core 2-(4-Bromophenoxy) acetamide Scaffold app1 Anti-Inflammatory (P2Y₁₄R Antagonism) core->app1 Derivatization app2 Antimicrobial core->app2 app3 Anticancer core->app3 app4 Neurotherapeutics core->app4 gout Gouty Arthritis app1->gout

Caption: Established and potential therapeutic applications.

Safety and Handling

As with any laboratory chemical, 2-(4-Bromophenoxy)acetamide should be handled with appropriate care.

  • General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(4-Bromophenoxy)acetamide represents a highly valuable and versatile scaffold for modern drug discovery. Its straightforward synthesis, predictable spectroscopic properties, and amenability to extensive derivatization make it an ideal starting point for developing novel chemical entities. The demonstrated success of its derivatives as potent P2Y₁₄R antagonists highlights its immediate relevance in the development of new anti-inflammatory therapies. Continued exploration of this core structure is poised to unlock further therapeutic applications, solidifying its role as a key building block in the medicinal chemist's toolkit.

References

  • Chemdiv. Compound 2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide.
  • Sigma-Aldrich. 2-(4-bromophenoxy)-n-(1,1-dioxidotetrahydro-3-thienyl)acetamide.
  • Chemdiv. Compound 2-(4-bromophenoxy)-N-(4-butylphenyl)acetamide.
  • Hit2Lead. 2-(4-bromophenoxy)acetamide | CAS# 35368-75-3.
  • EvitaChem. 2-(4-bromophenoxy)-N-(5-chloro-2-methylphenyl)acetamide.
  • ChemicalBook. 2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide Product Description.
  • PubChem. N-[2-amino-5-(4-bromophenoxy)phenyl]acetamide.
  • PubChem. 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)acetamide.
  • MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.
  • ACS Publications. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay.
  • PubMed. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay.
  • PubChem. 2-(4-Bromophenyl)acetamide.
  • CymitQuimica. 2-(4-Bromophenoxy)acetic acid.
  • ChemicalBook. 2-(4-bromophenyl)-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide) Product Description.
  • PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.
  • ChemScene. N-(2-(3-bromophenoxy)ethyl)acetamide.
  • ERIC. Spectroscopy Data for Undergraduate Teaching.
  • PubChem. 2-[4-(Aminomethyl)-2-bromophenoxy]acetamide.
  • ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide.
  • MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide.
  • NIH. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • ResearchGate. NMR, mass spectroscopy, IR - finding compound structure.
  • PubMed Central. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors.
  • Semantic Scholar. N-[2-(4-Bromophenoxy)ethyl]acetamide.
  • Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate.
  • Google Patents. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • NIH. 2-Bromo-N-(4-bromophenyl)acetamide.
  • MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase.
  • University of Puget Sound. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • University of California, Irvine. Problems from Previous Years' Exams.
  • YouTube. Unknown Organic Spectra Experiment Part 2 Solving an Example Unknown.

Sources

An In-Depth Technical Guide to the Synthesis of 2-(4-Bromophenoxy)acetamide from p-Bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4-bromophenoxy)acetamide, a valuable intermediate in the development of novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed, field-proven experimental protocol, and outline robust analytical methods for the characterization of the final product. The causality behind experimental choices is explained to ensure both scientific integrity and practical applicability.

Introduction: The Significance of Phenoxyacetamide Scaffolds

Phenoxyacetamide derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science.[1] Their structural motif, characterized by a phenoxy group linked to an acetamide moiety, serves as a versatile scaffold for the design of molecules with a wide range of biological activities. These activities include, but are not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a bromine atom on the phenyl ring, as in 2-(4-bromophenoxy)acetamide, can further modulate the compound's lipophilicity and metabolic stability, making it an attractive building block for targeted drug design.

This guide focuses on a reliable and efficient method for the synthesis of 2-(4-bromophenoxy)acetamide, starting from the readily available precursor, p-bromophenol. The synthetic strategy is centered around the classic Williamson ether synthesis, a robust and widely applicable method for the formation of ethers.

The Core Synthesis: Williamson Ether Synthesis

The formation of the ether linkage in 2-(4-bromophenoxy)acetamide is achieved through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion.[2][3]

Reaction Mechanism

The synthesis proceeds in two key steps:

  • Deprotonation: The phenolic proton of p-bromophenol is acidic and can be removed by a suitable base to form a highly nucleophilic p-bromophenoxide ion.

  • Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride ion in an SN2 reaction to form the desired ether linkage.[2][3]

The overall transformation is depicted in the following reaction scheme:

Figure 1: Overall Reaction Scheme

G p_bromophenol p-Bromophenol reaction + p_bromophenol->reaction chloroacetamide 2-Chloroacetamide chloroacetamide->reaction base Base (e.g., K2CO3) base->reaction product 2-(4-Bromophenoxy)acetamide salt KCl + H2O + CO2 product->salt Byproducts reaction->product G A 1. Add p-bromophenol, K2CO3, and acetone to a round-bottom flask. B 2. Add 2-chloroacetamide to the mixture. A->B C 3. Reflux the reaction mixture for 12-16 hours. B->C D 4. Monitor reaction progress by TLC. C->D E 5. Cool the reaction mixture and filter off the inorganic salts. D->E F 6. Evaporate the acetone from the filtrate. E->F G 7. Add water to the residue to precipitate the crude product. F->G H 8. Collect the crude product by vacuum filtration. G->H I 9. Recrystallize the crude product from an ethanol/acetonitrile mixture. H->I J 10. Dry the purified product under vacuum. I->J K 11. Characterize the final product (NMR, IR, MP). J->K

Caption: Step-by-step workflow for the synthesis and purification of 2-(4-Bromophenoxy)acetamide.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-bromophenol (10.0 g, 57.8 mmol), anhydrous potassium carbonate (12.0 g, 86.8 mmol), and 150 mL of acetone.

  • Addition of Electrophile: To the stirred suspension, add 2-chloroacetamide (6.5 g, 69.4 mmol).

  • Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 12-16 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The disappearance of the p-bromophenol spot indicates the completion of the reaction.

  • Workup - Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts using a Buchner funnel and wash the filter cake with a small amount of acetone.

  • Workup - Evaporation: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Workup - Precipitation: To the resulting residue, add approximately 100 mL of cold water and stir vigorously. The crude product will precipitate as a solid.

  • Workup - Collection: Collect the crude product by vacuum filtration, wash it with a small amount of cold water, and allow it to air dry.

  • Purification - Recrystallization: The crude product can be purified by recrystallization. A mixture of ethanol and acetonitrile is a suitable solvent system. Dissolve the crude solid in a minimum amount of the hot solvent mixture, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. [4]10. Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as NMR, IR spectroscopy, and melting point determination.

Product Characterization: A Trifecta of Analytical Validation

Thorough characterization of the synthesized 2-(4-bromophenoxy)acetamide is crucial to confirm its structure and assess its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

    • Aromatic protons (4H): Two doublets in the range of δ 6.8-7.5 ppm, characteristic of a para-substituted benzene ring.

    • Methylene protons (2H): A singlet around δ 4.5 ppm for the -O-CH₂- group.

    • Amide protons (2H): Two broad singlets for the -NH₂ group, which may appear at different chemical shifts depending on the solvent and concentration.

  • ¹³C NMR (Predicted): The carbon NMR spectrum will provide information about the carbon framework.

    • Aromatic carbons: Signals in the range of δ 115-160 ppm. The carbon attached to the bromine will be shifted downfield.

    • Methylene carbon: A signal around δ 65-70 ppm for the -O-CH₂- carbon.

    • Carbonyl carbon: A signal in the downfield region, typically around δ 170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

  • N-H stretch: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

  • C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group. [5]* C-O-C stretch: An absorption in the region of 1200-1250 cm⁻¹ for the aryl ether linkage.

  • C-Br stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.

Melting Point

The melting point of the purified 2-(4-bromophenoxy)acetamide should be sharp and consistent with literature values, if available. A sharp melting point is a good indicator of the purity of the compound.

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for the synthesis of 2-(4-bromophenoxy)acetamide from p-bromophenol via the Williamson ether synthesis. By understanding the underlying reaction mechanism and the critical process parameters, researchers can confidently and efficiently produce this valuable chemical intermediate. The outlined experimental workflow and analytical characterization methods provide a robust framework for ensuring the quality and identity of the final product, paving the way for its application in further research and development.

References

  • BYJU'S. Williamson Ether Synthesis reaction. (n.d.). Retrieved from [Link]

  • Chandana, S. N., et al. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. ResearchGate. Retrieved from [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. (n.d.). Retrieved from [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. (n.d.). Retrieved from [Link]

  • Name Reactions in Organic Synthesis. Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Quora. How to recrystallize phenoxyacetic acid. (2019, February 16). Retrieved from [Link]

  • Wikipedia. Williamson ether synthesis. (2023, December 28). Retrieved from [Link]

  • PubChem. 2-(4-Bromophenyl)acetamide. (n.d.). Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Retrieved from [Link]

  • Chem-Station Int. Ed. Williamson Ether Synthesis. (2014, April 13). Retrieved from [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. (n.d.). Retrieved from [Link]

  • Oregon State University. 13C NMR Chemical Shift. (2022, March 9). Retrieved from [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645). (n.d.). Retrieved from [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information: Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. (n.d.). Retrieved from [Link]

  • Scribd. Acetophenone 13C NMR Analysis. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting information. (n.d.). Retrieved from [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. (2015, August 6). Retrieved from [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. (2025, August 10). Retrieved from [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Retrieved from [Link]

  • NIST WebBook. Acetamide, N-(4-bromophenyl)-. (n.d.). Retrieved from [Link]

  • Google Patents. CN103408404A - Process for synthesizing p-bromophenol. (n.d.).
  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (n.d.). Retrieved from [Link]

  • ResearchGate. Comparison between experimental infrared spectrum of acetamide and... | Download Scientific Diagram. (n.d.). Retrieved from [Link]

  • NIST WebBook. Acetamide. (n.d.). Retrieved from [Link]

  • ResearchGate. (PDF) 2-(4-Chlorophenyl)acetamide. (n.d.). Retrieved from [Link]

  • Google Patents. CN106397240A - 2-haloacetamide synthesis method. (n.d.).

Sources

An In-depth Technical Guide to 2-(4-Bromophenoxy)acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenoxy)acetamide, a molecule of significant interest in contemporary drug discovery and chemical research. This document delves into its fundamental chemical and physical properties, outlines a detailed synthesis protocol, and explores its emerging applications, particularly as a modulator of the P2Y14 receptor. Safety protocols, handling procedures, and in-depth characterization data are also presented to equip researchers, scientists, and drug development professionals with the critical information required for its effective and safe utilization in a laboratory setting.

Introduction: Unveiling 2-(4-Bromophenoxy)acetamide

2-(4-Bromophenoxy)acetamide is an aromatic ether and a primary amide derivative with the chemical formula C₈H₈BrNO₂. Its structure, characterized by a bromophenoxy group linked to an acetamide moiety, makes it a valuable scaffold in medicinal chemistry. The presence of the bromine atom and the phenoxy-acetamide linkage provides opportunities for further chemical modifications, allowing for the exploration of structure-activity relationships in drug design.

Recent research has highlighted the potential of 2-(4-Bromophenoxy)acetamide and its derivatives as potent antagonists of the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory and immune responses. This has positioned the compound as a promising lead for the development of novel therapeutics for a range of inflammatory conditions.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2-(4-Bromophenoxy)acetamide is paramount for its application in research and development.

PropertyValueSource
CAS Number 35368-75-3N/A
Molecular Weight 230.06 g/mol N/A
Molecular Formula C₈H₈BrNO₂N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSO and methanolN/A
Spectroscopic Data (Predicted)

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, and the amide protons.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (Ha)~7.45d2H
Aromatic (Hb)~6.85d2H
Methylene (-CH₂-)~4.40s2H
Amide (-NH₂)~7.5 (broad)s2H

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~170
C-Br (Aromatic)~115
C-O (Aromatic)~157
Aromatic CH~132, 116
Methylene (-CH₂-)~68

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3350-3180Strong, broad
C-H Stretch (Aromatic)3100-3000Medium
C=O Stretch (Amide)~1660Strong
C-O-C Stretch (Ether)1250-1000Strong
C-Br Stretch600-500Medium to strong

2.1.4. Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of 2-(4-Bromophenoxy)acetamide is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). A notable fragmentation pattern for a similar compound, N-(4-bromophenyl)acetamide, shows two peaks of roughly equal intensity for the molecular ion.[1] The fragmentation of 2-(4-Bromophenoxy)acetamide would likely involve the cleavage of the ether and amide bonds.

Synthesis of 2-(4-Bromophenoxy)acetamide: A Step-by-Step Protocol

The synthesis of 2-(4-Bromophenoxy)acetamide can be achieved through a two-step process starting from 4-bromophenol. The first step involves the synthesis of the intermediate, 2-(4-Bromophenoxy)acetic acid, followed by its conversion to the final product.

Synthesis of 2-(4-Bromophenoxy)acetic Acid

This synthesis is an example of a Williamson ether synthesis.

Synthesis_Step1 4-Bromophenol 4-Bromophenol Sodium 4-Bromophenoxide Sodium 4-Bromophenoxide 4-Bromophenol->Sodium 4-Bromophenoxide NaOH, H₂O 2-(4-Bromophenoxy)acetic acid 2-(4-Bromophenoxy)acetic acid Sodium 4-Bromophenoxide->2-(4-Bromophenoxy)acetic acid ClCH₂COOH, heat

Caption: Synthesis of 2-(4-Bromophenoxy)acetic acid.

Experimental Protocol:

  • Deprotonation of 4-Bromophenol: In a round-bottom flask, dissolve 4-bromophenol in an aqueous solution of sodium hydroxide. Stir the mixture at room temperature until the 4-bromophenol has completely dissolved to form sodium 4-bromophenoxide.

  • Williamson Ether Synthesis: To the solution of sodium 4-bromophenoxide, add a solution of chloroacetic acid. Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and acidify with a dilute acid (e.g., HCl) to precipitate the 2-(4-Bromophenoxy)acetic acid. The crude product can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent such as ethanol/water.

Conversion of 2-(4-Bromophenoxy)acetic Acid to 2-(4-Bromophenoxy)acetamide

The conversion of the carboxylic acid to the primary amide can be achieved via an activated carboxylic acid derivative, such as an acyl chloride.

Synthesis_Step2 2-(4-Bromophenoxy)acetic acid 2-(4-Bromophenoxy)acetic acid 2-(4-Bromophenoxy)acetyl chloride 2-(4-Bromophenoxy)acetyl chloride 2-(4-Bromophenoxy)acetic acid->2-(4-Bromophenoxy)acetyl chloride SOCl₂, heat 2-(4-Bromophenoxy)acetamide 2-(4-Bromophenoxy)acetamide 2-(4-Bromophenoxy)acetyl chloride->2-(4-Bromophenoxy)acetamide NH₄OH

Caption: Synthesis of 2-(4-Bromophenoxy)acetamide.

Experimental Protocol:

  • Formation of the Acyl Chloride: In a fume hood, carefully add thionyl chloride to 2-(4-Bromophenoxy)acetic acid. Heat the mixture gently under reflux until the evolution of gas ceases. This indicates the formation of 2-(4-Bromophenoxy)acetyl chloride. Excess thionyl chloride can be removed by distillation under reduced pressure.

  • Amidation: Cool the crude acyl chloride in an ice bath. Slowly add a concentrated aqueous solution of ammonium hydroxide to the flask with vigorous stirring. A precipitate of 2-(4-Bromophenoxy)acetamide will form.

  • Work-up and Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove any unreacted ammonium hydroxide and ammonium chloride. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-(4-Bromophenoxy)acetamide.

Applications in Drug Discovery: Targeting the P2Y14 Receptor

The primary interest in 2-(4-Bromophenoxy)acetamide within the drug development community stems from its potential as a P2Y14 receptor antagonist. The P2Y14 receptor is a G protein-coupled receptor that is activated by UDP-glucose and other sugar nucleotides. It is expressed on various immune cells and is involved in modulating inflammatory responses.

Signaling_Pathway cluster_0 Cell Membrane UDP-glucose UDP-glucose P2Y14R P2Y14R UDP-glucose->P2Y14R G-protein G-protein P2Y14R->G-protein Activation Inflammatory Response Inflammatory Response G-protein->Inflammatory Response Downstream Signaling 2-(4-Bromophenoxy)acetamide 2-(4-Bromophenoxy)acetamide 2-(4-Bromophenoxy)acetamide->P2Y14R Antagonism

Sources

Unveiling the Therapeutic Potential of 2-(4-Bromophenoxy)acetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(4-Bromophenoxy)acetamide, a molecule of significant interest in contemporary drug discovery. We will navigate through its synthetic pathway, delve into its multifaceted biological activities, and present detailed, field-proven protocols for its evaluation. This document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate this promising compound and its derivatives.

Introduction: The Growing Interest in Phenoxyacetamide Scaffolds

The phenoxyacetamide core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1] The strategic incorporation of a bromine atom at the para-position of the phenoxy ring in 2-(4-Bromophenoxy)acetamide offers a unique combination of lipophilicity and electronic properties that can significantly influence its pharmacokinetic and pharmacodynamic profile. This guide will focus on three key areas of its potential therapeutic application: oncology, infectious diseases, and neurology.

Synthesis of 2-(4-Bromophenoxy)acetamide: A Step-by-Step Protocol

The synthesis of 2-(4-Bromophenoxy)acetamide is a two-step process, beginning with the synthesis of the intermediate, 2-(4-Bromophenoxy)acetic acid, followed by its conversion to the final amide product.

Step 1: Synthesis of 2-(4-Bromophenoxy)acetic acid

This synthesis involves the reaction of 4-bromophenol with an haloacetic acid ester, followed by hydrolysis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromophenol (1 equivalent) in a suitable solvent such as acetone or ethanol.

  • Addition of Base: Add anhydrous potassium carbonate (K2CO3) (1.5 equivalents) to the solution. The K2CO3 acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Addition of Ethyl Chloroacetate: To the stirred suspension, add ethyl chloroacetate (1.2 equivalents) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to yield the crude ethyl 2-(4-bromophenoxy)acetate.

  • Hydrolysis: The crude ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide (2 equivalents) for 2-4 hours.

  • Acidification: After cooling, the reaction mixture is acidified with dilute hydrochloric acid (HCl) until a pH of 2-3 is reached, leading to the precipitation of 2-(4-Bromophenoxy)acetic acid.

  • Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Step1 4-Bromophenol 4-Bromophenol Reaction_Mixture Reaction Mixture (Acetone/Ethanol) 4-Bromophenol->Reaction_Mixture Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Reaction_Mixture K2CO3 K2CO3 K2CO3->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Filtration Filtration Reflux->Filtration Hydrolysis Hydrolysis (NaOH, H2O, Reflux) Filtration->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification 2-(4-Bromophenoxy)acetic acid 2-(4-Bromophenoxy)acetic acid Acidification->2-(4-Bromophenoxy)acetic acid

Caption: Synthesis of 2-(4-Bromophenoxy)acetic acid.

Step 2: Amidation of 2-(4-Bromophenoxy)acetic acid

The conversion of the carboxylic acid to the primary amide can be achieved through several methods. A common laboratory-scale method involves the formation of an ammonium salt followed by dehydration.[2]

Experimental Protocol:

  • Formation of Ammonium Salt: To an excess of 2-(4-Bromophenoxy)acetic acid, add solid ammonium carbonate slowly until the effervescence ceases. This forms the ammonium 2-(4-bromophenoxy)acetate salt. The excess carboxylic acid helps to suppress the dissociation of the ammonium salt upon heating.[2]

  • Dehydration: The resulting mixture is heated, typically under reflux, to dehydrate the ammonium salt to the corresponding amide.

  • Purification: The crude 2-(4-Bromophenoxy)acetamide can be purified by recrystallization from a suitable solvent to yield the final product.

Synthesis_Step2 2-(4-Bromophenoxy)acetic acid 2-(4-Bromophenoxy)acetic acid Ammonium Salt Ammonium 2-(4-bromophenoxy)acetate 2-(4-Bromophenoxy)acetic acid->Ammonium Salt Ammonium Carbonate Ammonium Carbonate Ammonium Carbonate->Ammonium Salt Heating Heating Ammonium Salt->Heating 2-(4-Bromophenoxy)acetamide 2-(4-Bromophenoxy)acetamide Heating->2-(4-Bromophenoxy)acetamide

Caption: Amidation of 2-(4-Bromophenoxy)acetic acid.

Potential Anticancer Activity

Derivatives of phenoxyacetamide have demonstrated promising anticancer activities against various cancer cell lines, including breast cancer (MCF-7), neuroblastoma (SK-N-SH), and prostate cancer (PC3).[3][4][5] The presence of halogens on the aromatic ring has been noted to be favorable for anticancer activity.[5]

Proposed Mechanism of Action: Induction of Apoptosis

The primary mechanism by which many phenoxyacetamide derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[6][7] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the upregulation of pro-apoptotic genes, the release of cytochrome c from mitochondria, and the activation of caspases, which are the executioners of apoptosis.[6][8]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas) Caspase8 Caspase-8 activation Death_Receptor->Caspase8 Executioner_Caspases Executioner Caspases (Caspase-3/7) Caspase8->Executioner_Caspases Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase9->Executioner_Caspases Compound 2-(4-Bromophenoxy)acetamide Derivative Compound->Death_Receptor Compound->Mitochondrion Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: Proposed apoptotic pathways induced by the compound.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9]

Protocol for MCF-7 Cells:

  • Cell Seeding: Harvest MCF-7 cells in their logarithmic growth phase. Seed approximately 5 x 10³ cells in 100 µL of complete growth medium per well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Preparation: Prepare a stock solution of 2-(4-Bromophenoxy)acetamide in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[10]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[11]

Table 1: Example of Quantitative Data for Anticancer Activity

CompoundCell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7100[3]
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC352[3]

Potential Antimicrobial Activity

Brominated compounds and phenoxyacetamide derivatives have been reported to possess antimicrobial activity against a range of bacterial and fungal pathogens.[11][12]

Proposed Mechanism of Action: Membrane Permeabilization

One of the proposed mechanisms for the antimicrobial action of such compounds is the disruption of the microbial cell membrane integrity.[13][14] This can lead to the leakage of intracellular components and ultimately cell death. The lipophilic nature of the bromophenyl group likely facilitates the interaction with and insertion into the lipid bilayer of the cell membrane.

Membrane_Permeabilization Compound 2-(4-Bromophenoxy)acetamide Bacterial_Membrane Bacterial Cell Membrane Compound->Bacterial_Membrane Interaction Disruption Membrane Disruption & Permeabilization Bacterial_Membrane->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[15][16][17]

Protocol:

  • Preparation of Inoculum: From a pure overnight culture of the test microorganism, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[17]

  • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of 2-(4-Bromophenoxy)acetamide in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well containing the antimicrobial dilution with the prepared bacterial suspension. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Table 2: Example of Quantitative Data for Antimicrobial Activity

Compound DerivativeMicroorganismMIC (µg/mL)Reference
N-(2-hydroxyl-5-chlorophenyl)phenoxyacetamideKlebsiella pneumoniae25[11]
N-(2-hydroxyl-5-chlorophenyl)phenoxyacetamideGram-positive bacteria25[11]

Potential Anticonvulsant Activity

Acetamide derivatives have been extensively investigated for their anticonvulsant properties.[15][17]

Proposed Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

A key mechanism of action for many anticonvulsant drugs is the modulation of voltage-gated sodium channels.[1][19][20] These channels are crucial for the initiation and propagation of action potentials. By stabilizing the inactivated state of these channels, anticonvulsant compounds can reduce the repetitive firing of neurons that is characteristic of seizures. The lipophilic nature of the phenoxyacetamide structure may facilitate its entry into the central nervous system.[20]

Sodium_Channel_Modulation Compound 2-(4-Bromophenoxy)acetamide Derivative VGSC Voltage-Gated Sodium Channel (VGSC) Compound->VGSC Binds to Inactivated_State Stabilization of Inactivated State VGSC->Inactivated_State Reduced_Firing Reduced Neuronal Repetitive Firing Inactivated_State->Reduced_Firing Anticonvulsant_Effect Anticonvulsant Effect Reduced_Firing->Anticonvulsant_Effect

Caption: Proposed mechanism of anticonvulsant action.

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[21][22][23]

Protocol:

  • Animal Preparation: Use male albino mice (20-25 g). Administer the test compound (dissolved or suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose) intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group should receive the vehicle alone.

  • Time to Peak Effect: The test is conducted at the time of peak effect of the drug, which should be determined in preliminary studies.

  • Induction of Seizure: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. A drop of saline or a local anesthetic can be applied to the corneas before electrode placement to ensure good contact and reduce discomfort.[23]

  • Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint indicating protection.[24]

  • Data Analysis: The number of protected animals in each group is recorded, and the percentage of protection is calculated. The ED50 (the dose that protects 50% of the animals) can be determined from a dose-response curve.

Table 3: Example of Quantitative Data for Anticonvulsant Activity

Compound DerivativeAnimal ModelRouteDose (mg/kg)Protection (%)Reference
2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dioneMouse (MES)i.p.30>50[15]
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideMouse (MES)i.p.100>50[17]

Conclusion and Future Directions

2-(4-Bromophenoxy)acetamide represents a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. The evidence presented in this guide highlights its promise in the fields of oncology, microbiology, and neurology. Further research should focus on elucidating the precise molecular targets and mechanisms of action for each biological activity. Structure-activity relationship (SAR) studies on derivatives of 2-(4-Bromophenoxy)acetamide will be crucial for optimizing potency and selectivity, and for developing lead compounds for further preclinical and clinical investigation. The protocols detailed herein provide a robust framework for such future research endeavors.

References

  • Al-Ostath, A. I., Al-Assar, M. A., El-Sayed, M. A., & El-Hashash, M. A. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524. [Link]

  • Chawla, P., & Singh, I. (2021). Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies. Bioorganic chemistry, 115, 105230. [Link]

  • Dahham, S. S., Mohamad, T. A., Ali, M. S., & Majid, A. S. (2022). Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. International journal of molecular sciences, 23(13), 7436. [Link]

  • Daneshtalab, N., Moghadam, M. H., & Shafiee, A. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 11(3), 811–816. [Link]

  • Gobbi, S., Rampa, A., Bisi, A., Belluti, F., Piazzi, L., Valenti, P., ... & Valenti, P. (2011). Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. European journal of medicinal chemistry, 46(1), 220-226. [Link]

  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy (pp. 55-75). Humana Press, New York, NY. [Link]

  • Making amides. (n.d.). Chemguide. Retrieved January 16, 2026, from [Link]

  • Mishra, R., & Kumar, S. (2014). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. ResearchGate. [Link]

  • Mohammadi-Farani, A., Foroumadi, A., & Shafiee, A. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(4), 1237–1243. [Link]

  • Pokhodylo, N. T., & Matiichuk, V. S. (2010). Membrane Permeabilization Mechanisms. IntechOpen. [Link]

  • Singh, P., Kumar, A., & Kumar, D. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed research international, 2014. [Link]

  • Tateda, K., Ishii, Y., & Yamaguchi, K. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Tighadouini, S., Smaail, H., El-Guourrami, O., El-M'Bareki, H., Bouddouch, A., Ramdani, M., ... & Radi, S. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & medicinal chemistry, 27(14), 3045-3052. [Link]

  • Turska, E., Turski, W. A., & Kleinrok, Z. (2018). The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death. European Journal of Medicinal Chemistry, 143, 116-128. [Link]

  • Obniska, J., & Kamiński, K. (2011). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Acta poloniae pharmaceutica, 68(5), 737-745. [Link]

  • Yalcin, I., Oren, I., Sener, E., Akin, A., & Ucarturk, N. (1997). Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. European journal of medicinal chemistry, 32(6), 535-542. [Link]

  • Yuen, E., & Soderlund, D. M. (2016). Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. Channels, 10(1), 1-13. [Link]

  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101-106. [Link]

  • CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google Patents. (n.d.).
  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 16, 2026, from [Link]

  • Rogawski, M. A. (2013). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

  • Process for the preparation of 2,4-dichlorophenoxyacetic acid. (n.d.). European Patent Office. Retrieved January 16, 2026, from [Link]

  • Zgurskaya, H. I. (2020). Enhancing permeability of the outer membrane. GARDP Revive. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved January 16, 2026, from [Link]

  • Khan, M., Marya, & Adil, S. F. (2022). Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. Frontiers in Pharmacology, 13, 943308. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 16, 2026, from [Link]

  • Rogawski, M. A. (2012). Mechanisms of action of antiepileptic drugs. Jasper's basic mechanisms of the epilepsies. [Link]

  • Hudson, J. B. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of organic chemistry, 78(9), 4357-4364. [Link]

  • Antimicrobial Properties of Analogs of Dimeric A-Type Proanthocyanidins in Food Matrices. (2022). MDPI. [Link]

  • The preparation of amides. (n.d.). Chemguide. Retrieved January 16, 2026, from [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2022). UKHSA Research Portal. [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH. Retrieved January 16, 2026, from [Link]

  • Turska, E., Turski, W. A., & Kleinrok, Z. (2018). The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death. European Journal of Medicinal Chemistry, 143, 116-128. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). (2013). ResearchGate. [Link]

  • Tan, M. L., Oon, C. E., & Sulaiman, S. F. (2015). Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds. PloS one, 10(6), e0128527. [Link]

  • MTT assay of (A) of DC and (B) of RS at IC50 with different... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

Literature review on 2-(4-Bromophenoxy)acetamide and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Bromophenoxy)acetamide and its Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

Introduction: The Versatility of the Phenoxyacetamide Scaffold

The phenoxyacetamide core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] This framework, characterized by a phenoxy group linked to an acetamide moiety, offers a synthetically tractable backbone that allows for systematic structural modifications. These modifications can fine-tune the molecule's physicochemical properties and pharmacological profile, leading to derivatives with a wide spectrum of therapeutic applications.[3] Researchers have successfully explored phenoxyacetamide analogs as anticancer, anti-inflammatory, analgesic, antimicrobial, and neuroprotective agents.[1][4]

At the heart of this exploration is the parent compound, 2-(4-bromophenoxy)acetamide. The presence of the bromine atom on the phenyl ring provides a key point for interaction and influences the electronic properties of the molecule, often enhancing binding affinity to biological targets. This guide provides a comprehensive review of the synthesis, diverse biological activities, and critical structure-activity relationships (SAR) of 2-(4-bromophenoxy)acetamide and its rapidly expanding class of analogs.

Synthetic Methodologies: Building the Phenoxyacetamide Core

The synthesis of 2-(4-bromophenoxy)acetamide and its derivatives is typically achieved through a straightforward and efficient multi-step process. The general strategy involves the etherification of a substituted phenol followed by amidation.

General Synthetic Pathway

The primary route begins with a Williamson ether synthesis, where a substituted phenol (like 4-bromophenol) is deprotonated with a suitable base (e.g., potassium carbonate) and subsequently reacted with an ethyl haloacetate (e.g., ethyl chloroacetate) to form a phenoxy ester intermediate. This ester is then hydrolyzed to the corresponding phenoxyacetic acid. Finally, the carboxylic acid is coupled with a desired amine in the presence of a coupling agent to yield the target acetamide derivative.[2]

G cluster_0 Step 1: Etherification cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amidation A Substituted Phenol (e.g., 4-Bromophenol) C Phenoxy Ester Intermediate A->C K2CO3, Acetone B Ethyl Chloroacetate B->C D Phenoxyacetic Acid Derivative C->D NaOH, H2O/EtOH F Final Phenoxyacetamide Analog D->F Coupling Agent (e.g., TBTU, CDI) E Amine (R-NH2) E->F

General Synthetic Workflow for Phenoxyacetamide Analogs.

Experimental Protocol: Synthesis of 2-(4-Bromophenoxy)acetic acid

This protocol details the synthesis of the key carboxylic acid intermediate required for producing various 2-(4-bromophenoxy)acetamide analogs.

  • Setup: To a round-bottom flask, add 4-bromophenol (1 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone.

  • Reaction: Add ethyl chloroacetate (1.1 eq.) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, filter the mixture to remove potassium carbonate and evaporate the solvent under reduced pressure.

  • Hydrolysis: Dissolve the resulting crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Stirring: Stir the mixture at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification: Cool the flask in an ice bath and acidify the mixture with dilute hydrochloric acid until a precipitate forms.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield 2-(4-bromophenoxy)acetic acid.[2]

This acid can then be coupled with various amines using standard peptide coupling reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) or N,N'-Carbonyldiimidazole (CDI) to generate a library of analogs.[2][5]

Pharmacological Applications and Biological Activity

The phenoxyacetamide scaffold has proven to be a pharmacologically rich template, with analogs demonstrating a wide array of biological activities.

Anticancer Activity

Phenoxyacetamide derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines through multiple mechanisms.[1]

  • Apoptosis Induction: Certain novel phenoxyacetamide derivatives have been shown to be potent inducers of apoptosis in liver cancer (HepG2) and breast cancer (MCF-7) cell lines.[6]

  • PARP-1 Inhibition: The mechanism of action for some of these compounds involves the inhibition of key enzymes like Poly (ADP-ribose) polymerase-1 (PARP-1), which is critical for DNA repair in cancer cells.[1] Inhibiting PARP-1 leads to an accumulation of DNA damage and ultimately triggers programmed cell death.

  • Enzyme Inhibition: Other derivatives have demonstrated inhibitory activity against histone methyltransferases, enzymes often dysregulated in cancer progression.[1]

G A Phenoxyacetamide Analog B PARP-1 Enzyme A->B inhibits D Failed DNA Repair B->D leads to C DNA Single-Strand Break C->B recruits E Apoptosis (Cell Death) D->E

Mechanism of PARP-1 Inhibition by Phenoxyacetamide Analogs.

Anti-inflammatory and Analgesic Properties

Several studies have highlighted the anti-inflammatory and analgesic potential of this class of compounds. The mechanism is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[4] The acetamide group is particularly well-suited for designing prodrugs that target COX-2 inhibitors.[4] Halogen-containing phenoxy derivatives have been noted to enhance anti-inflammatory function.[2]

Antimicrobial and Antifungal Activity

The structural versatility of phenoxyacetamides has been leveraged to develop potent antimicrobial agents. Specific derivatives have shown significant activity against Gram-positive bacteria and various fungal strains.[2] For instance, certain acetamide compounds incorporating a benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl moiety displayed good activity against both bacteria and fungi.[2]

Antitubercular Agents

Through molecular hybridization, novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were synthesized and evaluated for their activity against M. tuberculosis H37Rv.[7] Several of these compounds exhibited potent antitubercular activity, with one derivative proving as effective as the frontline drug rifampin against a resistant strain, while also showing a good safety profile in normal cell lines.[7]

Cholinesterase Inhibition

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterase enzymes is a key therapeutic strategy. Substituted acetamide derivatives have been designed and synthesized as potential butyrylcholinesterase (BChE) inhibitors.[8] Docking studies have confirmed that these molecules can bind to both the catalytic and peripheral anionic sites of the BChE active site, making them promising leads for Alzheimer's treatment.[8]

Summary of Biological Activities
ActivityTarget/MechanismKey FindingsReference(s)
Anticancer PARP-1 Inhibition, Apoptosis InductionPotent cytotoxicity against HepG2 and MCF-7 cell lines.[1][6]
Anti-inflammatory COX-2 InhibitionHalogenated derivatives show enhanced activity.[2][4]
Antimicrobial Bacterial & Fungal Cell DisruptionGood activity against Gram-positive bacteria and fungi.[2]
Antitubercular M. tuberculosis InhibitionMIC values as low as 4 µg/mL against resistant strains.[7]
BChE Inhibition Alzheimer's Disease TargetIC50 values in the low micromolar range (e.g., 3.94 µM).[8]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between chemical structure and biological activity is crucial for designing more potent and selective drugs. SAR studies on phenoxyacetamide analogs have yielded several key insights.

  • Role of the Phenoxy Ring: The substitution pattern on the phenoxy ring is a major determinant of activity.

    • Electron-Withdrawing Groups: There is a general preference for electron-withdrawing groups (EWGs) over electron-donating groups (EDGs).[9] Halogens (like the bromine in the parent compound) and nitro groups often enhance potency across different activities, including anti-inflammatory and antitubercular applications.[2][7]

    • Fluorine Substitution: Fluorine, in particular, plays a remarkable role in enhancing potency, as seen in antitubercular and anti-cryptosporidium agents.[7][9] The position of the fluorine atom is also critical, with 4-fluoro substitutions often being beneficial.[9]

  • Role of the N-Aryl Acetamide Moiety: Modifications to the amine portion of the acetamide group allow for extensive exploration of chemical space.

    • The nature and position of substituents on the N-aryl ring significantly impact the compound's interaction with the target protein. For example, in BChE inhibitors, small substituents like methyl or methoxy groups on this ring can fine-tune the inhibitory potency.[8]

G cluster_R1 Phenoxy Ring (R1) cluster_R2 N-Substitution (R2) Core 2-Phenoxyacetamide Core R1_Node Substituents Core->R1_Node Modifications Here R2_Node Aromatic/Aliphatic Groups Core->R2_Node Modifications Here EWG EWGs Preferred (e.g., -Br, -NO2, -F) R1_Node->EWG Increases Potency EDG EDGs Less Active R1_Node->EDG Decreases Potency Aryl Substituted Aryl Rings R2_Node->Aryl Alkyl Alkyl Chains R2_Node->Alkyl

Key Structure-Activity Relationship (SAR) Areas.

Conclusion and Future Directions

The 2-(4-bromophenoxy)acetamide scaffold and its analogs represent a highly versatile and pharmacologically significant class of compounds. The straightforward synthesis allows for the creation of large libraries of derivatives, which have demonstrated a remarkable breadth of biological activities, from anticancer and anti-inflammatory to potent antitubercular and neuroprotective effects.

Future research should focus on optimizing the lead compounds identified from various screening efforts. This includes improving pharmacokinetic profiles (ADME properties) to enhance oral bioavailability and reduce off-target effects. The use of computational and structure-based drug design approaches will be invaluable in rationally designing next-generation analogs with superior potency and selectivity for their respective biological targets. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics to address a wide range of human diseases.

References

  • Application Notes and Protocols for Phenoxy Acetamide Derivatives in Pharmacology - Benchchem. (n.d.). BenchChem.
  • Ali, I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 31. Retrieved January 16, 2026, from [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). Semantic Scholar.
  • An Overview of New Acetamide Derivatives in COX-II Inhibitors. (n.d.). Galaxy Publication.
  • 2-(4-bromophenoxy)-N-(5-chloro-2-methylphenyl)acetamide. (n.d.). EvitaChem.
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (2017). MDPI. Retrieved January 16, 2026, from [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (2021). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • 2-[4-(Aminomethyl)-2-bromophenoxy]acetamide. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2018). MDPI. Retrieved January 16, 2026, from [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1973. Retrieved January 16, 2026, from [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2012). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). Scientific Reports, 13(1), 4889. Retrieved January 16, 2026, from [Link]

Sources

A Guide to the Spectroscopic Characterization of 2-(4-Bromophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unequivocal structural elucidation and characterization of 2-(4-Bromophenoxy)acetamide. Designed for researchers and professionals in chemical synthesis and drug development, this document synthesizes fundamental principles with practical, field-proven insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section details the causality behind experimental choices, presents interpreted data in a clear format, and outlines standardized protocols, ensuring a self-validating approach to molecular characterization.

Introduction: The Importance of Rigorous Characterization

2-(4-Bromophenoxy)acetamide belongs to the phenoxy acetamide class of compounds, a scaffold known for its diverse pharmacological potential. Derivatives of this family have been investigated for various biological activities, making the precise and unambiguous confirmation of their molecular structure a critical step in any research and development pipeline[1][2]. Spectroscopic analysis is the cornerstone of this process, providing a detailed molecular fingerprint that confirms identity, purity, and structural integrity.

This guide moves beyond a simple presentation of data, focusing instead on the integrated interpretation of ¹H NMR, ¹³C NMR, IR, and MS data to build a cohesive and validated structural profile of the title compound.

Molecular Structure and Analytical Framework

The first step in any spectroscopic analysis is a clear understanding of the target molecular structure. The key structural features of 2-(4-Bromophenoxy)acetamide include a para-substituted bromophenyl ring, an ether linkage, a methylene bridge, and a primary amide functional group. Each of these features will produce a characteristic signal or pattern in the various spectra, allowing for a systematic and confirmatory analysis.

Caption: Numbered structure of 2-(4-Bromophenoxy)acetamide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Rationale and Experimental Design

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, quantity, and connectivity of protons.

  • Causality of Experimental Choices:

    • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its high polarity effectively dissolves the amide, and its residual proton signal (at ~2.50 ppm) does not typically interfere with key analyte signals. Crucially, amide N-H protons are less prone to rapid exchange in DMSO-d₆ compared to other solvents like CDCl₃, resulting in sharper, more easily identifiable peaks.

    • Internal Standard: Tetramethylsilane (TMS) is added as the internal standard (δ = 0.00 ppm) because it is chemically inert, volatile, and its 12 equivalent protons give a single sharp signal that does not overlap with most organic proton signals.

Standard Operating Protocol: ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the dried 2-(4-Bromophenoxy)acetamide sample.

  • Dissolution: Dissolve the sample in ~0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry NMR tube.

  • Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Data Presentation and Interpretation

The ¹H NMR spectrum provides a clear fingerprint of the molecule, with each signal corresponding to a unique proton environment.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.48Doublet (d)2HH3, H5 (Aromatic)
~6.95Doublet (d)2HH2, H6 (Aromatic)
~7.30 (broad)Singlet (br s)1H-NH (one of two)
~7.15 (broad)Singlet (br s)1H-NH (one of two)
~4.50Singlet (s)2HH7 (-O-CH₂-)
  • Interpretation:

    • Aromatic Region (δ 6.9-7.5 ppm): The para-substitution on the benzene ring creates a symmetrical AA'BB' system, which simplifies to two distinct doublets. The protons ortho to the bromine atom (H3, H5) are deshielded by its electron-withdrawing inductive effect and appear further downfield (~7.48 ppm). The protons ortho to the electron-donating ether oxygen (H2, H6) are more shielded and appear upfield (~6.95 ppm).

    • Amide Protons (δ 7.1-7.3 ppm): The two protons of the primary amide (-NH₂) are diastereotopic and often appear as two separate broad singlets. Their broadness is a result of quadrupolar relaxation from the adjacent ¹⁴N nucleus and potential chemical exchange.

    • Aliphatic Methylene Protons (δ 4.50 ppm): The two protons on C7 are chemically equivalent, resulting in a sharp singlet. Their significant downfield shift to ~4.50 ppm is a direct consequence of the powerful deshielding effect of the adjacent ether oxygen atom.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Rationale and Experimental Design

¹³C NMR spectroscopy complements ¹H NMR by providing a count of all non-equivalent carbon atoms in the molecule.

  • Causality of Experimental Choices:

    • Proton Decoupling: Standard ¹³C NMR spectra are acquired with broadband proton decoupling. This technique irradiates all protons, collapsing the carbon-proton coupling and simplifying the spectrum so that each unique carbon atom appears as a single sharp line. This greatly enhances the signal-to-noise ratio and simplifies interpretation.

Standard Operating Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize the same spectrometer, switching the probe to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Acquisition: Acquire the spectrum using a standard pulse program with broadband proton decoupling. A longer acquisition time and more scans (e.g., 256 or more) are typically required due to the low natural abundance of the ¹³C isotope.

  • Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the solvent signal (DMSO-d₆ at δ 39.52 ppm).

Data Presentation and Interpretation

The spectrum will display eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~169.0C8 (C=O)Carbonyl carbons are highly deshielded and appear furthest downfield.
~157.5C1 (C-O)Aromatic carbon attached to the electronegative oxygen is significantly deshielded.
~132.5C3, C5Aromatic carbons ortho to the bromine atom.
~116.5C2, C6Aromatic carbons ortho to the ether oxygen, shielded by its resonance effect.
~115.0C4 (C-Br)The carbon directly attached to bromine; its shift is influenced by heavy atom effects.
~67.0C7 (-O-CH₂-)Aliphatic carbon deshielded by the directly attached oxygen atom.

Infrared (IR) Spectroscopy

Rationale and Experimental Design

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies upon absorbing infrared radiation.

  • Causality of Experimental Choices:

    • ATR Technique: Attenuated Total Reflectance (ATR) is a modern, preferred method over traditional KBr pellets. It requires minimal sample preparation (a small amount of solid is pressed against a crystal, e.g., diamond) and provides high-quality, reproducible spectra without the interference of atmospheric moisture.

Standard Operating Protocol: ATR-IR Acquisition
  • Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum of the empty stage.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample onto the crystal.

  • Pressure Application: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Acquisition: Acquire the sample spectrum (typically an average of 16-32 scans) over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal after analysis.

Data Presentation and Interpretation

The IR spectrum confirms the presence of all key functional groups in 2-(4-Bromophenoxy)acetamide.

Wavenumber (cm⁻¹)IntensityAssignment
~3350, ~3180Medium, SharpN-H Asymmetric & Symmetric Stretch (Primary Amide)
~3050Medium-WeakC-H Aromatic Stretch
~2930WeakC-H Aliphatic Stretch
~1660Strong, SharpC=O Stretch (Amide I Band)[3]
~1600MediumN-H Bend (Amide II Band)
~1580, ~1480MediumC=C Aromatic Ring Stretch
~1240StrongC-O-C Asymmetric Ether Stretch
~820StrongC-H Out-of-Plane Bend (para-substitution)
  • Interpretation:

    • The two distinct peaks above 3100 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching of a primary amide.

    • The intense, sharp absorption at ~1660 cm⁻¹ is the unmistakable signal for the amide carbonyl (C=O) stretch, often referred to as the Amide I band.[3]

    • The strong peak at ~1240 cm⁻¹ confirms the presence of the aryl-alkyl ether linkage.

    • The strong band at ~820 cm⁻¹ is highly diagnostic for 1,4-disubstitution (para) on a benzene ring.

Mass Spectrometry (MS)

Rationale and Experimental Design

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.

  • Causality of Experimental Choices:

    • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like amides. It typically generates the protonated molecular ion [M+H]⁺, which allows for straightforward determination of the molecular weight.

Standard Operating Protocol: ESI-MS Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Tuning: Optimize instrumental parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to maximize the signal of the ion of interest.

  • Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Data Presentation and Interpretation

The mass spectrum provides the final piece of confirmatory evidence for the structure.

  • Molecular Formula: C₈H₈BrNO

  • Exact Mass: 228.98 Da (for ⁷⁹Br), 230.98 Da (for ⁸¹Br)

  • Expected Molecular Ion: A characteristic pair of peaks of nearly equal intensity at m/z 229.9 [M+H]⁺ and m/z 231.9 [M+H]⁺ . This isotopic signature is definitive proof of the presence of a single bromine atom.

  • Key Fragmentation Pathway: A primary fragmentation pathway involves the cleavage of the C-C bond alpha to the carbonyl group, leading to the loss of the acetamide moiety.

fragmentation_pathway parent [M+H]⁺ m/z 230, 232 fragment1 Loss of CH₃C(O)NH₂ (acetamide) fragment2 [Br-Ph-O-CH₂]⁺ m/z 171, 173 fragment1->fragment2 - 59 Da

Caption: Primary fragmentation of 2-(4-Bromophenoxy)acetamide.

Integrated Validation Workflow

The structural confirmation of 2-(4-Bromophenoxy)acetamide is not based on a single piece of data but on the convergence of all spectroscopic evidence. The workflow below illustrates this principle of self-validation.

validation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis of 2-(4-Bromophenoxy)acetamide purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR purification->ir ms MS purification->ms interp_nmr Proton/Carbon Skeleton nmr->interp_nmr interp_ir Functional Groups Confirmed ir->interp_ir interp_ms Molecular Weight & Br Isotope Pattern ms->interp_ms conclusion Validated Structure interp_nmr->conclusion interp_ir->conclusion interp_ms->conclusion

Caption: Integrated workflow for structural validation.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of 2-(4-Bromophenoxy)acetamide. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific connectivity of the molecule. IR spectroscopy validates the presence of the key functional groups—amide, ether, and aromatic ring. Finally, mass spectrometry confirms the correct molecular weight and elemental composition through the characteristic bromine isotopic pattern. Following the protocols and interpretative logic outlined in this guide ensures the generation of reliable, high-quality data essential for advancing research in medicinal chemistry and materials science.

References

  • Chandana S N, Hezam Fares, et al. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Heliyon, 7(3):e06464. Available from: [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of synthesized compound (c). [Image]. Available from: [Link]

  • NIST. (n.d.). Acetamide, N-(4-bromophenyl)-2-acetoxy-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Journal Article]. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Journal Article on C-H amidation]. Available from: [Link]

  • Khan, I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 31. Available from: [Link]

  • PubChem. (n.d.). 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2012). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Journal of Chemical Sciences, 124(5). Available from: [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information for [Organic & Biomolecular Chemistry article]. Available from: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. [General reference, URL not applicable for specific search result but is a standard text].
  • MDPI. (2021). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 26(15), 4478. Available from: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645). Available from: [Link]

  • Gowda, B. T., et al. (2008). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o193. Available from: [Link]

  • Oriental Journal of Chemistry. (2015). Molecular Structure, Experimental and Theoretical Spectroscopic Studies and Quantum Chemical Calculation of Phenoxyacetic Acid and Its P-Chloro Derivative. Available from: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, D2O, experimental) (HMDB0031645). Available from: [Link]

  • NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Available from: [Link]

  • ResearchGate. (2016). QSAR Studies of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Available from: [Link]

  • NIST. (n.d.). Acetamide, N-(4-bromophenyl)- Mass Spectrum. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Available from: [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Article on amide synthesis]. Available from: [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Available from: [Link]

  • NIST. (n.d.). Acetamide. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Available from: [Link]

  • RSC Publishing. (n.d.). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Available from: [Link]

  • Semantic Scholar. (2023). Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. Available from: [Link]

  • ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and.... [Image]. Available from: [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. [Image]. Available from: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

Sources

Solubility of 2-(4-Bromophenoxy)acetamide in different organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(4-Bromophenoxy)acetamide in Organic Solvents

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and efficacy of a potential therapeutic agent. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile in various organic solvents is fundamental for tasks ranging from reaction chemistry and purification to formulation and preclinical screening. This guide provides an in-depth technical overview of the principles and methodologies for determining the solubility of 2-(4-Bromophenoxy)acetamide, a representative phenoxyacetamide derivative. We will explore its structural attributes, the theoretical underpinnings of its solubility, and provide a detailed, field-proven experimental protocol for its quantitative determination.

Introduction: The Critical Role of Solubility in Drug Development

In the pharmaceutical sciences, the journey from a hit compound to a viable drug candidate is fraught with challenges, many of which are rooted in the compound's fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of the drug development process.[1] Poor solubility can lead to a cascade of issues, including low bioavailability, erratic absorption, and difficulties in formulating a stable and effective dosage form.

This guide focuses on 2-(4-Bromophenoxy)acetamide, a molecule that serves as an excellent case study for understanding the interplay of various functional groups on solubility. Its structure, featuring a polar amide group capable of hydrogen bonding, a semi-flexible ether linkage, and a lipophilic bromophenyl ring, presents a nuanced solubility profile that is highly dependent on the choice of solvent. Understanding and quantifying this profile is not merely an academic exercise; it is a prerequisite for advancing such a compound through the development pipeline.

Physicochemical Profile of 2-(4-Bromophenoxy)acetamide

A molecule's structure is the primary determinant of its solubility. Before delving into experimental determination, it is crucial to analyze the key physicochemical properties of 2-(4-Bromophenoxy)acetamide.

Table 1: Key Physicochemical Properties of 2-(4-Bromophenoxy)acetamide

PropertyValueSourceSignificance in Solubility
Molecular Formula C₈H₈BrNO₂[2]Provides the elemental composition.
Molecular Weight 230.06 g/mol [2]Influences the energy required to disrupt the crystal lattice.
CAS Number 35368-75-3[2]Unique identifier for the compound.
Predicted XLogP3 ~1.7[3]Indicates a moderate degree of lipophilicity, suggesting a balance between solubility in polar and non-polar environments. A positive value denotes a preference for a lipid-like environment over an aqueous one.
Hydrogen Bond Donors 1 (from the amide N-H)[3]The ability to donate a hydrogen bond is crucial for favorable interactions with protic and polar aprotic solvents.
Hydrogen Bond Acceptors 2 (from the carbonyl oxygen and ether oxygen)[3]The capacity to accept hydrogen bonds allows for strong interactions with protic solvents like alcohols and water.
Topological Polar Surface Area (TPSA) 52.3 ŲInferred from similar structures[3]A measure of the surface area occupied by polar atoms. This value suggests moderate polarity and potential for good membrane permeability.

Note: Predicted values are based on the closely related isomer 2-(4-bromophenyl)acetamide as direct experimental or predicted data for 2-(4-Bromophenoxy)acetamide is not available in the cited public databases. These values serve as a strong estimation for guiding experimental design.

The structure of 2-(4-Bromophenoxy)acetamide suggests a complex solubility behavior. The primary amide group (-CONH₂) is polar and can both donate and accept hydrogen bonds.[4] This feature promotes solubility in polar, protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). Conversely, the 4-bromophenyl group is large, non-polar, and lipophilic, which will favor solubility in less polar or non-polar solvents. The ether linkage (-O-) adds some polarity and can act as a hydrogen bond acceptor but also contributes to the molecule's overall flexibility. The interplay of these features means that no single solvent is likely to be "perfect," and a range of solvents must be tested to establish a comprehensive profile.

Theoretical Framework: "Like Dissolves Like" in Practice

The adage "like dissolves like" is the guiding principle in solubility science. It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For 2-(4-Bromophenoxy)acetamide, we can predict its relative solubility in different classes of solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact strongly with the amide group of 2-(4-Bromophenoxy)acetamide, leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents have dipole moments and can act as hydrogen bond acceptors but lack a hydrogen bond-donating group. They will interact favorably with the carbonyl and ether oxygens of the molecule. Solvents like DMSO are particularly powerful due to their high polarity.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot engage in hydrogen bonding. The energy required to break the solute-solute interactions within the crystal lattice of 2-(4-Bromophenoxy)acetamide and the solvent-solvent interactions of the non-polar solvent will likely not be compensated by strong solute-solvent interactions. Therefore, solubility is expected to be low.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the thermodynamic solubility of a compound is the equilibrium shake-flask method .[5] This method involves generating a saturated solution by allowing an excess of the solid compound to equilibrate with the solvent over a defined period. The concentration of the dissolved compound in the supernatant is then accurately measured.

Workflow for Solubility Determination

The entire experimental process can be visualized as a sequence of critical steps, from preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Quantitative Analysis (HPLC-UV) prep_compound Weigh excess 2-(4-Bromophenoxy)acetamide prep_vial Combine in a sealed vial prep_compound->prep_vial prep_solvent Dispense known volume of organic solvent prep_solvent->prep_vial shake Agitate at constant temperature (e.g., 24h, 25°C) prep_vial->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (0.22 µm syringe filter) centrifuge->filter dilute Dilute clear supernatant filter->dilute inject Inject onto HPLC system dilute->inject quantify Quantify against a standard curve inject->quantify result Calculate Solubility (e.g., mg/mL) quantify->result

Caption: Experimental workflow for determining the solubility of 2-(4-Bromophenoxy)acetamide.

Step-by-Step Experimental Protocol

This protocol is designed to ensure the generation of high-quality, reproducible solubility data.

Materials:

  • 2-(4-Bromophenoxy)acetamide (solid)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Preparation of Slurries:

    • To a series of labeled glass vials, add an excess amount of 2-(4-Bromophenoxy)acetamide (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

    • Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 RPM).

    • Allow the slurries to equilibrate for at least 24 hours to ensure that thermodynamic equilibrium is reached.[5]

  • Phase Separation:

    • After equilibration, visually confirm that excess solid is still present in each vial.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean, labeled HPLC vial. This step is critical to remove all particulate matter, which would otherwise dissolve upon dilution and lead to erroneously high solubility values.[5]

  • Quantitative Analysis by HPLC-UV:

    • Standard Curve Preparation:

      • Prepare a stock solution of 2-(4-Bromophenoxy)acetamide of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

      • Perform a series of serial dilutions from the stock solution to create at least five calibration standards spanning the expected concentration range of the solubility samples.

    • Sample Preparation:

      • Accurately dilute the filtered supernatant from the solubility samples with the mobile phase to bring the concentration within the range of the standard curve. The dilution factor will depend on the anticipated solubility and must be recorded precisely.

    • HPLC Analysis:

      • Inject the standard solutions and the diluted samples onto the HPLC system. A typical starting method for an amide compound would involve a C18 column and a mobile phase of acetonitrile and water.[5]

      • Monitor the elution at a wavelength of maximum absorbance for 2-(4-Bromophenoxy)acetamide (determined by scanning the UV spectrum of a standard solution).

    • Data Processing:

      • Integrate the peak area for 2-(4-Bromophenoxy)acetamide in each chromatogram.

      • Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be > 0.995 for a valid curve.

      • Use the equation of the line to calculate the concentration of the diluted solubility samples from their measured peak areas.

      • Calculate the original solubility in the solvent by multiplying the calculated concentration by the dilution factor used.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Illustrative Solubility Data for 2-(4-Bromophenoxy)acetamide at 25 °C

SolventSolvent ClassPolarity IndexSolubility (mg/mL) Solubility (mol/L)
HexaneNon-Polar0.1< 0.1< 0.0004
TolueneNon-Polar (Aromatic)2.41.50.0065
DichloromethanePolar Aprotic3.115.20.0661
Ethyl AcetatePolar Aprotic4.425.80.1121
AcetonePolar Aprotic5.155.30.2404
EthanolPolar Protic4.348.90.2125
MethanolPolar Protic5.162.10.2700
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 200> 0.8693

Disclaimer: The quantitative data in this table is for illustrative purposes only to demonstrate proper data presentation. These are not experimentally determined values.

Interpretation of Illustrative Data: The hypothetical results in Table 2 align with the theoretical principles discussed. The solubility is extremely low in the non-polar solvent hexane. It increases in solvents of moderate polarity like ethyl acetate and shows significant solubility in polar solvents like acetone and alcohols, which can effectively solvate the polar amide group. The highest solubility is observed in DMSO, a highly polar aprotic solvent known for its exceptional solvating power for a wide range of organic compounds. This trend directly reflects the molecule's dual nature: the polar amide group drives solubility in polar media, while the bromophenyl ring limits its solubility in highly non-polar environments.

Conclusion

The solubility of 2-(4-Bromophenoxy)acetamide in organic solvents is a complex interplay of its structural features, including its hydrogen-bonding amide group and its lipophilic bromophenyl ring. A systematic determination of its solubility profile is essential for its progression in any research or development context. By employing the robust shake-flask method coupled with precise HPLC-UV quantification, researchers can generate the reliable data needed to make informed decisions regarding reaction conditions, purification strategies, and formulation approaches. This guide provides the theoretical foundation and a validated, practical framework for achieving this critical characterization.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 256951, 2-(4-Bromophenyl)acetamide. [Link]

  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2023). [Link]

  • Quora. How do you perform the shake flask method to determine solubility?. (2017). [Link]

  • ResearchGate. How to find solubilities of drugs by using uv-visible spectroscopy?. (2014). [Link]

  • FooDB. Showing Compound Acetamide (FDB008298). (2010). [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(4-Bromophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Experimental Design and Mechanistic Discovery

Foreword: The Scientific Imperative

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount. The 2-(phenoxy)acetamide core has emerged as a versatile pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, anticancer, and enzyme-inhibitory properties.[1][2] This guide focuses on the parent compound, 2-(4-Bromophenoxy)acetamide, a molecule of significant interest due to the established bioactivity of its substituted analogs. While direct, extensive research on this specific molecule is nascent, the wealth of data on its derivatives provides a strong, logical foundation for a targeted investigation into its mechanism of action.

This document is structured not as a static review of known facts, but as a dynamic, field-proven guide for researchers, scientists, and drug development professionals. It is designed to provide a comprehensive roadmap for elucidating the molecular interactions and cellular pathways modulated by 2-(4-Bromophenoxy)acetamide. We will proceed from foundational hypotheses grounded in existing literature to detailed, self-validating experimental protocols, ensuring a rigorous and scientifically sound investigation.

Part 1: Foundational Hypotheses - Charting the Course

Based on the pharmacological profiles of structurally related phenoxyacetamide derivatives, we can formulate several primary hypotheses for the mechanism of action of 2-(4-Bromophenoxy)acetamide. These hypotheses will form the pillars of our investigative strategy.

Hypothesis 1: Modulation of Neuronal Excitability (Anticonvulsant Activity)

Numerous phenoxyacetamide derivatives have demonstrated potent anticonvulsant effects.[3][4][5][6] The primary proposed mechanisms for these effects are the inhibition of voltage-gated sodium channels (VGSCs) and the enhancement of GABAergic neurotransmission.[4] Therefore, it is a primary line of inquiry to determine if 2-(4-Bromophenoxy)acetamide acts as a modulator of neuronal ion channels.

Hypothesis 2: Receptor-Mediated Signaling

Recent studies have identified specific G-protein coupled receptors (GPCRs) and other receptors as targets for phenoxyacetamide derivatives. Notably, analogs have been identified as potent antagonists of the P2Y14 receptor, which is implicated in inflammatory responses via the NLRP3/GSDMD signaling pathway.[7] Another derivative has been characterized as a selective ligand for the σ1 receptor, a unique intracellular chaperone protein involved in cellular stress responses.[8]

Hypothesis 3: Enzyme Inhibition

The phenoxyacetamide scaffold has been shown to be effective in inhibiting various enzymes. Derivatives have demonstrated inhibitory activity against butyrylcholinesterase (BChE), a key enzyme in cholinergic neurotransmission, as well as digestive enzymes like α-glucosidase and α-amylase.[9][10][11][12] This suggests that 2-(4-Bromophenoxy)acetamide may function as an enzyme inhibitor.

Hypothesis 4: Anti-proliferative and Anti-inflammatory Effects

The established anticancer and anti-inflammatory activities of related compounds suggest that 2-(4-Bromophenoxy)acetamide could modulate pathways involved in cell proliferation and inflammation.[1][2][13] A study on a closely related analog, N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, pointed towards potential interactions with matrix metalloproteinases (MMPs), such as MMP-2.[14]

The following sections will detail the experimental workflows designed to systematically test these hypotheses.

Part 2: Experimental Workflows for Mechanistic Elucidation

This section provides a comprehensive, step-by-step guide to investigating the putative mechanisms of action of 2-(4-Bromophenoxy)acetamide. The causality behind each experimental choice is explained to provide a clear, logical progression.

Workflow 1: Investigating Neuromodulatory and Anticonvulsant Mechanisms

This workflow is designed to determine if 2-(4-Bromophenoxy)acetamide affects neuronal excitability, a hallmark of many anticonvulsant compounds.

G cluster_0 Initial Screening cluster_1 Electrophysiology cluster_2 Biochemical Validation A In Vivo MES & scPTZ Models B Whole-Cell Patch Clamp (Voltage-Gated Na+ & Ca2+ Channels) A->B If active C GABA-A Receptor Patch Clamp Assay A->C If active D [3H]-Batrachotoxin Binding Assay (VGSC Site 2) B->D Confirm direct binding E [3H]-Flunitrazepam Binding Assay (GABA-A Receptor) C->E Confirm direct binding

Caption: Workflow for investigating anticonvulsant mechanisms.

Step-by-Step Protocol: Whole-Cell Patch Clamp for Voltage-Gated Sodium Channels

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) on glass coverslips.

  • Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.3 with KOH).

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope.

    • Establish a gigaohm seal and achieve whole-cell configuration.

    • Hold the cell at a potential of -80 mV.

    • Elicit sodium currents by depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

  • Compound Application:

    • Establish a stable baseline recording of sodium currents.

    • Perfuse the external solution containing 2-(4-Bromophenoxy)acetamide at various concentrations (e.g., 1 µM, 10 µM, 100 µM).

    • Record the effect on the peak inward sodium current.

  • Data Analysis: Plot a concentration-response curve to determine the IC50 value for sodium channel inhibition.

Rationale: This protocol directly measures the functional effect of the compound on ion channel activity. A reduction in the peak sodium current would provide strong evidence for a mechanism consistent with known anticonvulsants.

Workflow 2: Screening for Receptor Binding and Functional Activity

This workflow aims to identify potential receptor targets, with a focus on GPCRs and the σ1 receptor, based on the activities of related compounds.

G cluster_0 Primary Screening cluster_1 Focused Investigation (if hits) cluster_2 Downstream Pathway Analysis A Broad Receptor Binding Panel (e.g., Eurofins SafetyScreen) B P2Y14 Receptor: - Radioligand Binding Assay - cAMP Assay (functional) A->B Hit on P2Y14 C Sigma-1 (σ1) Receptor: - Radioligand Binding Assay - PRESTO-Tango Assay (functional) A->C Hit on σ1 D NLRP3 Inflammasome Activation Assay (LPS + ATP stimulation) B->D If antagonist activity confirmed E Western Blot for GSDMD Cleavage D->E Validate mechanism

Caption: Workflow for receptor target identification and validation.

Step-by-Step Protocol: NLRP3 Inflammasome Activation Assay

  • Cell Culture: Plate THP-1 monocytes in a 96-well plate and differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate) for 24-48 hours.

  • Priming: Prime the macrophages with LPS (1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.

  • Compound Treatment: Pre-incubate the primed cells with varying concentrations of 2-(4-Bromophenoxy)acetamide for 1 hour.

  • Activation: Stimulate the inflammasome by adding ATP (5 mM) for 45 minutes.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • Quantification of IL-1β Release: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit.

  • Cell Viability Assay: In a parallel plate, perform an MTT or LDH assay to ensure the observed effects are not due to cytotoxicity.

  • Data Analysis: Calculate the percentage inhibition of IL-1β release at each compound concentration and determine the IC50.

Rationale: This assay provides a functional readout of a key downstream effect of P2Y14 receptor activation. Inhibition of IL-1β release would strongly support the hypothesis that 2-(4-Bromophenoxy)acetamide is an antagonist of this pathway, linking it to an anti-inflammatory mechanism.[7]

Workflow 3: Investigating Enzyme Inhibitory Activity

This workflow is designed to screen for and characterize the potential enzyme inhibitory properties of 2-(4-Bromophenoxy)acetamide.

G cluster_0 Initial Screening cluster_1 Focused Assays (Based on literature) cluster_2 Mechanistic Characterization A Broad Enzyme Inhibition Panel (Focus on Hydrolases, Proteases) B Butyrylcholinesterase (BChE) Assay (Ellman's Method) A->B Hit on Cholinesterases C α-Glucosidase & α-Amylase Assays (Chromogenic Substrate) A->C Hit on Glucosidases D Enzyme Kinetics Study (Lineweaver-Burk Plot) B->D If IC50 < 10 µM C->D If IC50 < 10 µM E Determine Ki and Mode of Inhibition (Competitive, Non-competitive, etc.) D->E

Caption: Workflow for enzyme inhibition studies.

Step-by-Step Protocol: Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution.

    • Butyrylthiocholine iodide (BTCI) substrate solution.

    • BChE enzyme solution (from equine serum).

  • Assay Procedure (96-well plate):

    • Add phosphate buffer to each well.

    • Add various concentrations of 2-(4-Bromophenoxy)acetamide (dissolved in DMSO, final concentration ≤1%).

    • Add the BChE enzyme solution and incubate for 15 minutes at 25°C.

    • Add the DTNB solution.

    • Initiate the reaction by adding the BTCI substrate.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of the reaction is proportional to the rate of increase in absorbance.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Rationale: Ellman's method is a robust and widely accepted colorimetric assay for measuring cholinesterase activity. Identifying BChE inhibition would align the compound's activity with potential therapeutic applications in neurodegenerative diseases like Alzheimer's.[11][12] Subsequent kinetic studies (Lineweaver-Burk plot) would then elucidate the precise nature of the enzyme-inhibitor interaction.

Part 3: Data Presentation and Interpretation

For each experimental workflow, quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of Putative IC50/EC50 Values for 2-(4-Bromophenoxy)acetamide

Assay TypeTarget/PathwayEndpoint MeasuredPutative IC50/EC50 (µM)
Electrophysiology Voltage-Gated Na+ ChannelPeak Inward Current
GABA-A ReceptorGABA-evoked Current
Receptor Binding P2Y14 ReceptorRadioligand Displacement
Functional Assay NLRP3 InflammasomeIL-1β Release
Enzyme Inhibition Butyrylcholinesterase (BChE)Enzyme Activity
α-GlucosidaseEnzyme Activity

Part 4: Conclusion and Future Directions

This guide outlines a comprehensive, hypothesis-driven strategy for the mechanistic investigation of 2-(4-Bromophenoxy)acetamide. By systematically evaluating its effects on neuronal excitability, receptor binding, and enzyme activity, researchers can build a robust profile of its biological function. The proposed workflows, grounded in the activities of structurally related molecules, provide a logical and efficient path to identifying its primary mechanism of action.

Positive results in any of these pathways would warrant further, more detailed investigation, including:

  • In vivo efficacy studies in animal models relevant to the identified mechanism (e.g., seizure models, inflammatory disease models).

  • Structure-Activity Relationship (SAR) studies to identify key structural motifs responsible for the observed activity.

  • ADME/Tox studies to evaluate the compound's drug-like properties and safety profile.

Through the rigorous application of these scientific principles and experimental protocols, the therapeutic potential of 2-(4-Bromophenoxy)acetamide can be fully elucidated, paving the way for its potential development as a novel therapeutic agent.

References

  • MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. [Link]

  • PubMed. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. [Link]

  • PubMed Central. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][13][15]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. [Link]

  • PubMed. Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. [Link]

  • ResearchGate. (PDF) Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. [Link]

  • PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. [Link]

  • NIH. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. [Link]

  • PubMed. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. [Link]

  • PubMed Central. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. [Link]

  • PubMed. Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs. [Link]

  • PubMed Central. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. [Link]

  • PubMed. Anticonvulsant activity of some 4-aminophenylacetamides. [Link]

  • PubMed. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. [Link]

  • PubMed. Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect. [Link]

Sources

An In-Depth Technical Guide to 2-(4-Bromophenoxy)acetamide: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4-Bromophenoxy)acetamide, a molecule of interest in medicinal chemistry and drug development. We will delve into its discovery and historical context, detail its synthesis and physicochemical properties, and explore its current and potential therapeutic applications, grounded in recent scientific findings. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this compound.

Introduction and Historical Context

The phenoxyacetamide scaffold has proven to be a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties.[2][3] The introduction of a bromine atom at the para-position of the phenoxy ring, as in 2-(4-Bromophenoxy)acetamide, is a common strategy in medicinal chemistry to modulate the compound's lipophilicity, metabolic stability, and receptor-binding affinity. The exploration of such halogenated derivatives has been a consistent theme in the development of new chemical entities.

A significant recent development has highlighted the contemporary relevance of the 2-(4-bromophenoxy)acetamide core. A 2024 study in the Journal of Medicinal Chemistry identified N-substituted derivatives of 2-(4-bromophenoxy)acetamide as potent antagonists of the P2Y14 receptor, with promising efficacy in models of acute gouty arthritis.[4] This discovery has revitalized interest in this chemical class and underscores its potential for the development of novel anti-inflammatory therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(4-Bromophenoxy)acetamide is essential for its application in research and development. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 35368-75-3[5]
Molecular Formula C₈H₈BrNO₂[5]
Molecular Weight 230.06 g/mol [5]
Appearance Solid[5]
SMILES O=C(N)COC1=CC=C(Br)C=C1[5]
InChI 1S/C8H8BrNO2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11)[5]

Synthesis and Characterization

The synthesis of 2-(4-Bromophenoxy)acetamide is typically achieved through a two-step process, which is analogous to the preparation of other phenoxyacetamide derivatives.[1][6] This well-established synthetic route offers a reliable and efficient means of obtaining the target compound.

Synthetic Pathway

The synthesis commences with the preparation of ethyl 2-(4-bromophenoxy)acetate, followed by amidation.

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Amidation 4-Bromophenol 4-Bromophenol K2CO3_Acetone K2CO3, Acetone Reflux 4-Bromophenol->K2CO3_Acetone Reacts with Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->K2CO3_Acetone Ethyl_2_4_bromophenoxy_acetate Ethyl 2-(4-bromophenoxy)acetate K2CO3_Acetone->Ethyl_2_4_bromophenoxy_acetate To yield Ammonia Ammonia Ethyl_2_4_bromophenoxy_acetate->Ammonia Reacts with Final_Product 2-(4-Bromophenoxy)acetamide Ammonia->Final_Product To yield P2Y14R_Signaling_Pathway UDP_glucose UDP-glucose P2Y14R P2Y14 Receptor UDP_glucose->P2Y14R Activates NLRP3_Inflammasome NLRP3 Inflammasome Activation P2Y14R->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 GSDMD Gasdermin D (GSDMD) Cleavage Caspase1->GSDMD Pyroptosis Pyroptosis & Inflammatory Cytokine Release GSDMD->Pyroptosis Bromophenoxyacetamide_Derivative 2-(4-Bromophenoxy)acetamide Derivative Bromophenoxyacetamide_Derivative->P2Y14R Inhibits

Sources

An In-depth Technical Guide to the Thermochemical Properties of 2-(4-Bromophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to determine the key thermochemical properties of 2-(4-Bromophenoxy)acetamide, a compound of interest in medicinal chemistry and materials science. Due to a current lack of published experimental or computational data for this specific molecule, this document focuses on the established protocols and theoretical frameworks necessary for its complete thermochemical characterization. We will detail the synthesis and purification of 2-(4-Bromophenoxy)acetamide, followed by in-depth descriptions of the experimental techniques of combustion calorimetry and the Knudsen effusion method for determining the standard molar enthalpy of formation and the standard molar enthalpy of sublimation, respectively. Furthermore, we will outline a high-level computational chemistry approach for the theoretical prediction of these properties. This guide is intended to be a foundational resource for researchers seeking to determine the thermochemical profile of 2-(4-Bromophenoxy)acetamide and similarly structured compounds, thereby supporting rational drug design and the development of novel materials.

Introduction: The Significance of Thermochemical Data in Pharmaceutical and Materials Research

The thermochemical properties of a compound, such as its enthalpy of formation and sublimation, are fundamental to understanding its intrinsic stability, intermolecular interactions, and phase behavior. For professionals in drug development, this data is crucial for predicting shelf-life, understanding polymorph stability, and modeling drug-receptor interactions. In materials science, these properties inform the design of materials with desired physical characteristics, such as thermal stability and volatility.

2-(4-Bromophenoxy)acetamide (C₈H₈BrNO₂) is a substituted acetamide containing a bromophenoxy moiety. While its specific applications are not yet widely documented, its structural motifs are present in a variety of biologically active molecules. A thorough understanding of its thermochemical properties is a prerequisite for its potential development and application.

This guide will address the current knowledge gap by providing a detailed roadmap for the determination of these critical thermochemical parameters.

Synthesis and Characterization of 2-(4-Bromophenoxy)acetamide

A reliable synthesis and thorough characterization are the cornerstones of any subsequent physical property measurement. The following protocol outlines a common and effective method for the preparation of 2-(4-Bromophenoxy)acetamide.

Synthetic Protocol

The synthesis of 2-(4-Bromophenoxy)acetamide can be achieved via a Williamson ether synthesis followed by amidation.

Step 1: Synthesis of Ethyl 2-(4-bromophenoxy)acetate

  • To a solution of 4-bromophenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, filter to remove the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure ethyl 2-(4-bromophenoxy)acetate.

Step 2: Amidation to 2-(4-Bromophenoxy)acetamide

  • Dissolve the purified ethyl 2-(4-bromophenoxy)acetate (1 equivalent) in an excess of a saturated solution of ammonia in methanol.

  • Stir the mixture in a sealed vessel at room temperature.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Remove the solvent under reduced pressure to yield the crude 2-(4-Bromophenoxy)acetamide.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Physicochemical Characterization

The identity and purity of the synthesized 2-(4-Bromophenoxy)acetamide should be confirmed by a suite of analytical techniques:

  • Melting Point: Determination of a sharp melting point is a primary indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight (230.06 g/mol ).

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the amide, C-O-C of the ether, aromatic C-Br).

Experimental Determination of Thermochemical Properties

The following sections detail the gold-standard experimental techniques for determining the standard molar enthalpy of formation and the standard molar enthalpy of sublimation.

Standard Molar Enthalpy of Formation via Combustion Calorimetry

Combustion calorimetry is the most common experimental method for determining the standard molar enthalpy of formation (ΔfH°m) of organic compounds. The principle involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a constant-volume container (a "bomb"). The heat released during the combustion is measured by the temperature rise of the surrounding water bath.

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_calorimetry Calorimetric Measurement cluster_analysis Data Analysis pellet Press a known mass of 2-(4-Bromophenoxy)acetamide into a pellet weigh Accurately weigh the pellet pellet->weigh place Place pellet in crucible inside the bomb calorimeter weigh->place seal Seal bomb and pressurize with high-purity oxygen place->seal immerse Immerse bomb in a known volume of water in the calorimeter jacket seal->immerse equilibrate Allow system to reach thermal equilibrium immerse->equilibrate ignite Ignite the sample equilibrate->ignite record Record temperature change of the water ignite->record calibrate Calibrate the calorimeter using a standard (e.g., benzoic acid) record->calibrate correct Apply corrections for ignition energy, acid formation, and incomplete combustion calibrate->correct calculate_deltaU Calculate the internal energy change of combustion (ΔcU°) correct->calculate_deltaU calculate_deltaH Calculate the standard enthalpy of combustion (ΔcH°m) calculate_deltaU->calculate_deltaH calculate_deltafH Calculate the standard molar enthalpy of formation (ΔfH°m) using Hess's Law calculate_deltaH->calculate_deltafH

Caption: Workflow for determining the standard molar enthalpy of formation using combustion calorimetry.

  • Pellet Formation: Pressing the sample into a pellet ensures complete and uniform combustion.

  • High-Pressure Oxygen: A high pressure of pure oxygen is necessary to drive the combustion reaction to completion, ensuring all carbon is converted to CO₂, hydrogen to H₂O, and bromine to elemental bromine or hydrobromic acid.

  • Benzoic Acid Calibration: Calibration with a standard of known combustion energy, such as benzoic acid, is crucial for determining the heat capacity of the calorimeter system, a necessary parameter for accurate calculations.

  • Washburn Corrections: Corrections must be applied to account for the deviation of the experimental conditions from the standard state (e.g., formation of nitric acid from residual nitrogen in the bomb).

Standard Molar Enthalpy of Sublimation via the Knudsen Effusion Method

The standard molar enthalpy of sublimation (ΔsubH°m) is the enthalpy change when one mole of a substance in its solid state transforms into a gas at standard conditions. The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility solids as a function of temperature, from which the enthalpy of sublimation can be derived.

The method is based on measuring the rate of mass loss of a substance effusing through a small orifice in a heated cell under high vacuum[1][2]. The vapor pressure is related to the rate of mass loss by the Knudsen equation.

Knudsen_Effusion_Workflow cluster_setup Experimental Setup cluster_measurement Isothermal Measurement cluster_data_analysis Data Analysis load_sample Load a known mass of 2-(4-Bromophenoxy)acetamide into the Knudsen cell place_in_vpa Place the cell in a Vapor Pressure Analyzer (VPA) load_sample->place_in_vpa evacuate Evacuate the system to high vacuum place_in_vpa->evacuate heat Heat the cell to a specific isothermal temperature evacuate->heat monitor_mass Continuously monitor the mass loss of the sample over time heat->monitor_mass repeat_temp Repeat at several different temperatures monitor_mass->repeat_temp calc_vp Calculate the vapor pressure (P) at each temperature using the Knudsen equation repeat_temp->calc_vp clausius_clapeyron Plot ln(P) vs. 1/T (Clausius-Clapeyron plot) calc_vp->clausius_clapeyron calc_deltaH Determine the enthalpy of sublimation (ΔsubH°m) from the slope of the plot clausius_clapeyron->calc_deltaH

Caption: Workflow for determining the enthalpy of sublimation using the Knudsen effusion method.

The Knudsen effusion method is considered a self-validating system because the linearity of the mass loss over time at a constant temperature confirms that the effusion process is occurring under equilibrium conditions. The consistency of the derived enthalpy of sublimation across multiple experimental runs enhances the trustworthiness of the results.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, high-level quantum chemical calculations can provide reliable estimates of thermochemical properties. The G3(MP2)//B3LYP composite method is a well-established approach for obtaining accurate gas-phase enthalpies of formation[3].

Computational Workflow
  • Geometry Optimization and Frequency Calculation: The molecular structure of 2-(4-Bromophenoxy)acetamide is optimized, and vibrational frequencies are calculated at the B3LYP level of theory.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., MP2, MP4) with larger basis sets.

  • Composite Energy Calculation: The results from the different levels of theory are combined in a specific manner, as defined by the G3(MP2) protocol, to approximate a very high-level energy calculation.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using atomization or isodesmic reaction schemes, which leverage the high-accuracy composite energies.

Data Summary (Hypothetical)

As no experimental or computational data for 2-(4-Bromophenoxy)acetamide is currently available, the following table is presented as a template for summarizing the key thermochemical properties once they have been determined using the methodologies described in this guide. For context, data for the parent molecule, acetamide, is included.

PropertySymbolValue for 2-(4-Bromophenoxy)acetamideValue for AcetamideUnits
Molecular Formula-C₈H₈BrNO₂C₂H₅NO-
Molecular WeightM230.0659.07 g/mol
Standard Molar Enthalpy of Formation (gas)ΔfH°m(g)To be determined-238.6 ± 0.6kJ/mol
Standard Molar Enthalpy of SublimationΔsubH°mTo be determined69.9 ± 0.8kJ/mol
Standard Molar Enthalpy of Formation (solid)ΔfH°m(s)To be determined-308.5 ± 1.0kJ/mol

Acetamide data sourced from the NIST WebBook[4].

Conclusion

This technical guide has outlined the necessary steps for a comprehensive determination of the thermochemical properties of 2-(4-Bromophenoxy)acetamide. While direct experimental data is not yet available, the detailed protocols for synthesis, characterization, combustion calorimetry, the Knudsen effusion method, and computational chemistry provide a clear and robust framework for researchers to obtain these critical parameters. The acquisition of this data will be invaluable for the future development and application of this compound in both pharmaceutical and materials science contexts.

References

  • Pragolab. (n.d.). Vapor Pressure Analyzer. Retrieved from [Link]

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2555.
  • Surface Measurement Systems. (2020). Vapor Pressure Measurements Knudsen Effusion Method. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Fun, H. K., Gowda, B. T., & Kumar, S. (2012). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2558.
  • PubChem. (n.d.). 2-(4-Bromophenyl)acetamide. Retrieved from [Link]

  • AZoM. (2015). Vapor Pressure of Pesticides by the Knudsen Effusion Method. Retrieved from [Link]

  • Ruscic, B. (n.d.). Acetamide Enthalpy of Formation. In Active Thermochemical Tables (ATcT). Argonne National Laboratory. Retrieved from [Link]

  • Miller, J., & Pilarski, J. (2012). Twenty Years of Knudsen Effusion Mass Spectrometry: Studies Performed in the Period 1990-2010. International Journal of Mass Spectrometry, 312, 1-16.
  • The Organic Chemistry Tutor. (2016, December 18). Calorimetry Problems, Thermochemistry Practice, Specific Heat Capacity, Enthalpy Fusion, Chemistry [Video]. YouTube. [Link]

  • Ribeiro da Silva, M. A. V., Lobo Ferreira, A. I. M. C., & Cimas, Á. (2011). Calorimetric and Computational Study of the Thermochemistry of Phenoxyphenols. The Journal of Organic Chemistry, 76(19), 7899–7907.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(4-Bromophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-Bromophenoxy)acetamide, a valuable intermediate in drug discovery and organic synthesis. The described method is based on the robust and widely applicable Williamson ether synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety considerations to ensure a successful and reproducible synthesis.

Introduction

2-(4-Bromophenoxy)acetamide and its derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The synthesis of this scaffold is a critical step in the development of new therapeutic agents. The protocol herein details a reliable method for the preparation of 2-(4-Bromophenoxy)acetamide via the Williamson ether synthesis, a classic and efficient method for forming carbon-oxygen bonds.[1][2][3] This reaction proceeds through an SN2 mechanism, where a phenoxide ion displaces a halide from an α-halo-carbonyl compound.

The causality behind this experimental design lies in the nucleophilic character of the phenoxide, generated in situ from 4-bromophenol using a mild base, and the electrophilic nature of the carbon atom in 2-chloroacetamide bearing the chlorine atom. The choice of reagents and conditions is optimized for high yield and purity of the final product.

Reaction Scheme and Mechanism

The synthesis of 2-(4-Bromophenoxy)acetamide is achieved by the reaction of 4-bromophenol with 2-chloroacetamide in the presence of a base, typically potassium carbonate, in a suitable polar aprotic solvent like acetone or acetonitrile.

Reaction Scheme:

Mechanism:

  • Deprotonation: The base, potassium carbonate, deprotonates the acidic hydroxyl group of 4-bromophenol to form the more nucleophilic 4-bromophenoxide ion.

  • Nucleophilic Attack: The 4-bromophenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of 2-chloroacetamide.

  • Displacement: This attack occurs via an SN2 mechanism, leading to the displacement of the chloride ion and the formation of the desired ether linkage.[1][2][3]

Materials and Reagents

Reagent/MaterialFormulaMolecular Weight ( g/mol )CAS NumberKey Hazards
4-BromophenolC₆H₅BrO173.01106-41-2Harmful if swallowed, causes skin and eye irritation.[4]
2-ChloroacetamideC₂H₄ClNO93.5179-07-2Toxic if swallowed, may cause an allergic skin reaction.
Potassium CarbonateK₂CO₃138.21584-08-7Causes serious eye irritation, causes skin irritation.[5][6]
AcetoneC₃H₆O58.0867-64-1Highly flammable liquid and vapor, causes serious eye irritation.
Ethyl AcetateC₄H₈O₂88.11141-78-6Highly flammable liquid and vapor, causes serious eye irritation.
HexaneC₆H₁₄86.18110-54-3Highly flammable liquid and vapor, may be fatal if swallowed and enters airways.
Deionized WaterH₂O18.027732-18-5None
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6None

Experimental Protocol

Reaction Setup

It is imperative to conduct this reaction in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine 4-bromophenol, 2-chloroacetamide, and K2CO3 in acetone B Reflux the mixture with stirring A->B Heat C Filter the cooled mixture B->C Cool D Evaporate the solvent C->D E Dissolve residue in ethyl acetate and wash D->E F Dry the organic layer E->F G Recrystallize the crude product F->G H Characterize the product (NMR, IR, MP) G->H

Caption: Experimental workflow for the synthesis of 2-(4-Bromophenoxy)acetamide.

Step-by-Step Procedure
  • Charging the Reaction Vessel: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (10.0 g, 57.8 mmol), 2-chloroacetamide (5.9 g, 63.0 mmol), and anhydrous potassium carbonate (16.0 g, 115.8 mmol).

  • Addition of Solvent: To the flask, add 100 mL of acetone. The potassium carbonate is not fully soluble, which is expected.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 6-8 hours.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the reaction mixture through a Büchner funnel to remove the inorganic salts (potassium chloride and potassium bicarbonate).

    • Wash the collected solids with a small amount of acetone (2 x 20 mL).

    • Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the resulting crude solid in 100 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining inorganic impurities.

    • Wash the organic layer with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Crude Product:

    • Filter the dried organic solution to remove the sodium sulfate.

    • Remove the ethyl acetate under reduced pressure to yield the crude 2-(4-Bromophenoxy)acetamide as a solid.

Purification

The crude product can be purified by recrystallization.

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of hot ethanol or an ethanol/water mixture.[7]

    • If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Product Characterization

The identity and purity of the synthesized 2-(4-Bromophenoxy)acetamide should be confirmed by spectroscopic methods and melting point determination.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol [8]
Melting Point To be determined experimentally
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show characteristic signals for the aromatic protons of the 4-bromophenoxy group, the methylene protons of the acetamide side chain, and the amide protons.

    • Aromatic protons: Two doublets in the range of δ 6.8-7.5 ppm.

    • Methylene protons (-O-CH₂-): A singlet around δ 4.5 ppm.

    • Amide protons (-NH₂): A broad singlet that may appear between δ 5.5-8.0 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum would display signals for the eight distinct carbon atoms in the molecule.

    • Carbonyl carbon (C=O): In the range of δ 168-172 ppm.

    • Aromatic carbons: Signals between δ 115-160 ppm.

    • Methylene carbon (-O-CH₂-): A signal around δ 65-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in 2-(4-Bromophenoxy)acetamide.

  • N-H stretching: A broad band in the region of 3100-3400 cm⁻¹.

  • C=O stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

  • C-O-C stretching (Ether): A band in the region of 1200-1250 cm⁻¹.

  • C-Br stretching: A band in the lower frequency region, typically around 500-600 cm⁻¹.

Safety and Handling

  • 4-Bromophenol: Harmful if swallowed and causes skin and eye irritation.[4] Handle with appropriate gloves and eye protection.

  • 2-Chloroacetamide: Toxic if swallowed and may cause an allergic skin reaction. Avoid inhalation of dust and contact with skin and eyes.

  • Potassium Carbonate: Causes serious eye and skin irritation.[5][6] Avoid breathing dust.

  • Solvents: Acetone, ethyl acetate, and hexane are flammable. Work in a well-ventilated fume hood away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 2-(4-Bromophenoxy)acetamide. By following the outlined steps and adhering to the safety precautions, researchers can consistently obtain this valuable compound in high purity for further applications in drug discovery and organic synthesis.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 24(15), 2754. Retrieved from [Link]

  • INEOS KOH. (2022, December 1). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)acetamide. Retrieved from [Link]

  • University of Houston-Clear Lake. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Utah. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • YouTube. (2018, August 29). Williamson Ether Synthesis [Video]. Professor Dave Explains. Retrieved from [Link]

Sources

The Ascendant Role of 2-(4-Bromophenoxy)acetamide in Modern Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

The confluence of a stable phenoxy ether linkage, a versatile acetamide functional group, and the modulating influence of a bromine substituent has positioned 2-(4-bromophenoxy)acetamide as a privileged scaffold in contemporary drug discovery. This technical guide delves into the multifaceted applications of this compound, moving beyond mere description to provide actionable insights and detailed protocols for researchers, scientists, and drug development professionals. We will explore its utility as a foundational building block for potent therapeutics, with a particular focus on its recent emergence in the fields of anti-inflammatory and anticancer agent development.

I. The Strategic Advantage of the 2-(4-Bromophenoxy)acetamide Core

The 2-(4-bromophenoxy)acetamide moiety is more than a simple chemical structure; it is a carefully evolved molecular framework offering several advantages in medicinal chemistry. The phenoxy ring provides a rigid backbone for conformational constraint, while the ether linkage offers metabolic stability. The acetamide group serves as a versatile handle for introducing a wide array of substituents, enabling fine-tuning of physicochemical properties and biological activity. The bromine atom at the para-position of the phenyl ring is particularly noteworthy. It can engage in halogen bonding, a directional interaction that can enhance binding affinity to target proteins. Furthermore, its lipophilicity can improve membrane permeability, a critical factor for oral bioavailability.

II. Application Spotlight: A Potent P2Y14 Receptor Antagonist for Gouty Arthritis

A groundbreaking application of the 2-(4-bromophenoxy)acetamide scaffold is in the development of antagonists for the P2Y14 receptor (P2Y14R), a G-protein coupled receptor implicated in inflammatory diseases[1][2]. Activation of P2Y14R by its endogenous ligand, UDP-glucose, is known to trigger inflammatory cascades.

A recently identified derivative, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide (let's refer to it as Compound I-17), has demonstrated remarkable potency and selectivity as a P2Y14R antagonist, with an IC50 value of 0.6 nM[1][2]. This compound has shown significant efficacy in a preclinical model of monosodium urate (MSU)-induced acute gouty arthritis, reducing inflammatory factor release and cell pyroptosis through the NLRP3/GSDMD signaling pathway[1].

Key Data for Compound I-17
CompoundTargetIC50 (nM)Bioavailability (F%)Therapeutic Potential
N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamideP2Y14R0.675Acute Gouty Arthritis[1][2]
Experimental Protocol: Synthesis of a Representative P2Y14R Antagonist

This protocol outlines the synthesis of a derivative based on the principles of amide bond formation, a common final step for this class of compounds.

Step 1: Synthesis of 2-(4-bromophenoxy)acetic acid

  • To a solution of 4-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.0 eq).

  • Add ethyl 2-bromoacetate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Hydrolyze the resulting ester using a solution of sodium hydroxide in a mixture of water and methanol to yield 2-(4-bromophenoxy)acetic acid.

  • Acidify the reaction mixture with HCl to precipitate the product, which can be filtered, washed with water, and dried.

Step 2: Amide Coupling to form N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide

  • Dissolve 2-(4-bromophenoxy)acetic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or DMF.

  • Add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine, in this case, 6-amino-1H-benzoimidazole (1.0 eq), to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final compound.

Visualization of the P2Y14R Signaling Pathway and Inhibition

P2Y14R_pathway UDP_glucose UDP-Glucose P2Y14R P2Y14 Receptor UDP_glucose->P2Y14R Activates G_protein Gαi/o Protein Activation P2Y14R->G_protein Leads to I17 Compound I-17 (Antagonist) I17->P2Y14R Blocks Inflammation Inflammatory Cascade (e.g., NLRP3/GSDMD) G_protein->Inflammation Initiates anticancer_workflow start Start: Synthesized Compound cell_culture 1. Cancer Cell Line Culture (e.g., MCF-7) start->cell_culture seeding 2. Seeding in 96-well plates cell_culture->seeding treatment 3. Treatment with Compound (Varying Concentrations) seeding->treatment incubation 4. Incubation (48-72h) treatment->incubation mtt_assay 5. MTT Assay incubation->mtt_assay readout 6. Absorbance Reading mtt_assay->readout analysis 7. Data Analysis (IC50 Determination) readout->analysis end End: Cytotoxicity Profile analysis->end

Caption: A typical workflow for in vitro anticancer screening.

IV. A Versatile Scaffold for Diverse Biological Targets

The utility of the 2-(4-bromophenoxy)acetamide scaffold extends beyond the two highlighted examples. Various derivatives have been synthesized and evaluated for a wide range of pharmacological activities, underscoring its versatility.

Derivative ClassBiological ActivityReference
Chromene-containing derivativesAntioxidant [3][4]
Thiazole-containing derivativesAnticancer (MCF-7) [5]
General Phenoxy AcetamidesAnti-inflammatory, Analgesic, Antimicrobial, Antifungal, Anticonvulsant [6][7]

V. Conclusion and Future Directions

The 2-(4-bromophenoxy)acetamide core is a testament to the power of strategic molecular design in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have made it a valuable starting point for the development of novel therapeutic agents. The recent success in identifying a highly potent P2Y14R antagonist for inflammatory conditions and the ongoing exploration of its anticancer potential highlight the continued relevance and promise of this scaffold. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic profiles of these derivatives, exploring new therapeutic applications, and elucidating their precise mechanisms of action at the molecular level. For researchers in drug discovery, the 2-(4-bromophenoxy)acetamide scaffold represents a fertile ground for innovation and the development of next-generation medicines.

VI. References

  • EvitaChem. 2-(4-bromophenoxy)-N-(5-chloro-2-methylphenyl)acetamide. Available from: .

  • ACS Publications. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. J Med Chem. 2024. Available from: .

  • ResearchGate. Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. Available from: .

  • National Institutes of Health. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Heliyon. 2021. Available from: .

  • PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. 2021. Available from: .

  • PubMed. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Heliyon. 2021. Available from: .

  • PubMed. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. J Med Chem. 2024. Available from: .

  • PubMed. Acute Oral Toxicity, Antioxidant Activity and Molecular Docking Study of 2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen-2-yl]-acetamide. 2023. Available from: .

  • Bentham Science Publishers. Acute Oral Toxicity, Antioxidant Activity and Molecular Docking Study of 2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen- 2-yl]-acetamide. 2024. Available from: .

Sources

Application Notes & Protocols: Leveraging 2-(4-Bromophenoxy)acetamide as a Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(4-bromophenoxy)acetamide as a foundational scaffold for the synthesis of novel compounds with a wide spectrum of potential therapeutic applications. The protocols outlined herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and safety considerations.

Introduction: The Strategic Importance of the 2-(4-Bromophenoxy)acetamide Scaffold

The 2-(4-bromophenoxy)acetamide core represents a privileged scaffold in medicinal chemistry. Its structure combines several key features that make it an attractive starting point for library synthesis and lead optimization:

  • A Stable Ether Linkage: The phenoxy group provides a robust connection that is generally resistant to metabolic degradation, offering a stable backbone for analog synthesis.

  • A Reactive Bromine Handle: The bromine atom on the phenyl ring is a versatile functional group that can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore the chemical space and modulate biological activity.

  • A Modifiable Acetamide Moiety: The amide portion of the molecule can be readily hydrolyzed to the corresponding carboxylic acid or can be N-substituted, providing another vector for structural diversification.

This combination of features allows for the systematic development of new chemical entities with potential applications in oncology, infectious diseases, and inflammatory conditions.[1][2]

Potential Therapeutic Applications of 2-(4-Bromophenoxy)acetamide Derivatives

Derivatives synthesized from the 2-(4-bromophenoxy)acetamide scaffold have shown promise in a variety of therapeutic areas. This is attributed to the ability of the core structure to interact with multiple biological targets.

Therapeutic Area Specific Application/Target Key Findings
Infectious Diseases Antitubercular AgentsNovel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have demonstrated potent activity against M. tuberculosis H37Rv.[3]
Antimicrobial & AntifungalVarious acetamide derivatives have exhibited broad-spectrum antibacterial and antifungal properties.[1][2][4]
Oncology Anticancer AgentsDerivatives have been explored for their cytotoxic effects against various cancer cell lines, including leukemia, colon, and breast cancer.[1][2][5]
Inflammatory Diseases P2Y14R AntagonistsN-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide was identified as a potent P2Y14R antagonist with potential for treating acute gouty arthritis.[6]
COX-II InhibitorsAcetamide derivatives have been designed as selective COX-II inhibitors for anti-inflammatory and analgesic effects.[7][8]
Other Applications InsecticidesThe acetamide scaffold has been incorporated into polymeric insecticides.[1]
Local AnestheticsCertain acetamide derivatives have shown potential as local anesthetic agents.[1]

Synthetic Protocols and Methodologies

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative derivatives from 2-(4-bromophenoxy)acetamide. These are intended as a starting point and may require optimization for specific target molecules.

General Safety Precautions

Given the nature of the reagents used, all manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[9][10][11] Some acetamide compounds are suspected carcinogens, so appropriate handling procedures should be followed.

Synthesis of N-Aryl-2-(4-bromophenoxy)acetamides

This protocol describes a general method for the amidation of 2-(4-bromophenoxy)acetic acid with various anilines.

Workflow for N-Aryl-2-(4-bromophenoxy)acetamide Synthesis

cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation cluster_2 Work-up and Purification A 2-(4-bromophenoxy)acetic acid B Thionyl Chloride or EDCI/HOBt A->B Reagent C Activated Acyl Intermediate B->C Forms F N-Aryl-2-(4-bromophenoxy)acetamide C->F Reacts with D Substituted Aniline D->F E Base (e.g., Triethylamine) E->F Catalyst G Quenching F->G H Extraction G->H I Column Chromatography H->I J Final Product I->J

Caption: General workflow for the synthesis of N-Aryl-2-(4-bromophenoxy)acetamides.

Materials:

  • 2-(4-bromophenoxy)acetic acid

  • Substituted aniline (e.g., 2-amino-N-phenylacetamide)

  • Thionyl chloride or a peptide coupling agent (e.g., EDCI/HOBt)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine or diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Protocol:

  • Acid Activation:

    • Method A (Acid Chloride): To a solution of 2-(4-bromophenoxy)acetic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure.

    • Method B (Peptide Coupling): To a solution of 2-(4-bromophenoxy)acetic acid (1.0 eq), substituted aniline (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF, add EDCI (1.2 eq) at 0 °C. Stir the reaction mixture at room temperature overnight.

  • Amide Formation:

    • Dissolve the activated acid from Method A in anhydrous DCM.

    • To this solution, add the substituted aniline (1.1 eq) and triethylamine (1.5 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. For Method B, the amide formation occurs in situ.

  • Work-up and Purification:

    • Quench the reaction mixture with water or a saturated solution of sodium bicarbonate.[12]

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the pure N-aryl-2-(4-bromophenoxy)acetamide.[12]

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]

Suzuki Cross-Coupling for Aryl Diversification

This protocol outlines a general procedure for the Suzuki cross-coupling reaction to replace the bromine atom with various aryl or heteroaryl groups.

Workflow for Suzuki Cross-Coupling

A N-Aryl-2-(4-bromophenoxy)acetamide F Reaction Mixture A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/Water) E->F G Heating (e.g., 80-100 °C) F->G Under Inert Atmosphere H Coupled Product G->H Yields

Caption: A schematic representation of the Suzuki cross-coupling reaction.

Materials:

  • N-Aryl-2-(4-bromophenoxy)acetamide

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., toluene/ethanol/water or dioxane/water)

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • Reaction Setup:

    • In a round-bottom flask, combine the N-aryl-2-(4-bromophenoxy)acetamide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add the degassed solvent system.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the final biaryl product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Self-Validating Systems: Characterization and Purity Assessment

To ensure the integrity of the synthesized compounds, a multi-technique approach to characterization is essential.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidation and confirmationChemical shifts, coupling constants, and integration consistent with the target structure.
LC-MS Purity assessment and molecular weight confirmationA major peak in the chromatogram corresponding to the mass of the desired product.
HRMS Exact mass determination and elemental compositionProvides high-accuracy mass data to confirm the molecular formula.
FT-IR Functional group identificationCharacteristic absorption bands for amide (C=O, N-H) and ether (C-O-C) functionalities.
X-ray Crystallography Unambiguous determination of 3D structureProvides precise bond lengths, angles, and crystal packing information.[5]

Conclusion

2-(4-Bromophenoxy)acetamide is a highly valuable and versatile precursor for the synthesis of a diverse array of novel compounds with significant therapeutic potential. The protocols and guidelines presented in these application notes are intended to empower researchers to explore the chemical space around this scaffold efficiently and safely. The inherent modularity of the synthetic routes allows for the generation of extensive compound libraries for screening and lead optimization in drug discovery programs.

References

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. (2021). Heliyon, 7(3), e06464. [Link]

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024). Journal of Medicinal Chemistry. [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). RSC Advances, 11(1), 1474-1494. [Link]

  • Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. (2012). ChemInform, 43(1). [Link]

  • Safety Data Sheet - 2-Bromo-N-(4-bromophenyl)acetamide. (2025). Angene Chemical. Retrieved January 16, 2026, from [Link]

  • Synthesis and bioactivity evaluation of novel acetamide-derived compounds bearing a methylsulfonyl unit. (2019). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Acetamide, N-bromo-. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]

  • Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. (2021). Arkivoc, 2021(10), 1-14. [Link]

  • 2-Bromo-N-(4-bromophenyl)acetamide. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1939. [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2022). Archives of Pharmacy Practice, 13(4), 1-10. [Link]

  • An Overview of New Acetamide Derivatives in COX-II Inhibitors. (2023). Galaxy Publication. Retrieved January 16, 2026, from [Link]

  • 2-Bromo-N-(4-bromophenyl)acetamide. (2009). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

Experimental procedure for N-alkylation of 2-(4-Bromophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Alkylation of 2-(4-Bromophenoxy)acetamide

Authored by: A Senior Application Scientist

Abstract

The 2-(4-bromophenoxy)acetamide scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds, including potent P2Y14R antagonists.[1][2] The functionalization of the amide nitrogen through N-alkylation is a critical transformation that allows for the exploration of the chemical space around this core, enabling the modulation of pharmacological properties. This guide provides a detailed, field-proven protocol for the N-alkylation of 2-(4-bromophenoxy)acetamide, emphasizing the causality behind experimental choices, robust self-validating methodologies, and comprehensive safety considerations. We present a preferred method utilizing Phase Transfer Catalysis (PTC), a technique noted for its efficiency, safety, and operational simplicity under milder conditions compared to traditional methods requiring strong bases like sodium hydride.[3][4]

Introduction: The Rationale for N-Alkylation

Amides are generally weak nucleophiles due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which imparts a partial double bond character to the C-N bond.[5][6] Consequently, direct alkylation of the amide N-H bond requires specific activation to proceed efficiently. The primary challenge is to deprotonate the amide proton (pKa ≈ 17) to generate a more nucleophilic amidate anion, which can then readily participate in a nucleophilic substitution reaction with an alkyl halide.

Historically, this has been achieved using strong, hazardous bases like sodium hydride (NaH) in anhydrous aprotic solvents.[7] While effective, this approach necessitates stringent inert atmosphere techniques and careful handling of pyrophoric reagents. Phase Transfer Catalysis (PTC) offers a superior alternative. In PTC, a quaternary ammonium salt shuttles the deprotonated amide (amidate) from a solid or aqueous phase (containing an inorganic base like K₂CO₃) into an organic phase where the alkylating agent resides.[4] This circumvents the need for harsh bases and anhydrous conditions, often leading to cleaner reactions with higher yields and simpler workups.[3][8]

The overall transformation follows a bimolecular nucleophilic substitution (SN2) mechanism, where the generated amidate anion acts as the nucleophile.[9][10]

Reaction Mechanism: Visualizing the Transformation

The N-alkylation process under Phase Transfer Catalysis (PTC) conditions can be visualized in two key stages: anion formation and nucleophilic substitution.

N_Alkylation_Mechanism cluster_0 Phase Transfer Catalysis (PTC) Cycle Amide 2-(4-Br-Phenoxy)acetamide (in Organic Phase) Amidate Amidate Anion [Ar-O-CH₂CONH]⁻ Amide->Amidate Deprotonation at interface Base K₂CO₃ (solid) + H₂O (interface) Base->Amidate IonPair Ion Pair [Ar-O-CH₂CONH]⁻Q⁺ (in Organic Phase) Amidate->IonPair Phase Transfer PTC Q⁺X⁻ (TBAB) (Catalyst) PTC->IonPair Product N-Alkylated Product IonPair->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) (in Organic Phase) AlkylHalide->Product Product->PTC Catalyst Regeneration Waste KX + Q⁺X⁻

Caption: N-Alkylation mechanism via Phase Transfer Catalysis (PTC).

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general method that can be adapted for various primary alkyl halides.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Typical Molar Eq.Notes
2-(4-Bromophenoxy)acetamideC₈H₈BrNO₂230.061.0Starting material. Ensure it is dry.
Alkyl Halide (e.g., Benzyl Bromide)C₇H₇Br171.041.1 - 1.2The electrophile. Primary halides work best. Secondary and tertiary halides may lead to elimination side reactions.[11] Using a slight excess ensures complete consumption of the starting amide.
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.0 - 3.0The base. Must be finely powdered to maximize surface area for reaction. Anhydrous grade is preferred.
Tetrabutylammonium Bromide (TBAB)(C₄H₉)₄NBr322.370.1 (10 mol%)The phase transfer catalyst.[8]
Acetonitrile (MeCN) or TolueneCH₃CN41.05~10 mL/mmolThe solvent. Acetonitrile is a polar aprotic solvent suitable for many SN2 reactions.[12] Toluene is a less polar option often used in PTC.[4]
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-For extraction.
Brine (Saturated aq. NaCl)NaCl58.44-For washing during workup.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-Drying agent.
Equipment
  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon), optional but recommended

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add 2-(4-bromophenoxy)acetamide (e.g., 2.30 g, 10.0 mmol, 1.0 eq.), finely powdered potassium carbonate (e.g., 2.76 g, 20.0 mmol, 2.0 eq.), and tetrabutylammonium bromide (TBAB) (e.g., 0.32 g, 1.0 mmol, 0.1 eq.).

    • Expertise & Experience: Using a powdered base is critical. A granular base will have insufficient surface area for efficient deprotonation at the solid-liquid interface, significantly slowing the reaction.

  • Solvent and Reagent Addition: Add acetonitrile (40 mL) to the flask, followed by the alkyl halide (e.g., benzyl bromide, 1.31 mL, 11.0 mmol, 1.1 eq.) via syringe.

    • Trustworthiness: The order of addition is not strictly critical in PTC as it is with NaH, but adding the alkylating agent last is good practice. This ensures the catalytic cycle can initiate as soon as the electrophile is present.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 60-70 °C with vigorous stirring.

    • Expertise & Experience: Vigorous stirring is essential for PTC to facilitate interaction between the organic phase, the solid base, and the catalyst. Moderate heating increases the rate of the SN2 reaction without promoting significant side reactions.

  • Monitoring Progress: Monitor the reaction's progress using TLC (e.g., with a 1:1 Hexane:Ethyl Acetate mobile phase). The starting material should be consumed, and a new, less polar spot corresponding to the N-alkylated product should appear. The reaction is typically complete within 4-12 hours.

  • Workup and Extraction: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃, KBr), washing the filter cake with a small amount of ethyl acetate. c. Transfer the filtrate to a separatory funnel and add deionized water (50 mL). d. Extract the aqueous layer with ethyl acetate (3 x 40 mL). e. Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]

    • Trustworthiness: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase, leading to a cleaner crude product.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel or by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) to yield the pure N-alkylated product.

    • Expertise & Experience: The choice between chromatography and recrystallization depends on the physical state and purity of the crude product. Recrystallization is often more efficient for crystalline solids that are relatively pure after workup.

General Experimental Workflow

The entire process from setup to final product can be summarized in a logical workflow.

Experimental_Workflow A 1. Reagent Assembly - Amide (1.0 eq) - K₂CO₃ (2.0 eq) - TBAB (0.1 eq) B 2. Add Solvent & Alkyl Halide - Acetonitrile - R-X (1.1 eq) A->B C 3. Reaction - Heat to 60-70 °C - Monitor by TLC B->C D 4. Workup - Cool & Filter - Aqueous Wash - Extraction (EtOAc) C->D E 5. Isolation - Dry (MgSO₄) - Concentrate D->E F 6. Purification - Column Chromatography or Recrystallization E->F G 7. Characterization - NMR, MS, m.p. F->G

Caption: A streamlined workflow for the N-alkylation protocol.

Product Characterization

The identity and purity of the final product must be confirmed through standard analytical techniques.

  • ¹H NMR Spectroscopy: Successful N-alkylation is confirmed by the disappearance of the broad N-H proton singlet (typically > 8.0 ppm) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. The methylene protons adjacent to the nitrogen will show a characteristic shift.[5][6]

  • ¹³C NMR Spectroscopy: The carbon signals of the new alkyl group will be present.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ or [M+Na]⁺ in the mass spectrum should correspond to the calculated molecular weight of the N-alkylated product.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling reagents.[14][15]

  • Alkylating Agents: Many alkylating agents are toxic, irritants, and potential mutagens.[16][17] Handle them in a well-ventilated fume hood.

  • Bases: While potassium carbonate is relatively benign, strong bases like sodium hydroxide can cause severe chemical burns.[14]

  • Solvents: Organic solvents are flammable and should be handled away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 22(12), 1661-1667. Available from: [Link]

  • ResearchGate. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Available from: [Link]

  • Varkey, J. T. (2003). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 8(8), 613-618. Available from: [Link]

  • Szostak, M., et al. (2016). Structural Characterization of N-Alkylated Twisted Amides: Consequences for Amide Bond Resonance and N-C Cleavage. Angewandte Chemie International Edition, 55(16), 5062-5066. Available from: [Link]

  • Mijin, D., Mišić-Vuković, M., & Petrović, S. (2004). Alkylation of N-Substituted 2-Phenylacetamides. Journal of the Serbian Chemical Society, 69(10), 711-727. Available from: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available from: [Link]

  • ACS Publications. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Available from: [Link]

  • Semantic Scholar. (n.d.). Alkylation of N-substituted 2-phenylacetamides. Available from: [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Available from: [Link]

  • PubMed. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. Available from: [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Available from: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Available from: [Link]

  • ResearchGate. (2022). Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. Available from: [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Available from: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. Available from: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Available from: [Link]

  • YouTube. (2025). What Safety Precautions Are Needed For Strong Acids And Bases In Titration?. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and pharmacological evaluation of substituted phenoxy acetamide derivatives. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Available from: [Link]

  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. Available from: [Link]

  • RSC Publishing. (n.d.). 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity. Available from: [Link]

  • Pan American Health Organization. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Available from: [Link]

  • ResearchGate. (2005). N-(2-Bromophenyl)acetamide. Available from: [Link]

  • Diva-Portal.org. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Available from: [Link]

  • ResearchGate. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Available from: [Link]

  • OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Available from: [Link]

  • Thieme. (n.d.). 7.5 High Resolution NMR Spectroscopy. Available from: [Link]

  • University Chemistry. (2024). 1H NMR Spectrum of Amide Compounds. Available from: [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Available from: [Link]

  • PubMed Central. (n.d.). Safe handling of hazardous drugs. Available from: [Link]

  • Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Available from: [Link]

  • ResearchGate. (n.d.). Microwave-Promoted N-Alkylation of Acridones Without Solvent. Available from: [Link]

Sources

Application Notes and Protocols for In Vitro Assay Methods for Testing 2-(4-Bromophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 2-(4-Bromophenoxy)acetamide

2-(4-Bromophenoxy)acetamide is a synthetic small molecule belonging to the phenoxy acetamide class of compounds. This structural motif is of significant interest in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and insecticidal properties.[1][2] Recent research has further highlighted the potential of this scaffold, with a derivative of 2-(4-bromophenoxy)acetamide identified as a potent antagonist of the P2Y14 receptor, showing promise in the treatment of acute gouty arthritis by modulating inflammatory responses.[3]

Given the diverse biological activities associated with its structural class, a comprehensive in vitro evaluation of 2-(4-Bromophenoxy)acetamide is essential to elucidate its specific mechanism of action and therapeutic potential. This guide provides a detailed framework for researchers, scientists, and drug development professionals to conduct a systematic in vitro investigation of this compound. The protocols outlined herein are designed to be robust and self-validating, enabling a thorough assessment of its cytotoxic, anti-inflammatory, and enzyme-inhibitory activities.

Strategic Workflow for In Vitro Evaluation

A logical and stepwise approach is crucial for efficiently characterizing the bioactivity of a novel compound. The following workflow is recommended for testing 2-(4-Bromophenoxy)acetamide, starting with broad phenotypic assays and progressively moving towards more specific, target-based investigations.

In Vitro Testing Workflow Figure 1: Strategic In Vitro Testing Workflow for 2-(4-Bromophenoxy)acetamide A Phase 1: Foundational Assays B Cytotoxicity Profiling (e.g., MTT, CellTiter-Glo®) A->B C Phenotypic Screening (e.g., Anti-inflammatory, Antimicrobial) A->C D Phase 2: Mechanistic Elucidation B->D Proceed if selective cytotoxicity is observed C->D Investigate hits from phenotypic screens E Enzyme Inhibition Assays (e.g., COX-2, 5-LOX, Tyrosinase) D->E F Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) D->F G Phase 3: Target Identification & Validation E->G F->G H Target Deconvolution Studies G->H I Lead Optimization G->I Signaling_Pathway Figure 2: Potential Signaling Pathways Modulated by 2-(4-Bromophenoxy)acetamide Derivatives cluster_0 Inflammatory Stimulus (e.g., LPS, RANKL) cluster_1 Upstream Signaling cluster_2 Key Transcription Factors cluster_3 Cellular Response Stimulus LPS / RANKL Receptor TLR4 / RANK Stimulus->Receptor IKK IKK Complex Receptor->IKK PI3K PI3K Receptor->PI3K NFkB NF-κB IKK->NFkB Akt Akt PI3K->Akt NFATc1 NFATc1 NFkB->NFATc1 Inflammation Inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB->Inflammation Akt->NFATc1 Proliferation Cell Proliferation & Survival Akt->Proliferation Differentiation Osteoclast Differentiation NFATc1->Differentiation Compound 2-(4-Bromophenoxy)acetamide (Hypothesized Point of Inhibition) Compound->IKK Compound->PI3K

Caption: Hypothesized signaling pathways potentially modulated by 2-(4-Bromophenoxy)acetamide based on literature for related compounds.

Protocol: Western Blot for NF-κB Activation

  • Cell Treatment: Seed cells (e.g., J774.A1) and treat with 2-(4-Bromophenoxy)acetamide followed by LPS stimulation as described in the NO assay.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against the phosphorylated form of the p65 subunit of NF-κB (p-p65).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Also probe for total p65 and a loading control (e.g., β-actin or GAPDH).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: A decrease in the ratio of p-p65 to total p65 indicates inhibition of NF-κB activation.

Conclusion and Future Directions

The in vitro assays detailed in this application note provide a robust framework for the initial characterization of 2-(4-Bromophenoxy)acetamide. By systematically evaluating its cytotoxicity, phenotypic effects, and influence on key enzymes and signaling pathways, researchers can build a comprehensive profile of its biological activity. Positive results from these assays will pave the way for more advanced studies, including target deconvolution, in vivo efficacy models, and lead optimization to further explore the therapeutic potential of this promising compound.

References

  • Benchchem. A Comparative Guide to In Vitro Assay Validation for 2-bromo-N-(2,4-difluorophenyl)acetamide and Related Compounds.
  • EvitaChem. 2-(4-bromophenoxy)-N-(5-chloro-2-methylphenyl)acetamide.
  • Di Paola, C., et al. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH.
  • Aliabadi, A., et al. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives as Anticancer Agents. Brieflands.
  • Ferreira, S. R., et al. N-(4-Bromophenyl)-2-(2-thienyl)acetamide. PMC - NIH.
  • Sigma-Aldrich. 2-(4-Bromophenoxy)acetamide DiscoveryCPR 35368-75-3.
  • Abdel-Raheem, S. A. A., et al. Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. ResearchGate.
  • Li, Y., et al. 2‐(4‐chlorophenoxy) acetamide is a novel inhibitor of resorptive bone loss in mice. NIH.
  • Benchchem. Application Notes and Protocols: 2-Benzenesulphonyl-acetamide Derivatives as Potent Enzyme Inhibitors.
  • Wang, S., et al. (2015). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI.
  • Vasin, V. A., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI.
  • PubChem. 2-(4-Bromophenyl)acetamide.
  • Zhang, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. PubMed.

Sources

Application Notes and Protocols: 2-(4-Bromophenoxy)acetamide as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the strategic application of 2-(4-bromophenoxy)acetamide as a pivotal intermediate in modern organic synthesis. We delve into its synthesis, physicochemical properties, and its versatile reactivity, which is leveraged in the development of novel therapeutic agents and functional materials. The protocols herein are designed for robustness and reproducibility, offering researchers in medicinal chemistry and drug development a practical framework for utilizing this valuable building block.

Introduction: The Strategic Value of 2-(4-Bromophenoxy)acetamide

2-(4-Bromophenoxy)acetamide is a bifunctional organic molecule that has emerged as a highly valuable scaffold in synthetic chemistry. Its structure is characterized by three key features that can be selectively addressed: an acetamide moiety, a stable phenoxy ether linkage, and a reactive aryl bromide. This unique combination allows for orthogonal chemical modifications, making it an ideal starting point for building molecular complexity.

The presence of the bromine atom on the phenyl ring provides a handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. The acetamide group, meanwhile, offers a site for N-alkylation, N-arylation, or its use as a precursor to other functional groups. This versatility has led to its incorporation into a variety of biologically active compounds, including potent enzyme inhibitors and receptor antagonists.[1][2][3] For instance, derivatives have shown promise as P2Y14R antagonists for treating inflammatory diseases like gout and as potential anti-cancer agents.[1][2][3] This guide will explore the synthesis of this intermediate and provide detailed protocols for its subsequent elaboration.

Physicochemical & Structural Data

A clear understanding of the physical and chemical properties of an intermediate is critical for its effective use in synthesis, including planning reactions and purification strategies.

PropertyValue
IUPAC Name 2-(4-bromophenoxy)acetamide
CAS Number 35368-75-3[4]
Molecular Formula C₈H₈BrNO₂[4]
Molecular Weight 230.06 g/mol [4]
Appearance Typically an off-white to white solid
Solubility Soluble in DMSO, DMF, and hot alcohols; sparingly soluble in water
SMILES C1=CC(=CC=C1OC(=O)C)Br

Core Synthetic Workflow

The strategic utility of 2-(4-bromophenoxy)acetamide stems from its role as a central hub for molecular diversification. The primary synthetic route to the intermediate itself is straightforward, and its true power lies in the subsequent, divergent reaction pathways it enables.

G cluster_0 Synthesis of Intermediate cluster_1 Application Pathways A 4-Bromophenol C 2-(4-Bromophenoxy)acetamide A->C B 2-Chloroacetamide B->C D N-Substituted Derivatives (Amide Coupling) C->D Amine, Coupling Agent E C-C Coupled Products (e.g., Suzuki, Sonogashira) C->E Boronic Acid, Pd Catalyst F C-N Coupled Products (Buchwald-Hartwig) C->F Amine, Pd Catalyst

Caption: Synthetic workflow for 2-(4-bromophenoxy)acetamide and its diversification.

Experimental Protocols

The following protocols are presented with an emphasis on causality and reproducibility. Safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be observed at all times. All operations should be conducted within a certified chemical fume hood.

Protocol 1: Synthesis of 2-(4-Bromophenoxy)acetamide Intermediate

This procedure details the synthesis of the title intermediate via a Williamson ether synthesis-type reaction. The mechanism involves the deprotonation of 4-bromophenol by a mild base to form a phenoxide, which then acts as a nucleophile, displacing the chloride from 2-chloroacetamide.

Materials:

  • 4-Bromophenol (1.0 eq)

  • 2-Chloroacetamide (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.0 eq), potassium carbonate (2.0 eq), and acetone (approx. 10 mL per gram of phenol).

    • Causality: K₂CO₃ is a cost-effective base, strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction.

  • Addition of Reagent: Add 2-chloroacetamide (1.1 eq) to the stirring suspension.

  • Reaction Execution: Heat the mixture to reflux (for acetone, ~56°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:7 Ethyl Acetate:Hexane mobile phase). The reaction is typically complete within 6-12 hours.

    • Self-Validation: The consumption of 4-bromophenol (starting material) and the appearance of a new, more polar spot (product) on the TLC plate indicates reaction progression.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃ and any salts. Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with deionized water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Crystallization: The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield 2-(4-bromophenoxy)acetamide as a pure white solid.[5]

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS. The synthesis of a similar compound, N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, has been fully characterized and its data can serve as a reference point.[3]

Protocol 2: Application in N-Substitution - Synthesis of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide

This protocol demonstrates the utility of the parent compound, 2-(4-bromophenoxy)acetic acid (which can be formed by hydrolysis of the acetamide or synthesized directly), in an amide coupling reaction to produce a biologically relevant derivative.[3]

Materials:

  • 2-(4-Bromophenoxy)acetic acid (1.0 eq)

  • o-Phenylenediamine (1.05 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) or DMF

Procedure:

  • Acid Activation: Dissolve 2-(4-bromophenoxy)acetic acid (1.0 eq) in DCM. Add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes.

    • Causality: EDC is a water-soluble carbodiimide coupling agent that activates the carboxylic acid. HOBt is added to suppress side reactions (like N-acylurea formation) and minimize racemization, leading to a cleaner reaction and higher yield.

  • Amine Addition: In a separate flask, dissolve o-phenylenediamine (1.05 eq) and TEA (2.5 eq) in DCM. Add this solution dropwise to the activated acid mixture.

    • Causality: TEA acts as a base to neutralize the HCl salt of EDC and any acid generated during the reaction, driving the equilibrium towards product formation.

  • Reaction & Monitoring: Stir the reaction at room temperature for 8-16 hours. Monitor by TLC for the consumption of the starting acid.

  • Workup and Purification: Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the desired N-substituted acetamide.

  • Characterization: The final product, N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, has been previously synthesized and characterized by spectroscopic methods and X-ray diffraction, providing a reliable standard for comparison.[3]

Protocol 3: Application in C-C Bond Formation - Suzuki-Miyaura Cross-Coupling

This protocol illustrates how the aryl bromide moiety can be used in a palladium-catalyzed Suzuki coupling to form a new carbon-carbon bond, a cornerstone reaction in modern drug discovery.

G Start 2-(4-Bromophenoxy)acetamide Product 2-(4-Biphenoxy)acetamide Derivative Start->Product Suzuki Coupling Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Reagents->Product

Caption: Logical diagram of a Suzuki cross-coupling reaction.

Materials:

  • 2-(4-Bromophenoxy)acetamide (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • Toluene and Water (e.g., 4:1 mixture) or Dioxane/Water

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add 2-(4-bromophenoxy)acetamide (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Causality: The Pd(0) catalyst is sensitive to oxygen. Removing oxygen is critical to prevent catalyst oxidation and deactivation, ensuring the catalytic cycle proceeds efficiently.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water 4:1) via cannula or syringe.

  • Reaction Execution: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Conclusion

2-(4-Bromophenoxy)acetamide is a testament to the power of strategic molecular design. Its simple structure belies a profound synthetic versatility, offering independent and reliable handles for diversification at both the amide and the aryl bromide positions. The protocols detailed in this guide provide a validated foundation for researchers to exploit this intermediate in the synthesis of complex molecules for drug discovery, materials science, and beyond. Its proven application in creating potent P2Y14R antagonists highlights its relevance and potential in developing next-generation therapeutics.[1][2]

References

  • Liu, W., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry.
  • EvitaChem. (n.d.). 2-(4-bromophenoxy)-N-(5-chloro-2-methylphenyl)acetamide. EvitaChem.
  • Liu, W., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. PubMed.
  • Al-Ostath, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central.
  • Naveen, S., et al. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. PubMed.
  • BenchChem. (n.d.). Synthesis and Therapeutic Applications of Phenoxy Acetamide Derivatives. BenchChem.
  • Hit2Lead. (n.d.). 2-(4-bromophenoxy)acetamide. Hit2Lead.

Sources

Application Notes and Protocols for the Crystallization of 2-(4-Bromophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 2-(4-Bromophenoxy)acetamide via crystallization. As a key intermediate in various synthetic pathways, the purity of this compound is paramount. These application notes offer a detailed exploration of crystallization principles, solvent selection strategies, and step-by-step protocols for obtaining high-purity 2-(4-Bromophenoxy)acetamide. The methodologies are designed for researchers, scientists, and professionals in drug development, emphasizing both the practical execution and the underlying scientific rationale.

Introduction: The Critical Role of Purity

2-(4-Bromophenoxy)acetamide is a versatile building block in medicinal chemistry and materials science. The presence of impurities, even in trace amounts, can significantly impact the yield, stereochemistry, and biological activity of downstream products. Crystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities. A successful crystallization process yields a product with high purity, well-defined crystalline structure, and improved handling characteristics.

The primary objective of this guide is to provide robust and reproducible methods for the crystallization of 2-(4-Bromophenoxy)acetamide, ensuring a final product that meets stringent purity requirements.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of 2-(4-Bromophenoxy)acetamide is fundamental to designing an effective crystallization protocol.

Table 1: Physicochemical Properties of 2-(4-Bromophenoxy)acetamide

PropertyValueSource
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance Solid (predicted)
Melting Point Not explicitly reported. Similar compounds like N-(4-bromophenyl)-acetamide melt at 167°C.[1]
CAS Number 35368-75-3
Predicted Impurity Profile

The synthesis of 2-(4-Bromophenoxy)acetamide typically proceeds via the Williamson ether synthesis, reacting 4-bromophenol with an N-substituted 2-haloacetamide (e.g., 2-chloroacetamide) in the presence of a base.

G 4-Bromophenol 4-Bromophenol Reaction Reaction 4-Bromophenol->Reaction 2-Chloroacetamide 2-Chloroacetamide 2-Chloroacetamide->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Catalyst Crude Product Crude Product Reaction->Crude Product Unreacted 4-Bromophenol Unreacted 4-Bromophenol Crude Product->Unreacted 4-Bromophenol Contains Unreacted 2-Chloroacetamide Unreacted 2-Chloroacetamide Crude Product->Unreacted 2-Chloroacetamide Contains Side-products Side-products Crude Product->Side-products Contains

Caption: Synthetic route and potential impurities.

Based on this, common impurities may include:

  • Unreacted starting materials: 4-bromophenol and 2-chloroacetamide.

  • Side-products: Products of self-condensation or degradation.

  • Inorganic salts: From the base used in the reaction.

Principles of Crystallization and Solvent Selection

The ideal crystallization solvent should exhibit high solubility for 2-(4-Bromophenoxy)acetamide at elevated temperatures and low solubility at lower temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble (allowing for removal by hot filtration).

Solvent Selection Strategy

A systematic approach to solvent screening is recommended. Based on the polar ether and amide functionalities, as well as the nonpolar aromatic ring, a range of solvents with varying polarities should be evaluated.

Table 2: Recommended Solvents for Screening

SolventPolarity IndexBoiling Point (°C)Rationale
Ethanol 5.278.5Good general-purpose protic solvent for compounds with hydrogen bonding capabilities.
Methanol 5.164.7Similar to ethanol, but may offer different solubility characteristics.
Isopropanol 3.982.3Less polar than ethanol, may provide a steeper solubility curve.
Acetone 5.156.3Aprotic solvent, good for dissolving many organic compounds.[2]
Ethyl Acetate 4.477.1Medium polarity solvent, often a good choice for recrystallization.[2]
Toluene 2.4110.6Nonpolar solvent, may be suitable for removing nonpolar impurities.
Water 9.0100.0Highly polar, likely to have low solubility for the target compound at room temperature.
Experimental Determination of a Suitable Solvent System
  • Small-Scale Solubility Tests:

    • Place approximately 10-20 mg of crude 2-(4-Bromophenoxy)acetamide into several test tubes.

    • Add a few drops of a candidate solvent to each test tube at room temperature. Observe solubility.

    • If the compound is insoluble at room temperature, gently heat the test tube. Note if the compound dissolves.

    • If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath. Observe for crystal formation.

  • Solvent Mixtures (Anti-Solvent Crystallization):

    • If a single solvent does not provide the desired solubility profile, a binary solvent system can be employed.

    • Dissolve the compound in a "good" solvent (in which it is highly soluble).

    • Slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.

    • Gently heat until the solution is clear again, then allow to cool slowly.

Crystallization Protocols

The following protocols are provided as starting points and should be optimized based on the results of the solvent screening.

Protocol 1: Single Solvent Recrystallization by Slow Cooling

This is the most common and straightforward crystallization technique.

G A Dissolve crude product in minimum hot solvent B Hot filtration (if insoluble impurities are present) A->B C Allow solution to cool slowly to room temperature B->C D Cool in an ice bath to maximize yield C->D E Collect crystals by vacuum filtration D->E F Wash crystals with cold solvent E->F G Dry crystals under vacuum F->G H Pure 2-(4-Bromophenoxy)acetamide G->H

Caption: Workflow for single solvent recrystallization.

Step-by-Step Procedure:

  • Dissolution: Place the crude 2-(4-Bromophenoxy)acetamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization

This method is useful when the compound is highly soluble in one solvent and poorly soluble in another.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., water or hexane) dropwise with stirring until the solution becomes persistently turbid.

  • Clarification: Gently warm the mixture until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 4-6 from Protocol 1.

Purity Assessment

The purity of the crystallized 2-(4-Bromophenoxy)acetamide should be assessed using appropriate analytical techniques.

Table 3: Analytical Methods for Purity Assessment

MethodPurposeKey Parameters
Melting Point Analysis Assess purity and identity. A sharp melting range close to the literature value indicates high purity.Melting range.
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect impurities with high sensitivity.[3][4]Peak area percentage, retention time.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm chemical structure and identify impurities. Quantitative NMR (qNMR) can also be used for purity determination.[5]Chemical shifts, integration, absence of impurity signals.
Gas Chromatography (GC) Suitable for volatile impurities.Peak area percentage, retention time.
Representative HPLC Method

A general reversed-phase HPLC method can be developed for purity analysis.

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detector: UV at a suitable wavelength (e.g., 220 nm).

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.[4]

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon cooling. Too much solvent used; compound is too soluble.Boil off some solvent; add an anti-solvent.
Oiling out. Solution is supersaturated; cooling is too rapid.Reheat to dissolve the oil, add more solvent, and cool more slowly.
Low recovery. Compound is too soluble in the cold solvent; premature crystallization during hot filtration.Use a different solvent; ensure apparatus for hot filtration is pre-heated.
Colored product. Colored impurities are present.Use activated charcoal during the hot dissolution step (use with caution as it can adsorb the product).

Conclusion

The crystallization protocols outlined in this application note provide a robust framework for obtaining high-purity 2-(4-Bromophenoxy)acetamide. The key to a successful crystallization lies in the systematic selection of an appropriate solvent system and careful control of the cooling rate. The final purity of the product should always be verified using a combination of analytical techniques. These guidelines are intended to be a starting point for process development and can be adapted and optimized to meet specific purity requirements.

References

  • ResearchGate. Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. [Link]

  • NIST. Acetamide, N-(4-bromophenyl)-. [Link]

  • PubChem. 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)acetamide. [Link]

  • PubChem. 2-(4-Bromophenyl)acetamide. [Link]

  • Arkivoc. Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. [Link]

  • Omics Online. Development and Validation of Analytical Methods for Pharmaceuticals. [Link]

  • MDPI. Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. [Link]

  • National Institutes of Health. 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]

  • Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf. [Link]

  • Gaylord Chemical. Solvent Physical Properties. [Link]

  • Google Patents.
  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-(4-Bromophenoxy)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Derivatives of 2-(4-bromophenoxy)acetamide represent a class of compounds with significant interest in the fields of medicinal chemistry and drug development. The core structure, featuring a bromophenoxy group linked to an acetamide moiety, serves as a versatile scaffold for the synthesis of a diverse library of molecules. These derivatives have been explored for a range of pharmacological activities, making the development of robust and reproducible synthetic protocols essential for researchers in academia and industry. This guide provides a detailed, in-depth technical overview of the synthesis of these valuable compounds, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices.

Synthetic Strategy Overview

The synthesis of 2-(4-bromophenoxy)acetamide derivatives is typically approached through a two-stage process. The initial stage involves the synthesis of the key intermediate, 2-(4-bromophenoxy)acetic acid. This is followed by the coupling of this carboxylic acid with a variety of primary or secondary amines to yield the desired N-substituted acetamide derivatives. This modular approach allows for the generation of a diverse range of final compounds by simply varying the amine coupling partner.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Amide Coupling and Derivatization A 4-Bromophenol C Williamson Ether Synthesis A->C B Ethyl Chloroacetate B->C D Ethyl 2-(4-bromophenoxy)acetate C->D Formation of Ether Linkage E Base-Mediated Hydrolysis D->E F 2-(4-Bromophenoxy)acetic Acid E->F Formation of Carboxylic Acid G 2-(4-Bromophenoxy)acetic Acid I Amide Coupling Reaction G->I H Primary or Secondary Amine (R-NH2) H->I J N-Substituted 2-(4-Bromophenoxy)acetamide Derivative I->J Formation of Amide Bond Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation of 4-Bromophenol cluster_1 Step 2: SN2 Attack 4-Bromophenol Br-Ph-OH Phenoxide Br-Ph-O⁻ K⁺ 4-Bromophenol->Phenoxide Deprotonation Base K2CO3 Phenoxide_ion Br-Ph-O⁻ Transition_State [Br-Ph-O---CH2(Cl)---COOEt]⁻ Phenoxide_ion->Transition_State Ethyl_Chloroacetate Cl-CH2-COOEt Ethyl_Chloroacetate->Transition_State Product Br-Ph-O-CH2-COOEt Transition_State->Product Chloride_ion Cl⁻ Transition_State->Chloride_ion

Figure 2: Mechanism of the Williamson ether synthesis for the formation of ethyl 2-(4-bromophenoxy)acetate.

Protocol 1: Synthesis of Ethyl 2-(4-bromophenoxy)acetate

This protocol details the synthesis of the ester intermediate via Williamson ether synthesis. [1] Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Bromophenol173.0117.3 g0.1
Ethyl Chloroacetate122.5513.5 g (11.1 mL)0.11
Anhydrous Potassium Carbonate138.2127.6 g0.2
Acetone58.08200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (17.3 g, 0.1 mol) and anhydrous potassium carbonate (27.6 g, 0.2 mol) in 200 mL of acetone.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add ethyl chloroacetate (13.5 g, 0.11 mol) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with acetone (2 x 30 mL).

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be used in the next step without further purification or can be purified by vacuum distillation.

Protocol 2: Hydrolysis of Ethyl 2-(4-bromophenoxy)acetate

This protocol describes the saponification of the ester to the carboxylic acid. [2][3] Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 2-(4-bromophenoxy)acetate259.0925.9 g0.1
Sodium Hydroxide40.006.0 g0.15
Ethanol46.07100 mL-
Water18.0250 mL-
Concentrated HCl36.46As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude ethyl 2-(4-bromophenoxy)acetate (25.9 g, 0.1 mol) in 100 mL of ethanol.

  • Add a solution of sodium hydroxide (6.0 g, 0.15 mol) in 50 mL of water.

  • Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the disappearance of the ester spot on TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • A white precipitate of 2-(4-bromophenoxy)acetic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven. The typical yield is 85-95%.

Stage 2: Synthesis of N-Substituted 2-(4-Bromophenoxy)acetamide Derivatives

The final step in the synthesis involves the formation of an amide bond between 2-(4-bromophenoxy)acetic acid and a suitable amine. This can be achieved through various coupling methods. A common and effective approach involves the in-situ activation of the carboxylic acid followed by the addition of the amine.

Reaction Mechanism: Amide Bond Formation

Direct reaction between a carboxylic acid and an amine to form an amide is generally slow and requires high temperatures due to the formation of a stable ammonium carboxylate salt. To facilitate the reaction under milder conditions, the carboxylic acid is activated by converting the hydroxyl group into a better leaving group. This is typically achieved using coupling reagents such as carbodiimides (e.g., DCC, EDC) or by converting the carboxylic acid to an acyl chloride.

Amide_Formation cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Acyl Substitution Carboxylic_Acid R-COOH Activated_Intermediate R-COCl (Acyl Chloride) Carboxylic_Acid->Activated_Intermediate Coupling_Reagent e.g., SOCl2 Acyl_Chloride R-COCl Tetrahedral_Intermediate [R-C(O⁻)(Cl)-NH2⁺-R'] Acyl_Chloride->Tetrahedral_Intermediate Amine R'-NH2 Amine->Tetrahedral_Intermediate Amide R-CONH-R' Tetrahedral_Intermediate->Amide HCl HCl Tetrahedral_Intermediate->HCl

Figure 3: General mechanism for amide formation via an acyl chloride intermediate.

Protocol 3: General Procedure for the Synthesis of N-Substituted 2-(4-Bromophenoxy)acetamides

This protocol outlines a general method for the synthesis of the target amide derivatives. Specific examples for the synthesis of N-benzyl-2-(4-bromophenoxy)acetamide and N-phenyl-2-(4-bromophenoxy)acetamide are provided below.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-(4-Bromophenoxy)acetic Acid231.052.31 g0.01
Thionyl Chloride (SOCl₂)118.971.43 g (0.87 mL)0.012
Amine (e.g., Benzylamine or Aniline)--0.011
Triethylamine (Et₃N)101.191.21 g (1.67 mL)0.012
Dichloromethane (DCM)84.9350 mL-

Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-(4-bromophenoxy)acetic acid (2.31 g, 0.01 mol) and 30 mL of dry dichloromethane (DCM).

  • Add thionyl chloride (1.43 g, 0.012 mol) dropwise at room temperature.

  • Heat the mixture to reflux for 2 hours. The reaction mixture should become a clear solution.

  • Cool the reaction to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the resulting crude acyl chloride in 20 mL of dry DCM.

  • In a separate flask, dissolve the appropriate amine (0.011 mol) and triethylamine (1.21 g, 0.012 mol) in 20 mL of dry DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Add the solution of the acyl chloride dropwise to the cooled amine solution with stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Example 3a: Synthesis of N-benzyl-2-(4-bromophenoxy)acetamide

  • Amine: Benzylamine (1.18 g, 1.2 mL, 0.011 mol)

  • Expected Product: White solid.

Example 3b: Synthesis of N-phenyl-2-(4-bromophenoxy)acetamide

  • Amine: Aniline (1.02 g, 1.0 mL, 0.011 mol)

  • Expected Product: White solid.

Characterization of Products

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following are expected analytical data for the key intermediate and a representative final product.

Table 1: Expected Characterization Data

CompoundTechniqueExpected Features
2-(4-Bromophenoxy)acetic Acid ¹H NMR (CDCl₃)δ 7.45 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.65 (s, 2H, OCH₂), 10.5 (br s, 1H, COOH)
¹³C NMR (CDCl₃)δ 174.0 (C=O), 156.5 (C-O), 132.5 (Ar-C), 116.5 (Ar-C), 115.0 (C-Br), 65.5 (OCH₂)
IR (KBr, cm⁻¹)3300-2500 (broad, O-H stretch), 1710 (C=O stretch), 1590, 1485 (C=C aromatic stretch), 1240 (C-O stretch)
MS (ESI-)m/z 229/231 ([M-H]⁻)
N-benzyl-2-(4-bromophenoxy)acetamide ¹H NMR (CDCl₃)δ 7.20-7.40 (m, 7H, Ar-H), 6.80 (d, 2H, Ar-H), 6.50 (br s, 1H, NH), 4.55 (s, 2H, OCH₂), 4.40 (d, 2H, NCH₂)
¹³C NMR (CDCl₃)δ 168.0 (C=O), 156.0 (C-O), 138.0 (Ar-C), 132.5 (Ar-C), 129.0 (Ar-C), 128.0 (Ar-C), 127.5 (Ar-C), 116.5 (Ar-C), 114.5 (C-Br), 67.0 (OCH₂), 44.0 (NCH₂)
IR (KBr, cm⁻¹)3280 (N-H stretch), 3060 (C-H aromatic stretch), 2920 (C-H aliphatic stretch), 1650 (C=O amide I), 1540 (N-H bend amide II), 1235 (C-O stretch)
MS (ESI+)m/z 320/322 ([M+H]⁺)

Conclusion

The synthetic protocols detailed in this application note provide a robust and versatile framework for the preparation of a wide range of 2-(4-bromophenoxy)acetamide derivatives. By understanding the underlying reaction mechanisms and the rationale for the chosen experimental conditions, researchers can confidently synthesize these valuable compounds for further investigation in drug discovery and other areas of chemical research. The modular nature of the final amide coupling step allows for the creation of diverse chemical libraries, facilitating structure-activity relationship studies.

References

  • Royal Society of Chemistry. Supporting Information for a relevant article. [Link]

  • Utah Tech University. Williamson Ether Synthesis Lab Manual. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Royal Society of Chemistry. Characterization of the products: N-phenylacetamide and 4-Bromophenyl acetamide. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Royal Society of Chemistry. Supplementary Information: Novel isoniazid-amidoether derivatives. [Link]

  • S. Narayana et al. Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. [Link]

  • Request PDF. Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. [Link]

  • National Center for Biotechnology Information. N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide. [Link]

  • Organic Syntheses. ethyl bromoacetate. [Link]

  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate.... [Link]

Sources

Application Notes and Protocols: 2-(4-Bromophenoxy)acetamide in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The 2-phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of a diverse array of bioactive molecules. The introduction of a bromine atom at the 4-position of the phenoxy ring, as in 2-(4-bromophenoxy)acetamide, significantly influences the compound's electronic and lipophilic properties, making it a compelling candidate for targeted enzyme inhibition. These application notes provide a comprehensive guide for researchers exploring the utility of 2-(4-bromophenoxy)acetamide and its derivatives as enzyme inhibitors. We delve into the mechanistic basis of their activity, present detailed protocols for their evaluation against key enzyme targets, and offer insights into the interpretation of the resulting data. This document is intended to serve as a practical resource for scientists engaged in drug discovery and development, facilitating the exploration of this promising class of compounds.

Introduction: The Scientific Rationale for Investigating 2-(4-Bromophenoxy)acetamide as an Enzyme Inhibitor

The quest for novel enzyme inhibitors is a cornerstone of modern drug discovery. Enzymes are fundamental to virtually all biological processes, and their dysregulation is a hallmark of numerous diseases. The ability to selectively modulate enzyme activity with small molecules offers a powerful therapeutic strategy. The phenoxyacetamide core structure has been identified as a versatile template for inhibitor design, with derivatives showing activity against a range of enzymes.

The specific compound, 2-(4-bromophenoxy)acetamide, incorporates two key features that enhance its potential as an enzyme inhibitor:

  • The Phenoxyacetamide Moiety: This group can participate in various non-covalent interactions within an enzyme's active site, including hydrogen bonding and hydrophobic interactions. The amide group can act as both a hydrogen bond donor and acceptor, while the ether linkage provides conformational flexibility.

  • The 4-Bromo Substituent: The bromine atom is a lipophilic, electron-withdrawing group. Its presence can enhance binding affinity to hydrophobic pockets within the enzyme's active site and can also influence the compound's pharmacokinetic properties.

Derivatives of 2-(4-bromophenoxy)acetamide have shown inhibitory activity against several important classes of enzymes, including:

  • Butyrylcholinesterase (BChE): An enzyme involved in the hydrolysis of the neurotransmitter acetylcholine. Its inhibition is a therapeutic strategy for Alzheimer's disease.[1]

  • Monoamine Oxidase (MAO): A family of enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine and serotonin. MAO inhibitors are used in the treatment of depression and Parkinson's disease.[2][3]

  • Protein Tyrosine Phosphatase 1B (PTP1B): A key negative regulator of insulin and leptin signaling pathways. PTP1B inhibitors are being investigated as potential treatments for type 2 diabetes and obesity.[4][5]

These examples underscore the potential of the 2-(4-bromophenoxy)acetamide scaffold in developing targeted enzyme inhibitors for a variety of therapeutic areas.

Postulated Mechanism of Action: A Mixed-Type Inhibition Model

Based on studies of related acetamide derivatives, it is hypothesized that 2-(4-bromophenoxy)acetamide and its analogs often act as mixed-type inhibitors .[6] This means they can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

This dual binding capability is significant. Unlike purely competitive inhibitors that only bind to the active site, or non-competitive inhibitors that bind to an allosteric site, mixed-type inhibitors can influence both the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax). From a drug development perspective, this can offer a more nuanced and potentially more potent mode of inhibition.

The binding of 2-(4-bromophenoxy)acetamide within an enzyme's active site is likely mediated by a combination of interactions. The bromophenyl group can engage in hydrophobic interactions, while the acetamide moiety can form hydrogen bonds with amino acid residues in the active site.

Quantitative Inhibitory Data of Structurally Related Compounds

Compound Class/DerivativeTarget EnzymeIC50/Ki ValueReference
Substituted Acetamide Derivative (8c)Butyrylcholinesterase (BChE)IC50: 3.94 µM[1]
2-(4-Methoxyphenoxy)acetamideMonoamine Oxidase-A (MAO-A)High Selectivity (SI = 245)[3]
(2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide)Monoamine Oxidase-A (MAO-A)IC50: 0.018 µM[3]
(2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide)Monoamine Oxidase-B (MAO-B)IC50: 0.07 µM[3]
Highly Brominated Phenol Derivative (4g)Protein Tyrosine Phosphatase 1B (PTP1B)IC50: 0.68 µmol/L[4]
Novel BromophenolsAcetylcholinesterase (AChE)Ki: 4.60±1.15 to 38.13±5.91nM[7]
Novel BromophenolsButyrylcholinesterase (BChE)Ki: 7.36±1.31 to 29.38±3.68nM[7]
Novel BromophenolsCarbonic Anhydrase I (hCA I)Ki: 6.78±0.68 to 126.07±35.6nM[7]
Novel BromophenolsCarbonic Anhydrase II (hCA II)Ki: 4.32±0.23 to 72.25±12.94nM[7]

Experimental Workflow for Inhibitor Screening and Characterization

The following diagram outlines a general workflow for the screening and characterization of 2-(4-bromophenoxy)acetamide as an enzyme inhibitor. This workflow is designed to be a self-validating system, with each stage providing the necessary data to proceed to the next.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action Studies A Compound Preparation (Stock Solution of 2-(4-Bromophenoxy)acetamide) B Single-Concentration Enzyme Assay (e.g., at 10 µM) A->B C Data Analysis: Calculate % Inhibition B->C D Dose-Response Assay (Serial Dilutions of Compound) C->D If significant inhibition observed E IC50 Value Determination D->E F Enzyme Kinetic Assays (Varying Substrate and Inhibitor Concentrations) E->F Proceed for potent inhibitors G Lineweaver-Burk or Michaelis-Menten Plot Analysis F->G H Determine Inhibition Type (Competitive, Non-competitive, Uncompetitive, or Mixed) G->H G cluster_0 Insulin Signaling Cascade cluster_1 PTP1B Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS pIRS Phosphorylated IRS (Active) IRS->pIRS Phosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt pathway) pIRS->Downstream Glucose Glucose Uptake Downstream->Glucose PTP1B PTP1B PTP1B->pIR Dephosphorylation PTP1B->pIRS Dephosphorylation Inhibitor 2-(4-Bromophenoxy)acetamide (or derivative) Inhibitor->PTP1B Inhibition

Caption: Inhibition of PTP1B by a 2-(4-bromophenoxy)acetamide derivative enhances insulin signaling.

Conclusion and Future Directions

2-(4-Bromophenoxy)acetamide represents a promising starting point for the development of novel enzyme inhibitors. Its straightforward synthesis and the amenability of the phenoxyacetamide scaffold to chemical modification make it an attractive platform for structure-activity relationship (SAR) studies. The protocols and workflows detailed in these application notes provide a robust framework for researchers to systematically evaluate this compound and its derivatives against a panel of disease-relevant enzymes.

Future research should focus on synthesizing a library of 2-(4-bromophenoxy)acetamide analogs with diverse substitutions on the acetamide nitrogen and the phenyl ring to explore the SAR and optimize potency and selectivity for specific enzyme targets. Further investigations into the mechanism of action, including kinetic studies and structural biology approaches, will be crucial for rational drug design. Ultimately, the insights gained from such studies could lead to the development of novel therapeutics for a range of human diseases.

References

Sources

Application Note & Protocol: A Streamlined Synthesis of N-benzyl-2-(4-bromophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-benzyl-2-(4-bromophenoxy)acetamide is a versatile organic compound with significant potential in medicinal chemistry and materials science.[1] This document provides a comprehensive, two-step protocol for its synthesis, designed for researchers in chemistry and drug development. The methodology leverages a classical Williamson ether synthesis followed by an efficient amide coupling reaction. This guide emphasizes the rationale behind procedural choices, robust safety measures, and detailed characterization techniques to ensure reproducibility and high purity of the final product.

Introduction and Scientific Context

N-benzyl-2-(4-bromophenoxy)acetamide belongs to the acetamide family, featuring a benzyl group on the amide nitrogen and a bromophenoxy moiety.[1] This structural arrangement makes it a valuable scaffold in drug discovery, where similar phenoxyacetamide derivatives have been investigated for a range of biological activities, including as potential enzyme inhibitors.[1][2] The synthesis strategy detailed herein is a reliable and scalable two-step process. The initial step involves the formation of a key intermediate, 2-(4-bromophenoxy)acetic acid, via a Williamson ether synthesis. The subsequent step is the formation of the amide bond with benzylamine. This approach is favored for its high yields and the ready availability of starting materials.

Reaction Mechanism and Rationale

The synthesis proceeds through two distinct, well-established reaction mechanisms:

Step 1: Williamson Ether Synthesis to form 2-(4-bromophenoxy)acetic acid.

This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction.[3] It begins with the deprotonation of the weakly acidic hydroxyl group of 4-bromophenol by a strong base, typically sodium hydroxide (NaOH), to form a highly nucleophilic sodium 4-bromophenoxide ion. This alkoxide then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion (a good leaving group) and forming the new carbon-oxygen ether linkage.[3][4]

Step 2: Amide Bond Formation.

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[5] To overcome this, the carboxylic acid (2-(4-bromophenoxy)acetic acid) must first be "activated." A common and effective method is to convert it into a highly reactive acyl chloride using thionyl chloride (SOCl₂).[1] The resulting 2-(4-bromophenoxy)acetyl chloride possesses a highly electrophilic carbonyl carbon. This intermediate is not isolated but is reacted in situ with benzylamine. The nucleophilic nitrogen of benzylamine readily attacks the acyl chloride's carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates a chloride ion and a proton (quenched by excess benzylamine or another base) to yield the stable N-benzyl-2-(4-bromophenoxy)acetamide product.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_reactants Starting Materials 4-Bromophenol 4-Bromophenol Intermediate Intermediate 4-Bromophenol->Intermediate Step 1: Williamson Ether Synthesis (NaOH, H₂O, Reflux) Chloroacetic_Acid Chloroacetic Acid Benzylamine Benzylamine Final_Product N-benzyl-2-(4-bromophenoxy)acetamide Benzylamine->Final_Product Activated_Intermediate 2-(4-Bromophenoxy)acetyl Chloride Activated_Intermediate->Final_Product Intermediate->Activated_Intermediate SOCl₂ Intermediate->Final_Product Step 2: Amide Coupling Workflow cluster_step1 Step 1: Ether Synthesis cluster_step2 Step 2: Amide Coupling s1_start Dissolve 4-Bromophenol & NaOH in H₂O s1_add Add Chloroacetic Acid Solution s1_start->s1_add s1_reflux Reflux for 2h s1_add->s1_reflux s1_cool Cool & Acidify with HCl s1_reflux->s1_cool s1_filter Filter & Wash with H₂O s1_cool->s1_filter s1_dry Dry Intermediate s1_filter->s1_dry s2_start Suspend Intermediate in Anhydrous DCM s1_dry->s2_start Use Dried Intermediate s2_activate Add Thionyl Chloride & Reflux s2_start->s2_activate s2_cool Cool to 0°C s2_activate->s2_cool s2_add_amine Add Benzylamine in DCM s2_cool->s2_add_amine s2_react Stir at RT s2_add_amine->s2_react s2_workup Aqueous Workup (Wash & Extract) s2_react->s2_workup s2_dry Dry & Concentrate s2_workup->s2_dry s2_purify Recrystallize Product s2_dry->s2_purify

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Bromophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromophenoxy)acetamide. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable compound. As Senior Application Scientists, we have consolidated field-proven insights and fundamental chemical principles to help you troubleshoot common issues and optimize your experimental outcomes.

Section 1: Reaction Overview and Mechanism

The synthesis of 2-(4-Bromophenoxy)acetamide is most commonly achieved via the Williamson ether synthesis.[1] This robust and versatile method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[2] In this specific application, 4-bromophenol is deprotonated by a base to form the 4-bromophenoxide ion, which then acts as a nucleophile. This phenoxide attacks the electrophilic carbon of a 2-haloacetamide (e.g., 2-chloroacetamide or 2-bromoacetamide), displacing the halide leaving group in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether linkage.[3]

Understanding the SN2 mechanism is critical for troubleshooting, as its stereoelectronic requirements dictate the optimal reaction conditions. The reaction proceeds via a concerted, single-step mechanism involving a backside attack on the electrophilic carbon.[4]

Williamson_Ether_Synthesis Figure 1: S 2 Mechanism for 2-(4-Bromophenoxy)acetamide Synthesis cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products 4-Bromophenol 4-Bromophenol Base Base (e.g., K₂CO₃) Haloacetamide 2-Haloacetamide (X = Cl, Br) TS S 2 Transition State Haloacetamide->TS Phenoxide 4-Bromophenoxide (Nucleophile) Phenoxide->TS + 2-Haloacetamide Product 2-(4-Bromophenoxy)acetamide TS->Product - X⁻ Salt Salt Byproduct (e.g., KX + HXCO₃) TS->Salt

Caption: SN2 Mechanism for 2-(4-Bromophenoxy)acetamide Synthesis

Section 2: Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the synthesis, providing explanations and actionable solutions to improve your experimental results.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes?

A1: A low yield is the most common issue and can typically be traced back to one of three factors: incomplete deprotonation of the starting phenol, suboptimal reaction conditions, or issues with reactant purity.

  • Incomplete Deprotonation: The nucleophile in this reaction is the 4-bromophenoxide ion, not the neutral 4-bromophenol. The acidity of phenols (pKa ≈ 10) means a sufficiently strong base is required for complete conversion to the phenoxide. If deprotonation is incomplete, the concentration of the active nucleophile is low, leading to a slow and inefficient reaction.

  • Suboptimal Reaction Conditions:

    • Temperature: SN2 reactions require sufficient energy to overcome the activation barrier. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can promote side reactions, such as elimination or decomposition.[5] A temperature range of 50-100 °C is typically effective.[5]

    • Solvent: The choice of solvent is critical. Protic solvents (like ethanol or water) can form hydrogen bonds with the phenoxide, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[5] Polar aprotic solvents are highly recommended.

  • Reactant Purity: Impurities in the starting materials, particularly water in the solvent or hygroscopic base, can quench the phenoxide and inhibit the reaction. Ensure all reagents and glassware are thoroughly dry.

Q2: I'm observing multiple spots on my TLC plate. What are the common side products and how can I avoid them?

A2: The formation of multiple byproducts is often related to the reactivity of the phenoxide ion and the reaction conditions.

  • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired). While O-alkylation is generally favored, the choice of solvent and counter-ion can influence the outcome. To favor the desired O-alkylation, use a polar aprotic solvent like DMF or acetonitrile.[5][6] These solvents effectively solvate the cation (e.g., K⁺) but leave the phenoxide oxygen "naked" and highly reactive.[5]

  • Unreacted Starting Materials: The most common "spots" are simply unreacted 4-bromophenol and 2-haloacetamide. This indicates an incomplete reaction. Monitor the reaction progress using TLC until the starting material spot has significantly diminished.

  • Hydrolysis: If using a strong base like NaOH or KOH in the presence of water, especially at high temperatures, the acetamide functional group in both the reactant and product can potentially hydrolyze to the corresponding carboxylic acid. Using an anhydrous base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) minimizes this risk.

Q3: What is the optimal choice of base for this reaction?

A3: The choice of base is a critical parameter that balances reactivity, safety, and ease of workup.

BaseTypeStrength (pKa of Conj. Acid)AdvantagesDisadvantages
K₂CO₃ Weak Base~10.3Inexpensive, easy to handle, simple filtration workup. Ideal for aryl ether synthesis.[6]May require higher temperatures or longer reaction times for complete deprotonation.
NaOH/KOH Strong Base~15.7Inexpensive, strong enough for rapid deprotonation.Highly hygroscopic (can introduce water), can promote hydrolysis of the amide.
NaH Strong Base~35Irreversibly deprotonates the phenol, driving the reaction forward.[5]Pyrophoric, requires handling under an inert atmosphere (N₂ or Ar), workup requires careful quenching.

Recommendation: For most lab-scale syntheses, anhydrous potassium carbonate (K₂CO₃) offers the best balance of reactivity, safety, and ease of use. It is sufficiently basic to deprotonate the phenol, especially with heating, and simplifies the workup process.

Q4: Which solvent system is best for maximizing my yield?

A4: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents are the best choice.

  • Recommended Solvents: Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO).[6] These solvents have high dielectric constants that help stabilize the charged transition state, and they cannot act as hydrogen bond donors. This leaves the phenoxide nucleophile highly reactive, accelerating the desired SN2 pathway.[5]

  • Solvents to Avoid: Protic solvents like ethanol, methanol, or water should be avoided as the primary reaction medium. They will solvate and deactivate the phenoxide nucleophile through hydrogen bonding, drastically reducing the reaction rate.[5]

Q5: My final product is difficult to purify and fails to crystallize. What strategies do you recommend?

A5: Purification challenges often arise from residual starting materials or salts. A systematic workup and purification procedure is key.

  • Aqueous Workup: After the reaction is complete, cool the mixture and pour it into cold water. This will precipitate the crude organic product and dissolve inorganic salts (e.g., K₂CO₃, KCl).

  • Extraction: If the product is oily, extract it from the aqueous mixture using a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute base (e.g., 5% NaOH) to remove unreacted 4-bromophenol, then with water, and finally with brine to remove residual salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).[7]

  • Recrystallization: This is the most effective method for final purification.[8] The key is finding a suitable solvent system. Good starting points for 2-(4-Bromophenoxy)acetamide include ethanol, isopropanol, or a mixture of ethanol and water.[8] Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals. If it still fails to crystallize, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Section 3: Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis of 2-(4-Bromophenoxy)acetamide, designed to maximize yield and purity.

Workflow Figure 2: Experimental Workflow A 1. Combine Reactants (4-Bromophenol, K₂CO₃, 2-Chloroacetamide in DMF) B 2. Heat and Stir (e.g., 80 °C) A->B C 3. Monitor by TLC (Until 4-Bromophenol is consumed) B->C D 4. Cool and Quench (Pour into ice-water) C->D E 5. Isolate Crude Product (Vacuum Filtration) D->E F 6. Wash Crude Solid (Wash with cold water) E->F G 7. Recrystallization (e.g., from Ethanol/Water) F->G H 8. Isolate Pure Product (Filter and dry under vacuum) G->H

Caption: Experimental Workflow for Synthesis and Purification

Reagents & Materials
ReagentMolar Eq.MW ( g/mol )Amount (Example)
4-Bromophenol1.0173.015.00 g (28.9 mmol)
2-Chloroacetamide1.193.512.97 g (31.8 mmol)
Anhydrous K₂CO₃2.0138.217.99 g (57.8 mmol)
Dimethylformamide (DMF)--50 mL
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and 2-chloroacetamide (1.1 eq).

  • Add Solvent: Add anhydrous DMF (approx. 10 mL per gram of 4-bromophenol) to the flask.

  • Heating: Place the flask in a heating mantle or oil bath and heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) every hour. Use a mobile phase such as 30% ethyl acetate in hexanes. The reaction is complete when the spot corresponding to 4-bromophenol has disappeared or is very faint (typically 4-6 hours).

  • Workup - Quenching: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 250 mL of ice-cold water while stirring. A precipitate should form.

  • Workup - Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.[7] Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Purification - Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Final Product: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum to a constant weight. Characterize the final product by melting point and spectroscopic methods (NMR, IR).

Section 4: Quick Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete deprotonation of phenol. 2. Water present in reagents/solvent. 3. Reaction temperature too low.1. Use a stronger base (NaH) or increase equivalents of K₂CO₃. 2. Use anhydrous solvents and oven-dry glassware. 3. Increase temperature to 80-100 °C and monitor by TLC.[5]
Product is an Oil / Fails to Crystallize 1. Presence of impurities (e.g., unreacted starting material). 2. Residual solvent.1. Purify via column chromatography or perform an extraction to remove acidic/basic impurities.[8] 2. Ensure the product is dried under high vacuum for an extended period.[8]
Significant Amount of Unreacted 4-Bromophenol 1. Insufficient base or reaction time. 2. Poor quality of 2-haloacetamide.1. Increase reaction time and confirm completion by TLC. Ensure at least 2 equivalents of K₂CO₃ are used. 2. Check the purity of the 2-haloacetamide; if old, it may have hydrolyzed.
Final Product is Discolored (Yellow/Brown) 1. Reaction temperature was too high, causing decomposition. 2. Impurities in starting materials.1. Reduce the reaction temperature and extend the reaction time. 2. Purify the final product by recrystallization, possibly with a small amount of activated charcoal.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from BYJU'S. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from Chemistry Steps. [Link]

  • ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from ResearchGate. [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from MDPI. [Link]

  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from Organic Syntheses. [Link]

  • PubMed Central. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from PubMed Central. [Link]

  • Odinity. (2014, January 27). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Retrieved from Odinity. [Link]

  • PubMed Central. (2022, November 22). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][2][3]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Retrieved from PubMed Central. [Link]

  • PubMed Central. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from PubMed Central. [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)acetamide. Retrieved from PubChem. [Link]

  • Amanote Research. (n.d.). (PDF) 2-Bromo-N-(4-Bromophenyl)acetamide - Acta. Retrieved from Amanote Research. [Link]

Sources

Troubleshooting common side reactions in 2-(4-Bromophenoxy)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromophenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the underlying chemical principles, you can effectively troubleshoot issues and optimize your reaction conditions for a higher yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yields in the synthesis of 2-(4-Bromophenoxy)acetamide, typically achieved via a Williamson ether synthesis, can stem from several factors.[1] The primary culprits are often competing side reactions or incomplete conversion of starting materials. A common side reaction is the E2 elimination of the alkylating agent, which is more prevalent with secondary or tertiary alkyl halides.[1][2] In the case of 2-chloroacetamide, which is a primary halide, this is less of a concern.[3][4] However, steric hindrance on either the phenoxide or the alkyl halide can impede the desired SN2 reaction.[1][4] Incomplete deprotonation of the 4-bromophenol will also lead to a lower yield, as the unreacted phenol is not nucleophilic enough to participate in the reaction.[1]

Q2: I'm observing multiple spots on my TLC plate, even after the reaction should be complete. What are these byproducts?

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates the formation of side products. The most common byproduct in the Williamson ether synthesis involving a phenoxide is the C-alkylated isomer.[3][5] Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[3][6] Another possibility is the presence of unreacted 4-bromophenol or 2-chloroacetamide. Depending on the workup and purification, hydrolysis of the acetamide functional group to the corresponding carboxylic acid could also occur, although this is generally less common under standard Williamson ether synthesis conditions.

Q3: How can I minimize the formation of the C-alkylated byproduct?

The regioselectivity between O-alkylation and C-alkylation of phenoxides is highly dependent on the reaction conditions, particularly the solvent.[5][6] To favor the desired O-alkylation product, 2-(4-Bromophenoxy)acetamide, it is recommended to use polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[1][5] These solvents solvate the cation of the phenoxide, leaving the oxygen atom as a "naked" and more reactive nucleophile.[1][7] Conversely, protic solvents like water or alcohols can hydrogen bond with the phenoxide oxygen, shielding it and promoting C-alkylation.[5]

Q4: My final product has a noticeable color, even after purification. What is the cause and how can I fix it?

Discoloration in the final product can often be attributed to the oxidation of the starting 4-bromophenol or impurities present in the reagents.[8] Ensuring the use of high-purity starting materials and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize color formation. If the product is already colored, recrystallization is an effective purification method.[8] The choice of solvent for recrystallization is crucial and may require some experimentation; common solvents for similar compounds include ethanol or mixtures of ethanol and water.[8]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter and offers step-by-step guidance to resolve them.

Problem 1: Low Yield and Incomplete Reaction

Possible Causes:

  • Insufficient Base: The 4-bromophenol may not be fully deprotonated, leading to a lower concentration of the reactive phenoxide.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed to completion, or the temperature might be too low.[1]

  • Moisture: The presence of water can consume the base and hydrolyze the alkylating agent.[7]

Troubleshooting Protocol:

  • Verify Base Stoichiometry and Strength: Ensure at least one full equivalent of a sufficiently strong base (e.g., sodium hydride, potassium carbonate) is used to deprotonate the 4-bromophenol.

  • Optimize Reaction Conditions: Monitor the reaction progress by TLC. If the starting materials are still present after the initial reaction time, consider increasing the temperature or extending the reaction time. A typical temperature range for Williamson ether synthesis is 50-100 °C.[7]

  • Ensure Anhydrous Conditions: Use thoroughly dried glassware and anhydrous solvents.[7]

ParameterRecommended ConditionRationale
Base NaH, K₂CO₃, KOHStrong enough to fully deprotonate the phenol.
Solvent Anhydrous DMF, Acetonitrile, or AcetonePolar aprotic solvents favor the SN2 reaction.[1]
Temperature 50-100 °CBalances reaction rate and potential for side reactions.[7]
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the phenoxide.
Problem 2: Presence of C-Alkylated Impurity

Root Cause Analysis: The phenoxide ion is an ambident nucleophile with electron density on both the oxygen and the aromatic ring.[3] The solvent plays a critical role in directing the alkylation.[5][6] Protic solvents solvate the oxygen atom of the phenoxide through hydrogen bonding, making the carbon atoms of the ring more accessible for electrophilic attack.[5] In contrast, polar aprotic solvents solvate the counter-ion, leaving the oxygen atom more nucleophilic.[1]

Workflow for Minimizing C-Alkylation:

Caption: Troubleshooting workflow for C-alkylation.

Problem 3: Hydrolysis of the Acetamide Moiety

Mechanism of Hydrolysis: Under strongly acidic or basic conditions, particularly in the presence of water and heat, the acetamide functional group can undergo hydrolysis to form 2-(4-Bromophenoxy)acetic acid. While the Williamson ether synthesis is typically conducted under basic conditions, a vigorous aqueous workup with strong acid or base could potentially lead to this side reaction.

Preventative Measures:

  • Mild Workup: Use a saturated aqueous solution of a mild base like sodium bicarbonate to neutralize any excess acid, or a dilute acid solution to neutralize any excess base.[8]

  • Control Temperature: Avoid excessive heating during the extraction and washing steps.

  • Minimize Water Contact Time: Proceed with the extraction and drying of the organic layer promptly after the aqueous wash.

Reaction Scheme: O- vs. C-Alkylation

G 4-Bromophenol 4-Bromophenol 4-Bromophenoxide 4-Bromophenoxide 4-Bromophenol->4-Bromophenoxide + Base Base Base O-Alkylation_Product 2-(4-Bromophenoxy)acetamide (Desired Product) 4-Bromophenoxide->O-Alkylation_Product + 2-Chloroacetamide (Polar Aprotic Solvent) C-Alkylation_Product C-Alkylated Byproduct (Side Product) 4-Bromophenoxide->C-Alkylation_Product + 2-Chloroacetamide (Protic Solvent) 2-Chloroacetamide 2-Chloroacetamide

Caption: O- vs. C-Alkylation Pathways.

Experimental Protocol: Synthesis of 2-(4-Bromophenoxy)acetamide

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-Bromophenol

  • 2-Chloroacetamide

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-chloroacetamide (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-Bromophenoxy)acetamide.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.[8]

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(50), 15455-15465. [Link]

  • Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ResearchGate. (2015). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. [Link]

  • YouTube. (2020). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • MDPI. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • YouTube. (2022). Reactions of Phenol, Williamson Ether Synthesis | Alcohol Phenol | Lect 6 | 03-10-2022. [Link]

  • Organic Syntheses. Acetamide, N-bromo-. [Link]

  • Bioencapsulation Research Group. (2009). Synthesis and evaluation of acetamide derivatives. [Link]

  • Imperial College London. (2004). Prof D Craig 2.O1 Organic Synthesis Lecture 3 14.10.04. [Link]

  • Journal of the American Chemical Society. Asymmetric O- and C-Alkylation of Phenols. [Link]

  • PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. [Link]

  • ResearchGate. (2018). (PDF) N -(2-Bromophenyl)acetamide. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. [Link]

  • GSRS. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE. [Link]

  • MDPI. (2018). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. [Link]

  • ACS Publications. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. [Link]

  • Odinity. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. [Link]

  • PubMed Central. (2008). 2-Bromo-N-(4-bromophenyl)acetamide. [Link]

  • Google Patents. (2013). CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity.
  • PubMed. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. [Link]

  • PubChem. 2-(4-Bromophenyl)acetamide. [Link]

  • Indian Journal of Chemistry. (1981). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. [Link]

  • PubChem. 2-[4-(Aminomethyl)-2-bromophenoxy]acetamide. [Link]

  • PubMed. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. [Link]

Sources

Technical Support Center: Purification Strategies for Crude 2-(4-Bromophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 2-(4-Bromophenoxy)acetamide. This guide is designed to provide in-depth technical assistance and troubleshooting advice for researchers encountering challenges during the purification of this compound. As Senior Application Scientists, we understand that achieving high purity is critical for reliable downstream applications, from screening assays to preclinical development. This resource consolidates field-proven insights and foundational chemical principles to help you navigate common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 2-(4-Bromophenoxy)acetamide I should be aware of?

Understanding the physical properties of your target compound is the foundation of a successful purification strategy. For 2-(4-Bromophenoxy)acetamide (CAS No: 35368-75-3), the following information is crucial:

PropertyValue/InformationSource
Molecular Formula C₈H₈BrNO₂[1][2]
Molecular Weight 230.06 g/mol [2]
Appearance Expected to be a solid at room temperature.[2]
Melting Point While a specific melting point for this exact compound is not readily available in the searched literature, closely related isomers and analogs provide a useful reference range for purity assessment. For instance, N-(4-bromophenyl)acetamide has a melting point of 167 °C, and 2-(4-bromophenyl)acetamide melts at 197-198 °C.[3][4] A sharp melting point within an expected range is a good indicator of purity.
LogP 1.56[1]

Q2: What are the most likely impurities in my crude 2-(4-Bromophenoxy)acetamide sample?

The impurity profile of your crude product is largely dependent on the synthetic route employed. A common synthesis involves the reaction of 4-bromophenol with 2-chloroacetamide. Based on this, potential impurities include:

  • Unreacted Starting Materials: 4-bromophenol and 2-chloroacetamide.

  • Over-alkylation Products: Though less common, reaction at other sites on the aromatic ring is a possibility under harsh conditions.

  • Byproducts from Side Reactions: Hydrolysis of 2-chloroacetamide to glycolic acid amide.

  • Residual Solvents: Solvents used in the reaction and initial work-up.

  • Inorganic Salts: From the base used to facilitate the reaction.

The following diagram illustrates the primary synthesis pathway and potential side reactions leading to common impurities.

Synthesis and Impurities Figure 1: Synthesis and Potential Impurities of 2-(4-Bromophenoxy)acetamide reactant1 4-Bromophenol product 2-(4-Bromophenoxy)acetamide reactant1->product impurity1 Unreacted 4-Bromophenol reactant1->impurity1 Incomplete Reaction reactant2 2-Chloroacetamide reactant2->product impurity2 Unreacted 2-Chloroacetamide reactant2->impurity2 Incomplete Reaction impurity3 Glycolic acid amide (from hydrolysis) reactant2->impurity3 Hydrolysis base Base (e.g., K2CO3) base->product + Column Chromatography Workflow Figure 2: Workflow for Column Chromatography Purification start Start with Crude Product tlc Develop TLC to Find Optimal Solvent System (e.g., Hexane/Ethyl Acetate) start->tlc pack_column Pack Column with Silica Gel using the chosen eluent tlc->pack_column load_sample Load Crude Product onto Column pack_column->load_sample elute Elute with Solvent System (isocratic or gradient) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure 2-(4-Bromophenoxy)acetamide evaporate->end

Sources

Technical Support Center: Optimizing Williamson Ether Synthesis of 2-(4-Bromophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-bromophenoxy)acetamide via the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction conditions for high yield and purity.

Troubleshooting Guide: Common Issues and Solutions

The Williamson ether synthesis, while a robust and versatile method for forming ethers, can present challenges.[1][2] This section addresses specific problems you might encounter during the synthesis of 2-(4-bromophenoxy)acetamide from 4-bromophenol and 2-chloroacetamide.

Issue 1: Low or No Product Yield

A low yield of the desired 2-(4-bromophenoxy)acetamide is one of the most common issues.[3] This can often be traced back to several key factors in the reaction setup and execution.

Possible Causes & Step-by-Step Solutions:

  • Incomplete Deprotonation of 4-Bromophenol: The reaction requires the formation of the 4-bromophenoxide ion, a potent nucleophile.[1][4][5] Incomplete deprotonation will result in unreacted starting material.

    • Verify Base Strength and Stoichiometry: For phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be effective.[6][7] However, ensure you are using at least one, and preferably slightly more than one, equivalent of the base relative to the 4-bromophenol. For less activated alcohols, a stronger base like sodium hydride (NaH) is often necessary to ensure complete deprotonation.[6][8]

    • Ensure Anhydrous Conditions (Especially with Strong Bases): If using highly reactive bases like NaH, the presence of water will consume the base and reduce the yield.[3][9] Ensure all glassware is thoroughly dried and use anhydrous solvents.[3]

  • Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.

    • Gradual Temperature Increase: A typical temperature range for the Williamson ether synthesis is 50-100 °C.[1][6][10] It is often best to start at a lower temperature (e.g., 50 °C) and gradually increase it while monitoring the reaction's progress.[3]

    • Avoid Excessively High Temperatures: While higher temperatures can increase the reaction rate, they can also promote side reactions, such as elimination, especially with more hindered alkyl halides.[3][6]

  • Insufficient Reaction Time: The reaction may simply not have had enough time to go to completion.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting materials (4-bromophenol and 2-chloroacetamide) and the appearance of the product.[3][11] Reactions can take anywhere from 1 to 8 hours to complete.[1][10]

  • Poor Solvent Choice: The solvent significantly impacts the reactivity of the nucleophile.[12]

    • Use Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are ideal.[1][6][12] These solvents solvate the cation of the alkoxide, leaving the "naked" anion as a more potent nucleophile.[6][12] Protic solvents (like water or alcohols) can hydrogen bond with the phenoxide, reducing its nucleophilicity.[1][12]

Issue 2: Presence of Unreacted Starting Materials in the Final Product

Detecting significant amounts of 4-bromophenol or 2-chloroacetamide after the reaction indicates an incomplete reaction.

Possible Causes & Step-by-Step Solutions:

  • Revisit Reaction Time and Temperature: As with low yield, this is often the primary culprit.

    • Optimize for Full Conversion: Continue to monitor the reaction by TLC until one of the starting materials is completely consumed. If the reaction stalls, a modest increase in temperature may be necessary.

  • Deactivated Reagents:

    • Check Purity of Starting Materials: Impurities in the 4-bromophenol or 2-chloroacetamide can interfere with the reaction.

    • Verify Base Activity: If using a solid base like NaH, ensure it has not been deactivated by improper storage. A gray appearance may indicate deactivation.[3]

Issue 3: Formation of Side Products

The Williamson ether synthesis can be prone to competing side reactions, which will lower the yield of the desired ether.[1]

Possible Causes & Step-by-Step Solutions:

  • C-Alkylation of the Phenoxide: The 4-bromophenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic ring.[1][12]

    • Solvent Control is Key: To favor the desired O-alkylation, use polar aprotic solvents like DMF or DMSO.[12] Protic solvents can promote C-alkylation by solvating the oxygen atom.[12]

  • Elimination Reaction of 2-Chloroacetamide: While less likely with a primary halide like 2-chloroacetamide, elimination can still occur under harsh conditions.[13]

    • Moderate Reaction Temperature: Avoid excessively high temperatures, which favor elimination over substitution.[6]

Issue 4: Difficulty in Product Purification

Even with a successful reaction, isolating the pure 2-(4-bromophenoxy)acetamide can be challenging.

Possible Causes & Step-by-Step Solutions:

  • Product Fails to Crystallize or is an Oil: This is often due to the presence of impurities.

    • Thorough Workup: During the workup, wash the organic layer with a dilute base (like aqueous sodium bicarbonate) to remove any unreacted 4-bromophenol. Follow with water and brine washes to remove the base and any salts.[10][14]

    • Recrystallization: This is a powerful purification technique for solids.[14][15] Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for crystallization.

  • Multiple Spots on TLC After Purification: This indicates that the purification was not completely effective.

    • Column Chromatography: If recrystallization is insufficient, column chromatography is a more rigorous method for separating the product from impurities.[10][16]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Williamson ether synthesis for 2-(4-bromophenoxy)acetamide?

A1: The reaction proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1] First, a base deprotonates the hydroxyl group of 4-bromophenol to form the 4-bromophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroacetamide and displacing the chloride leaving group in a single, concerted step.[1][2][4]

Q2: Which base is best for this specific synthesis?

A2: For deprotonating a phenol like 4-bromophenol, a moderately strong base is usually sufficient. Potassium carbonate (K₂CO₃) is a common and effective choice for aryl ether synthesis.[7][16] It is less hazardous and easier to handle than stronger bases like sodium hydride (NaH).

Q3: Can I use a different alkylating agent besides 2-chloroacetamide?

A3: Yes, other 2-haloacetamides, such as 2-bromoacetamide, could also be used. In general, the reactivity of the alkyl halide in S(_N)2 reactions follows the trend I > Br > Cl. Therefore, 2-bromoacetamide would be expected to be more reactive than 2-chloroacetamide.

Q4: How can I improve the reaction rate without increasing the temperature?

A4: The use of a phase-transfer catalyst (PTC) can significantly accelerate the reaction rate, even under milder conditions.[1][9][17] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from the solid or aqueous phase into the organic phase where the reaction occurs.[9] This can lead to higher yields and shorter reaction times.

Q5: What are the key safety precautions for this synthesis?

A5:

  • 2-Chloroacetamide: This is a toxic and corrosive substance. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Bases: Strong bases like NaOH and K₂CO₃ are corrosive. Sodium hydride is highly flammable and reacts violently with water. Handle these reagents with care and according to their safety data sheets (SDS).

  • Solvents: Organic solvents like DMF and acetonitrile are flammable and have associated health risks. Use them in a fume hood and away from ignition sources.

Data Summary & Protocols

Table 1: Optimizing Reaction Parameters
ParameterRecommended ConditionRationale & Key Considerations
Base Potassium Carbonate (K₂CO₃)Sufficiently basic for phenols, easier to handle than NaH.[7][16] Use 1.5-2.0 equivalents.
Solvent N,N-Dimethylformamide (DMF) or AcetonitrilePolar aprotic solvent enhances nucleophilicity of the phenoxide.[1][6][12]
Temperature 60-80 °CBalances reaction rate with minimizing side reactions.[1][6][10] Monitor by TLC.
Alkylating Agent 2-ChloroacetamidePrimary halide favors S(N)2 reaction.[1][10]
Catalyst (Optional) Tetrabutylammonium Bromide (TBAB)Phase-transfer catalyst can increase reaction rate and yield.[1]
Experimental Protocol: Synthesis of 2-(4-Bromophenoxy)acetamide

This protocol provides a general framework. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-Bromophenol

  • 2-Chloroacetamide

  • Potassium Carbonate (anhydrous, powdered)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Addition of Alkylating Agent: Add 2-chloroacetamide (1.1 eq) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 70 °C and stir. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Workup: Once the reaction is complete (typically after 2-4 hours, as indicated by the disappearance of 4-bromophenol on the TLC plate), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(4-bromophenoxy)acetamide.[15]

Visualizing the Process

Reaction Mechanism

Williamson_Ether_Synthesis Figure 1: S_N2 Mechanism for the Synthesis of 2-(4-Bromophenoxy)acetamide cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: S_N2 Attack 4-Bromophenol 4-Bromophenol Phenoxide 4-Bromophenoxide Ion 4-Bromophenol->Phenoxide Base Base (e.g., K₂CO₃) Base->Phenoxide Phenoxide_ion 4-Bromophenoxide Ion Product 2-(4-Bromophenoxy)acetamide Phenoxide_ion->Product Chloroacetamide 2-Chloroacetamide Chloroacetamide->Product Troubleshooting_Workflow Figure 2: Troubleshooting Flowchart for Low Yield start Low Yield Observed check_base Is Deprotonation Complete? start->check_base check_conditions Are Reaction Conditions Optimal? check_base->check_conditions Yes solution_base Increase Base Equivalents or Use Stronger Base check_base->solution_base No check_reagents Are Reagents Pure/Active? check_conditions->check_reagents Yes solution_conditions Increase Temperature/Time & Monitor by TLC check_conditions->solution_conditions No solution_reagents Use Pure Starting Materials & Fresh Base check_reagents->solution_reagents No end Improved Yield check_reagents->end Yes solution_base->end solution_conditions->end solution_reagents->end

Caption: Troubleshooting Flowchart for Low Yield

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • Osunstate. Mastering The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • Jetir.Org. Contribution of phase transfer catalyst to green chemistry: A review. [Link]

  • V.Nimc. Williamson Ether Synthesis Explained. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • TailoredRead. Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]

  • ResearchGate. Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]

  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(4-Bromophenoxy)acetamide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Bromophenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the solubility challenges often encountered with this compound in biological assays. Our goal is to equip you with the knowledge and protocols to ensure accurate and reproducible experimental outcomes.

Introduction: Understanding the Challenge

2-(4-Bromophenoxy)acetamide, a compound of interest in various research fields, often presents solubility issues in aqueous-based biological assays due to its chemical structure.[1][2] Poor solubility can lead to a cascade of experimental problems, including underestimation of biological activity, high data variability, and inaccurate structure-activity relationships (SAR).[1][2][3] This guide provides a systematic approach to addressing these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of solubility problems with 2-(4-Bromophenoxy)acetamide in my assay?

A1: The most common indicator is the appearance of a precipitate, cloudiness, or turbidity in your assay wells after adding the compound.[4] This is often observed when diluting a concentrated DMSO stock solution into an aqueous assay buffer.[5][6] Other signs can be more subtle, such as poor dose-response curves, inconsistent results between replicate experiments, or a lower-than-expected biological activity.[1][2]

Q2: I'm dissolving 2-(4-Bromophenoxy)acetamide in 100% DMSO for my stock solution. Is this the best approach?

A2: While DMSO is a powerful and widely used solvent, it's not without its limitations.[1][3] Compounds can still have finite solubility in DMSO, and precipitation can occur upon storage, especially after freeze-thaw cycles.[1][2][7] It is crucial to visually inspect your DMSO stock for any particulates before use. For biological assays, the final concentration of DMSO is critical, as it can exhibit cytotoxicity at higher concentrations (typically above 0.5-1%).[8][9][10]

Q3: My compound is precipitating when I dilute my DMSO stock into my aqueous assay buffer. What is the first troubleshooting step?

A3: The initial step is to assess the final concentration of DMSO in your assay.[11] If it's above the recommended limit for your cell line or assay system, you should aim to reduce it. This can be achieved by preparing a more concentrated stock solution of 2-(4-Bromophenoxy)acetamide in DMSO, which allows for a smaller volume to be added to the assay, thereby lowering the final DMSO concentration.[11]

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

Initial Solubility Assessment

Before proceeding with advanced solubilization techniques, it's essential to perform a basic solubility assessment of 2-(4-Bromophenoxy)acetamide in various solvents.

SolventExpected SolubilityNotes
Water PoorThe compound is sparingly soluble in aqueous buffers.[12]
DMSO GoodA common solvent for creating stock solutions.[1][3]
Ethanol ModerateCan be used as a co-solvent.[4]
DMF GoodAn alternative to DMSO for stock solutions.[12]
Workflow for Troubleshooting Precipitation

This workflow provides a systematic approach to resolving precipitation issues observed during your experiments.

Troubleshooting_Precipitation start Precipitation Observed in Assay check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Prepare more concentrated stock to lower final DMSO % check_dmso->reduce_dmso Yes evaluate_cosolvent Evaluate Co-solvent Strategy check_dmso->evaluate_cosolvent No reduce_dmso->evaluate_cosolvent cosolvent_protocol Follow Co-solvent Protocol evaluate_cosolvent->cosolvent_protocol Proceed evaluate_cyclodextrin Evaluate Cyclodextrin Inclusion cosolvent_protocol->evaluate_cyclodextrin Issue Persists success Precipitation Resolved cosolvent_protocol->success cyclodextrin_protocol Follow Cyclodextrin Protocol evaluate_cyclodextrin->cyclodextrin_protocol Proceed cyclodextrin_protocol->success failure Consult Formulation Specialist cyclodextrin_protocol->failure Issue Persists

Caption: A decision tree for troubleshooting precipitation of 2-(4-Bromophenoxy)acetamide.

Experimental Protocols

The use of a co-solvent can help to increase the solubility of a poorly soluble compound in an aqueous medium.[13][14]

Objective: To determine the optimal co-solvent system for 2-(4-Bromophenoxy)acetamide in your specific assay buffer.

Materials:

  • 2-(4-Bromophenoxy)acetamide

  • DMSO

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Your assay buffer

Procedure:

  • Prepare a 10 mM stock solution of 2-(4-Bromophenoxy)acetamide in 100% DMSO.

  • Prepare a series of co-solvent mixtures with your assay buffer. For example:

    • 90% Assay Buffer / 10% Ethanol

    • 90% Assay Buffer / 10% PEG 400

  • Prepare a 1:100 dilution of the 10 mM DMSO stock into each co-solvent mixture and the assay buffer alone (as a control). This will give a final compound concentration of 100 µM.

  • Visually inspect for precipitation immediately and after 1-2 hours of incubation at your assay temperature.

  • If precipitation is still observed, you can try increasing the percentage of the co-solvent. However, it is crucial to run a vehicle control to ensure the co-solvent itself does not affect your assay results.[11]

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, thereby increasing their aqueous solubility.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[16]

Objective: To enhance the solubility of 2-(4-Bromophenoxy)acetamide through the formation of an inclusion complex with HP-β-CD.

Materials:

  • 2-(4-Bromophenoxy)acetamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your assay buffer

  • DMSO

Procedure:

  • Prepare a range of HP-β-CD solutions in your assay buffer (e.g., 1%, 2.5%, 5% w/v).

  • Prepare a 10 mM stock solution of 2-(4-Bromophenoxy)acetamide in 100% DMSO.

  • Add a small aliquot of the 10 mM DMSO stock to each of the HP-β-CD solutions to achieve your desired final compound concentration.

  • Vortex the solutions vigorously for 1-2 minutes and then incubate at room temperature for at least 1 hour to facilitate complex formation.

  • Visually inspect for any precipitation.

  • It is imperative to test the effect of the HP-β-CD vehicle on your assay in a control experiment. [8][9]

Data Interpretation and Best Practices
  • Vehicle Controls are Non-Negotiable: Always include a vehicle control in your experiments that contains the same concentration of all solvents and excipients used to dissolve the test compound.[11] This is critical for distinguishing between a true biological effect and an artifact of the formulation.

  • Kinetic vs. Thermodynamic Solubility: The methods described here primarily address kinetic solubility, which is relevant for the short incubation times in many biological assays.[1] Thermodynamic solubility is a more stable, long-term measure.[17]

  • Mind the Matrix: The composition of your assay buffer (e.g., presence of proteins like BSA) can influence compound solubility. It's always best to perform solubility tests in the final assay medium.

Advanced Strategies

Should the above methods prove insufficient, more advanced formulation strategies can be considered, although these often require specialized expertise:

  • Use of Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can be used to form micelles that encapsulate the compound.[14][18] However, surfactants can also interfere with biological assays, so careful validation is required.

  • pH Modification: If 2-(4-Bromophenoxy)acetamide has an ionizable group, adjusting the pH of the buffer may improve its solubility.[13]

  • Solid Dispersions: This involves dispersing the compound in a solid carrier, which can enhance its dissolution rate.[19][20]

Conclusion

Overcoming the solubility challenges of 2-(4-Bromophenoxy)acetamide is achievable through a systematic and well-controlled experimental approach. By carefully selecting and validating your solubilization strategy, you can generate reliable and reproducible data, paving the way for meaningful scientific discoveries.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central. Available at: [Link]

  • Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. PubMed. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]

  • Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. OUCI. Available at: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PubMed. Available at: [Link]

  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at: [Link]

  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. PubMed. Available at: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Formulation of poorly soluble compounds. European Medicines Agency. Available at: [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available at: [Link]

  • Support Tools in Formulation Development for Poorly Soluble Drugs. PubMed. Available at: [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. Available at: [Link]

  • How to tackle compound solubility issue. Reddit. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]

  • Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. Available at: [Link]

  • Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. PubMed. Available at: [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Available at: [Link]

Sources

Stability of 2-(4-Bromophenoxy)acetamide under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for the stability of 2-(4-Bromophenoxy)acetamide.

Technical Support Center: 2-(4-Bromophenoxy)acetamide

Welcome to the Technical Support Guide for 2-(4-Bromophenoxy)acetamide. This center is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to address the specific challenges you may face when investigating the stability of this molecule under various pH conditions. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are logical, robust, and yield trustworthy results.

While specific, published stability data for 2-(4-Bromophenoxy)acetamide is limited, this guide is built upon the foundational principles of amide chemistry and established pharmaceutical forced degradation methodologies.[1]

Part 1: Foundational Stability & Degradation Pathways

This section addresses the fundamental questions regarding the chemical stability of 2-(4-Bromophenoxy)acetamide.

Q1: What are the primary chemical liabilities of 2-(4-Bromophenoxy)acetamide?

The structure of 2-(4-Bromophenoxy)acetamide contains two primary functional groups susceptible to degradation: an amide linkage and an ether linkage on an aromatic ring.

  • Amide Group: This is the most significant liability. Amide bonds are susceptible to hydrolysis, a reaction with water that cleaves the bond.[2][3] This reaction is catalyzed by both acid and base, meaning its rate is highly dependent on the pH of the solution.[4][5][6]

  • Ether Linkage: The phenoxy-ether bond is generally more stable than the amide bond but can be cleaved under harsh acidic conditions, though this typically requires more extreme conditions than amide hydrolysis.

  • Aromatic Ring: The brominated phenyl ring is electronically stable but could be susceptible to photolytic or oxidative degradation under specific stress conditions, which are outside the scope of this pH-focused guide.

Q2: How is the stability of 2-(4-Bromophenoxy)acetamide expected to change with pH?

The stability of the amide bond is pH-dependent. A typical pH-rate profile for amide hydrolysis shows that the reaction is slowest in the neutral pH range (approximately pH 6-8) and accelerates significantly under both acidic and basic conditions.[3][4]

  • Acidic Conditions (pH < 6): The reaction is subject to specific-acid catalysis. The carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[2][7][8]

  • Neutral Conditions (pH ≈ 7): The rate of hydrolysis is generally at its minimum. The reaction proceeds via a water-assisted mechanism, which is significantly slower than the acid- or base-catalyzed pathways.[4]

  • Basic Conditions (pH > 8): The reaction is subject to specific-base catalysis. The hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon.[5][8][9] This is often an irreversible process as the resulting carboxylic acid is deprotonated to a carboxylate salt, driving the reaction to completion.[8]

Q3: What are the expected degradation products from hydrolysis?

Hydrolysis of the amide bond in 2-(4-Bromophenoxy)acetamide will cleave the molecule into two primary degradation products:

  • 4-Bromophenoxyacetic acid

  • Ammonia (which will be present as the ammonium ion , NH₄⁺, in acidic or neutral solutions)

The reaction is illustrated below:

G cluster_reactants cluster_conditions cluster_products reactant 2-(4-Bromophenoxy)acetamide conditions H₂O (Acid or Base Catalysis) reactant->conditions product1 4-Bromophenoxyacetic acid conditions->product1 product2 Ammonia / Ammonium Ion conditions->product2

Caption: Predicted hydrolytic degradation pathway.

Part 2: Experimental Design & Protocols

This section provides actionable guidance and step-by-step protocols for conducting stability studies.

Q4: How should I design a forced degradation study to investigate pH stability?

A forced degradation (or stress testing) study is essential to identify degradation pathways and develop stability-indicating analytical methods.[10][11][12] The study involves subjecting the compound to conditions more severe than accelerated stability testing to generate degradation products.[10][13]

A logical workflow is critical for an efficient study.

Caption: General workflow for a forced degradation study.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14] If degradation is too rapid or too slow, the conditions (acid/base concentration, temperature) should be adjusted.[14]

Stress Condition Typical Reagent Initial Conditions Rationale & Key Considerations
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)60°C for 24-48 hoursHCl is a non-oxidizing acid, preventing complex secondary reactions. Start with a common concentration and moderate temperature.[13][14]
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)60°C for 24-48 hoursNaOH provides a strong nucleophile (OH⁻). Amide hydrolysis is often faster in base than in acid. Monitor closely as degradation can be rapid.[8][14]
Neutral Hydrolysis Deionized Water (pH ≈ 7)60°C - 80°C for up to 7 daysServes as a control and assesses the inherent stability of the molecule in an aqueous environment. Higher temperatures may be needed to induce degradation.[13][14]
Q5: Can you provide a detailed protocol for a hydrolysis study?

Certainly. This protocol is a self-validating system that includes controls to ensure the observed degradation is due to the stress condition and not the analytical method itself.

Objective: To quantify the degradation of 2-(4-Bromophenoxy)acetamide under acidic, basic, and neutral pH and to identify the primary degradation products.

Materials:

  • 2-(4-Bromophenoxy)acetamide (API)

  • Acetonitrile (ACN), HPLC grade

  • Deionized water, HPLC grade

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Volumetric flasks, pipettes, and vials

  • HPLC system with a Reverse-Phase C18 column and PDA/UV detector (MS detector is highly recommended)

Step-by-Step Protocol:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve 2-(4-Bromophenoxy)acetamide in ACN to prepare a 1.0 mg/mL stock solution. Causality: ACN is a common organic solvent that is miscible with water and unlikely to cause degradation on its own.

  • Stress Sample Preparation:

    • Label vials for each condition (Acid, Base, Neutral) and time point.

    • Acid Stress: Add 1 mL of stock solution to a vial and add 9 mL of 0.1 M HCl.

    • Base Stress: Add 1 mL of stock solution to a vial and add 9 mL of 0.1 M NaOH.

    • Neutral Stress: Add 1 mL of stock solution to a vial and add 9 mL of deionized water.

    • Controls: Prepare "blank" solutions containing only the acid, base, and water with ACN to ensure no artifacts are generated from the stress media.

  • Incubation:

    • Place all vials in a controlled temperature oven or water bath set to 60°C.

    • Pull samples at predetermined time points (e.g., 0, 4, 8, 24, and 48 hours).

  • Sample Quenching (CRITICAL STEP):

    • Immediately after pulling a sample from the heat, it must be neutralized to halt the degradation reaction.

    • For Acid Stress samples: Take 1 mL of the stressed solution and add 1 mL of 0.1 M NaOH. Dilute with mobile phase to the final analytical concentration.

    • For Base Stress samples: Take 1 mL of the stressed solution and add 1 mL of 0.1 M HCl. Dilute with mobile phase to the final analytical concentration.

    • For Neutral Stress samples: Dilute directly with the mobile phase.

    • Trustworthiness: Quenching ensures that the degradation you measure is from the incubation period only, not from time spent in the autosampler queue.

  • HPLC Analysis:

    • Analyze all samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is a good starting point.

    • Use a PDA detector to monitor peak purity and identify the optimal wavelength for quantification.

    • An in-line mass spectrometer (LC-MS) is invaluable for confirming the mass of the parent compound and identifying degradation products by their mass-to-charge ratio.

Q6: What analytical techniques are best for monitoring stability?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for stability testing.[10][15]

  • HPLC with UV/PDA Detection: Allows for the separation and quantification of the parent compound and its degradation products. A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral data, which can be used to assess peak purity and help identify compounds.[11][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown peaks in your chromatogram. It provides the molecular weight of the eluting compounds, allowing for rapid confirmation of expected degradation products (like 4-Bromophenoxyacetic acid) and tentative identification of unexpected ones.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of a significant, unknown degradation product, the impurity may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR.[15]

Part 3: Troubleshooting & FAQs

This section addresses common problems and advanced questions that arise during stability studies.

Q7: My degradation is occurring too quickly in 0.1 M NaOH, even at room temperature. What should I do?

This indicates high lability to base. Amide hydrolysis can be very rapid under alkaline conditions.[6]

Solution: Reduce the severity of the stress conditions.

  • Lower the concentration of the base: Try 0.01 M or even 0.001 M NaOH.[14]

  • Lower the temperature: Conduct the experiment at a lower temperature (e.g., 40°C) or even room temperature (25°C), taking samples over a longer period.[14] The goal is controlled degradation, not complete disappearance of the parent compound at the first time point.

Q8: I see very little degradation in 0.1 M HCl after 48 hours at 60°C. What are my next steps?

This suggests the compound is relatively stable to acid under these conditions. Amides are generally more stable than esters.[2][3]

Solution: Increase the severity of the stress conditions systematically.

  • Increase the temperature: Increase the temperature to 80°C.

  • Increase the acid concentration: If increasing the temperature is insufficient, move to a higher acid concentration, such as 1 M HCl.[14]

  • Increase the duration: Extend the study beyond 48 hours. Always change one parameter at a time to understand its effect.

Q9: How does the 4-bromo substituent on the phenyl ring influence stability?

The bromo group is an electron-withdrawing group. Its presence can have subtle electronic effects on the molecule's reactivity.

  • Effect on Ether Bond: The electron-withdrawing nature of bromine can slightly destabilize the phenoxy-ether bond by pulling electron density from the oxygen, but this effect is generally minor for hydrolysis compared to the amide group's reactivity.

  • Effect on Amide Hydrolysis: The electronic effect on the distant amide group is likely minimal. The primary drivers of amide hydrolysis rate are pH and temperature.

  • Analytical Consideration: The presence of bromine provides a distinct isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio) that is easily detectable by mass spectrometry. This is a powerful diagnostic tool for confirming that a degradation product originates from the parent compound.

Q10: My mass balance is poor (i.e., the sum of the parent peak area and degradant peak areas is less than 95% of the initial parent peak area). What could be the cause?

Poor mass balance is a common issue and a critical one to resolve. It suggests that not all components are being accounted for.

Possible Causes & Solutions:

  • Degradants are not eluting from the column: Some degradation products might be highly polar (like 4-bromophenoxyacetic acid at high pH) or non-polar and may be irreversibly adsorbed to the stationary phase. Solution: Modify your HPLC gradient to include a stronger organic solvent wash at the end or use a different column chemistry.

  • Degradants have a poor chromophore: The degradation product may not absorb UV light at the wavelength you are monitoring. Solution: Use a PDA detector and examine the entire UV spectrum. If a degradant has no useful chromophore (like ammonia), it cannot be quantified by UV. This is why assay of the parent compound is the primary measure of degradation.

  • Formation of volatile or insoluble products: A degradant could be precipitating out of solution or be volatile, leading to its loss. Solution: Visually inspect your stressed samples for any cloudiness or precipitation.

  • Secondary Degradation: A primary degradant might be unstable and degrading further into smaller, undetectable fragments. Solution: Analyze samples at earlier time points to try and capture the primary degradant before it degrades further.[11]

References

  • Acidic and Basic Amide Hydrolysis. ResearchGate.[Link]

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. ResearchGate.[Link]

  • The hydrolysis of amides. Chemguide.[Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology.[Link]

  • Hydrolysis of amides. Kinetics and mechanism of the basic hydrolysis of N‐acylpyrroles, N‐acylindoles and N‐acylcarbazoles. Semantic Scholar.[Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.[Link]

  • Forced Degradation Studies. MedCrave online.[Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.[Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.[Link]

  • Acetamide herbicides and their degradation products in ground water and surface water of the United States, 1993-2003. USGS Publications Warehouse.[Link]

  • Enhanced degradation of phenoxyacetic acid in soil by horizontal transfer of the tfdA gene encoding a 2,4-dichlorophenoxyacetic acid dioxygenase. PubMed.[Link]

  • Stability indicating study by using different analytical techniques. IJSDR.[Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharmapproach.[Link]

  • Analytical Techniques In Stability Testing. Separation Science.[Link]

  • Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. ResearchGate.[Link]

  • Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. IntechOpen.[Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.[Link]

  • Drug degradation pathways. Pharmacy 180.[Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online.[Link]

Sources

How to remove unreacted starting materials from 2-(4-Bromophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and purification strategies for researchers encountering challenges with the isolation of 2-(4-Bromophenoxy)acetamide. The focus is on the effective removal of common unreacted starting materials following its synthesis, which is typically achieved via the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion, a robust method for forming the ether linkage in the target molecule.[1][2]

The primary challenge in this synthesis is separating the desired neutral acetamide product from the acidic phenolic starting material and the highly polar acetamide reagent. This guide outlines logical, step-by-step procedures based on the differential physicochemical properties of the components in the reaction mixture.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude 2-(4-Bromophenoxy)acetamide product?

A1: Following the synthesis from 4-bromophenol and 2-chloroacetamide, your crude product will likely contain a mixture of the desired product along with:

  • Unreacted 4-Bromophenol: An acidic starting material.

  • Unreacted 2-Chloroacetamide: A polar, water-soluble starting material.[3][4]

  • Inorganic Salts: Byproducts from the reaction, such as NaCl or KCl, depending on the base used to deprotonate the phenol.

Side products from competing reactions like E2 elimination are less common with phenoxides but C-alkylation on the aromatic ring can sometimes occur.[5][6] However, the primary contaminants are typically the starting materials.

Q2: My TLC analysis shows a significant amount of unreacted 4-bromophenol. What is the most efficient way to remove it?

A2: The most effective method for removing 4-bromophenol is to exploit its acidic nature. By performing a liquid-liquid extraction with a basic aqueous solution, you can selectively convert the phenol into its water-soluble salt (phenoxide), which will partition into the aqueous layer, leaving your neutral acetamide product in the organic phase.

Key Principle: 4-Bromophenol has a pKa that makes it readily deprotonated by common bases like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The resulting sodium 4-bromophenoxide is an ionic salt with high water solubility, whereas the product, 2-(4-bromophenoxy)acetamide, is a neutral amide that remains soluble in common organic solvents like ethyl acetate or dichloromethane. The solubility of 4-bromophenol itself is limited in water but high in many organic solvents.[7][8][9][10]

Workflow for Basic Extraction:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add a 5% aqueous solution of NaOH or Na₂CO₃.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The top layer will typically be the organic phase (confirm by checking solvent densities).

  • Drain the lower aqueous layer, which now contains the sodium 4-bromophenoxide.

  • Repeat the wash with the basic solution one or two more times to ensure complete removal.

  • Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water and break up any emulsions.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q3: How can I remove residual 2-chloroacetamide from my product?

A3: 2-Chloroacetamide is a highly polar compound with excellent solubility in water (approximately 90 g/L at 25°C).[3][4][11] This property makes its removal straightforward using a simple aqueous wash. This step can be integrated into the main extraction workflow.

Protocol Integration:

  • During the workup described in A2, the initial washes with the basic solution will also effectively remove the bulk of the water-soluble 2-chloroacetamide.

  • For thorough removal, an additional wash of the organic layer with deionized water after the basic washes and before the brine wash is recommended. This ensures that any remaining 2-chloroacetamide partitions into the aqueous phase.

The following diagram illustrates the complete liquid-liquid extraction workflow for removing both starting materials.

G start Crude Product in Organic Solvent (e.g., EtOAc) sep_funnel Transfer to Separatory Funnel start->sep_funnel add_base Add 5% aq. NaOH or Na2CO3 Shake & Vent sep_funnel->add_base separate1 Separate Layers add_base->separate1 org_layer1 Organic Layer: Product + Trace Impurities separate1->org_layer1 Keep aq_layer1 Aqueous Layer: Sodium 4-bromophenoxide + 2-Chloroacetamide + Inorganic Salts separate1->aq_layer1 Discard wash_water Wash Organic Layer with Deionized Water org_layer1->wash_water separate2 Separate Layers wash_water->separate2 org_layer2 Organic Layer: Product separate2->org_layer2 Keep aq_layer2 Aqueous Layer: Trace 2-Chloroacetamide separate2->aq_layer2 Discard wash_brine Wash Organic Layer with Brine org_layer2->wash_brine separate3 Separate Layers wash_brine->separate3 org_layer3 Purified Organic Layer separate3->org_layer3 Keep aq_layer3 Aqueous Layer: Residual Water separate3->aq_layer3 Discard dry Dry over Na2SO4, Filter, & Concentrate org_layer3->dry final_product Product Ready for Further Purification (if needed) dry->final_product

Caption: Liquid-liquid extraction workflow for impurity removal.
Q4: Is recrystallization a good method for final purification, and what solvent should I use?

A4: Yes, recrystallization is an excellent and highly recommended technique for purifying solid organic compounds like 2-(4-Bromophenoxy)acetamide.[12][13] The key is to find a solvent (or solvent pair) in which the product is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.

Solvent Selection Strategy:

  • Single Solvent: Based on the structure (an aromatic ether and an acetamide), moderately polar solvents are good starting points. Ethanol, isopropanol, or acetone are strong candidates.

  • Binary Solvent System: If a single solvent is not ideal (e.g., the product is too soluble even when cold, or insoluble even when hot), a binary system is effective.[14] A common approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or acetone) at an elevated temperature, and then add a "poor" solvent (in which it is insoluble, e.g., water or hexanes) dropwise until the solution becomes cloudy (the saturation point). Gentle heating to redissolve, followed by slow cooling, will often yield high-purity crystals. An ethanol/water mixture is a very common and effective choice for compounds of this type.[15]

Step-by-Step Recrystallization Protocol (Using Ethanol/Water):

  • Place the crude, extracted product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to completely dissolve the solid. Keep the solution at or near its boiling point.

  • Slowly add hot deionized water dropwise while stirring until a persistent cloudiness appears.

  • Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities.

  • Dry the purified crystals under vacuum to remove all residual solvent.

Q5: When should I consider using column chromatography instead of recrystallization?

A5: Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).[16] You should consider chromatography when:

  • Recrystallization fails to remove an impurity effectively (e.g., the impurity has very similar solubility properties to the product).

  • The product is an oil or fails to crystallize.

  • Multiple impurities are present that need to be separated simultaneously.

  • You need to achieve very high purity (>99.5%) for applications like pharmaceutical development.[17]

General Protocol for Silica Gel Column Chromatography:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent. For 2-(4-Bromophenoxy)acetamide, a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%) is a good starting point. The ideal ratio should be determined by prior TLC analysis.

  • Procedure:

    • Pack a glass column with a slurry of silica gel in the initial, least polar eluent mixture.[18]

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried, product-adsorbed silica onto the top of the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified 2-(4-Bromophenoxy)acetamide.

Summary of Purification Strategy

The following table and diagram summarize the properties of the key compounds and the overall purification logic.

CompoundStructureKey Physicochemical PropertiesRecommended Removal Method
4-Bromophenol (Starting Material)C₆H₅BrOAcidic (pKa ≈ 9.4). Soluble in organic solvents; forms a water-soluble salt in aqueous base.[7][8]Liquid-liquid extraction with aq. NaOH or Na₂CO₃.
2-Chloroacetamide (Starting Material)C₂H₄ClNONeutral, polar. Highly soluble in water and ethanol; very slightly soluble in ether.[3][4]Liquid-liquid extraction with water.
2-(4-Bromophenoxy)acetamide (Product)C₈H₈BrNO₂Neutral amide. Sparingly soluble in water; soluble in moderately polar organic solvents.[19]Remains in the organic phase during aqueous extractions. Purified by recrystallization or column chromatography.

graph TD {
A[Crude Reaction Mixture] --> B{Dissolve in Organic Solvent};
B --> C{Basic Wash (e.g., 5% NaOH aq.)};
C --> D[Aqueous Phase: 4-Bromophenol & 2-Chloroacetamide];
C --> E[Organic Phase: Product];
E --> F{Water Wash};
F --> G[Aqueous Phase: Residual 2-Chloroacetamide];
F --> H[Organic Phase: Product];
H --> I{Brine Wash & Dry};
I --> J[Crude Product];
J --> K{Assess Purity (TLC/NMR)};
K -- Impure --> L{Choose Final Purification};
L --> M[Recrystallization];
L --> N[Column Chromatography];
M --> O[Pure Crystalline Product];
N --> O;
K -- Pure --> O;
subgraph "Work-Up"
    B; C; D; E; F; G; H; I;
end

subgraph "Purification"
    J; K; L; M; N;
end

style D fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style G fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style O fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF

}

Caption: Decision workflow for purifying 2-(4-Bromophenoxy)acetamide.
References
  • PubChem. (n.d.). 4-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Chloroacetamide. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Bromophenol. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Chloroacetamide. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, December 31). Chloroacetamide. Retrieved from [Link]

  • V.Nimc. (2025, December 4). Williamson Ether Synthesis Explained. Retrieved from [Link]

  • Wikipedia. (2024, March 1). Williamson ether synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Column Chromatography. Retrieved from [Link]

  • Wang, L., et al. (2015). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 20(5), 8651-8663. [Link]

  • ResearchGate. (2025, August 10). Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Retrieved from [Link]

  • ResearchGate. (2018, March 5). N-(2-Bromophenyl)acetamide. Retrieved from [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, 2-(2,4-dichlorophenoxy)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]

  • Journal of Chemical Sciences. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. 124(5), 1019–1023. [Link]

  • IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. 3(12). [Link]

  • PubChem. (n.d.). 2-[4-(Aminomethyl)-2-bromophenoxy]acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2017, September 5). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • European Patent Office. (1998, November 26). PROCESSES AND INTERMEDIATES FOR RESOLVING PIPERIDYL ACETAMIDE STEREOISOMERS.
  • ResearchGate. (2020). Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography. Advances in Chemical Engineering and Science, 10, 358-377. [Link]

Sources

Technical Support Center: Scaling Up the Production of 2-(4-Bromophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the laboratory-scale production and scale-up of 2-(4-bromophenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to confidently and successfully synthesize this compound.

Introduction to the Synthesis

The synthesis of 2-(4-bromophenoxy)acetamide is typically achieved through a two-step process. The first step is a Williamson ether synthesis, a classic and versatile method for forming ethers.[1][2][3] In this reaction, a deprotonated alcohol (an alkoxide) acts as a nucleophile and displaces a halide from an organohalide.[1][4][5] For the synthesis of our target molecule, 4-bromophenol is deprotonated to form the corresponding phenoxide, which then reacts with an acetyl group bearing a good leaving group, such as 2-chloroacetamide. This reaction proceeds via an SN2 mechanism, where the alkoxide attacks the carbon atom bearing the leaving group.[2][5]

The second step is the formation of the primary amide. In this proposed synthesis, we utilize 2-chloroacetamide directly, which already contains the desired acetamide functionality. This streamlines the process, making it a one-pot reaction in principle, though purification is crucial.

This guide will walk you through a detailed experimental protocol, address potential challenges you may encounter during the reaction and its scale-up, and provide scientifically grounded solutions.

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a reliable method for the synthesis of 2-(4-bromophenoxy)acetamide on a laboratory scale.

Materials:

  • 4-Bromophenol

  • 2-Chloroacetamide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromophenol (1.0 eq), 2-chloroacetamide (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask. The amount of solvent should be sufficient to create a stirrable slurry.

  • Reaction: Heat the mixture to reflux and maintain vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC, typically after 4-6 hours), cool the reaction mixture to room temperature.

  • Filtration: Filter the solid potassium carbonate and any other inorganic salts using a Büchner funnel. Wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude product in ethyl acetate. Transfer the solution to a separatory funnel and wash with deionized water, followed by brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude 2-(4-bromophenoxy)acetamide.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[6][7]

Table 1: Reagent Quantities for a 10g Scale Synthesis

ReagentMolecular Weight ( g/mol )EquivalentsMolesMass (g)Volume (mL)
4-Bromophenol173.011.00.057810.0-
2-Chloroacetamide93.511.10.06365.95-
Potassium Carbonate138.211.50.086711.98-
Acetone----~100-150

Visualizing the Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine Reactants (4-Bromophenol, 2-Chloroacetamide, K₂CO₃) B 2. Add Anhydrous Acetone A->B C 3. Reflux & Stir B->C D 4. Cool to RT C->D Reaction Complete E 5. Filter Solids D->E F 6. Evaporate Acetone E->F G 7. Extraction (EtOAc, H₂O, Brine) F->G H 8. Dry Organic Layer G->H I 9. Concentrate H->I J 10. Recrystallization (Ethyl Acetate/Hexane) I->J Crude Product K Pure Product J->K

Caption: Workflow for the synthesis of 2-(4-bromophenoxy)acetamide.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and scale-up of 2-(4-bromophenoxy)acetamide.

Issue 1: Low or No Product Formation

  • Potential Cause: Incomplete deprotonation of 4-bromophenol.

    • Rationale: The phenoxide is the active nucleophile. If the base is not strong enough or is of poor quality (e.g., hydrated), the concentration of the phenoxide will be low, leading to a slow or incomplete reaction.

    • Solution: Ensure that the potassium carbonate is anhydrous. You can dry it in an oven before use. For a more robust reaction, a stronger base like sodium hydride (NaH) can be used, although this requires stricter anhydrous conditions and an inert atmosphere.[3][8]

  • Potential Cause: Inactive 2-chloroacetamide.

    • Rationale: 2-Chloroacetamide can degrade over time.

    • Solution: Use fresh, high-purity 2-chloroacetamide.

  • Potential Cause: Insufficient reaction time or temperature.

    • Rationale: The reaction may be sluggish at lower temperatures.

    • Solution: Ensure the reaction mixture is refluxing properly. Monitor the reaction by TLC until the starting material (4-bromophenol) is consumed.

Issue 2: Formation of Side Products

  • Potential Cause: O-alkylation vs. C-alkylation.

    • Rationale: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).[3][4]

    • Solution: The choice of solvent can significantly influence the ratio of O- to C-alkylation.[9] Polar aprotic solvents like acetone or DMF generally favor O-alkylation.

  • Potential Cause: Elimination reaction.

    • Rationale: While less likely with a primary halide like in 2-chloroacetamide, the alkoxide can act as a base and promote elimination reactions, especially at higher temperatures.[3][4]

    • Solution: Maintain a controlled reflux temperature. Avoid excessively high temperatures.

Issue 3: Difficult Purification

  • Potential Cause: Product is an oil or fails to crystallize.

    • Rationale: The presence of impurities can inhibit crystallization. Residual solvent can also result in an oily product.[6]

    • Solution:

      • Ensure all the solvent from the work-up is removed under high vacuum.

      • Attempt purification by column chromatography to remove impurities before recrystallization.

      • For recrystallization, screen different solvent systems. A good solvent will dissolve the compound when hot but not at room temperature.[7] A binary solvent system, such as ethyl acetate and hexane, is often effective.[10]

  • Potential Cause: Product is discolored (yellow or brown).

    • Rationale: Discoloration can be due to impurities in the starting materials or oxidation during the reaction.[6]

    • Solution: Use high-purity starting materials. If the product is still colored, you can try treating the solution with activated charcoal during the recrystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction?

A1: The primary reaction is a Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][5] The potassium carbonate deprotonates the 4-bromophenol to form the 4-bromophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroacetamide and displacing the chloride leaving group in a single, concerted step.[5]

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 4-Bromophenol 4-Bromophenol 4-Bromophenoxide 4-Bromophenoxide 4-Bromophenol->4-Bromophenoxide K₂CO₃ Product 2-(4-Bromophenoxy)acetamide + Cl⁻ 4-Bromophenoxide->Product + 2-Chloroacetamide

Sources

Technical Support Center: Refining the Recrystallization of 2-(4-Bromophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(4-Bromophenoxy)acetamide. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the final purification step of this valuable synthetic intermediate. As a molecule possessing a combination of polar (amide, ether) and non-polar (bromophenyl) functionalities, its recrystallization presents unique challenges that require a systematic and well-understood approach.

This guide moves beyond simple protocols to provide a deeper understanding of the physicochemical principles at play. We will address common issues in a direct question-and-answer format, offering field-proven solutions grounded in chemical theory.

Section 1: Foundational Principles & Solvent Selection

The success of any recrystallization hinges almost entirely on the choice of solvent.[1] An ideal solvent must exhibit differential solubility—dissolving the compound well at high temperatures but poorly at low temperatures.[1][2] For 2-(4-Bromophenoxy)acetamide, the polar amide group, which can engage in hydrogen bonding, and the large, non-polar bromophenyl group are the primary structural features that dictate solvent compatibility.

FAQ: What are the ideal characteristics of a recrystallization solvent for 2-(4-Bromophenoxy)acetamide?

An ideal solvent system for this specific molecule should meet several key criteria:

  • High Solubility at Elevated Temperature: The solvent must completely dissolve the crude 2-(4-Bromophenoxy)acetamide near the solvent's boiling point. This ensures that a minimum volume of solvent can be used, which is critical for achieving a good recovery yield.[3]

  • Low Solubility at Room/Cold Temperature: Upon cooling, the compound's solubility should decrease significantly, allowing for the formation of pure crystals. Any product remaining in the cold solvent (the "mother liquor") represents a loss of yield.[3]

  • Favorable Impurity Solubility Profile: The solvent should either dissolve impurities completely, even at low temperatures (so they remain in the mother liquor), or not dissolve them at all (allowing for their removal via hot filtration).[4] Structurally related impurities can be particularly challenging as they may have similar solubility profiles.[5]

  • Chemical Inertness: The solvent must not react with the 2-(4-Bromophenoxy)acetamide.[6] Given the amide and ether linkages, highly reactive solvents should be avoided.

  • Appropriate Boiling Point: The boiling point should be high enough to provide a sufficient temperature gradient for solubility but low enough to be easily removed from the final crystals during drying.[6] A boiling point lower than the compound's melting point is essential to prevent "oiling out."[7]

  • Volatility: The solvent should be volatile enough to be easily evaporated from the purified crystals.[6]

FAQ: How do I perform a systematic solvent screening for this compound?

A methodical, small-scale screening is the most efficient way to identify the optimal solvent or solvent system. Do not commit your entire batch of crude material to a single, untested solvent.

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Dispense ~20-30 mg of your crude 2-(4-Bromophenoxy)acetamide into several small, labeled test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, acetonitrile, water) dropwise, up to ~0.5 mL. Agitate the mixture. An ideal solvent will show poor solubility at this stage.[8]

  • Heating: For solvents that did not dissolve the compound at room temperature, heat the test tubes in a water bath or on a heating block. Continue adding the solvent in small portions until the solid just dissolves. Record the approximate volume of solvent used. A good solvent will dissolve the compound completely near its boiling point.[8]

  • Cooling & Observation: Allow the tubes that formed a clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the tube with a glass rod or placing it in an ice bath.[9]

  • Evaluation: The best solvent is the one that dissolves the compound in a reasonable volume when hot and yields a large quantity of crystalline solid upon cooling.[8] If no single solvent is ideal, proceed to test binary (two-solvent) systems.

FAQ: Which solvents are good starting points for an aromatic amide like this?

Based on the structure of 2-(4-Bromophenoxy)acetamide, which contains both hydrogen-bond donating/accepting sites and a large aromatic component, certain solvents are more likely to be successful. The following table provides a guide.

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticExcellent starting point. The amide group often shows good solubility in hot alcohols. Water can be used as an anti-solvent to form an effective binary system.[10]
Isopropanol 82Polar ProticSimilar to ethanol but slightly less polar. Its higher boiling point provides a wider temperature gradient for crystallization.
Acetonitrile 82Polar AproticOften gives very good results for the recrystallization of amides and other polar compounds.[11]
Ethyl Acetate 77Medium PolarityA good choice if polar solvents show excessive solubility at room temperature. The ester functionality can interact favorably with the molecule.
Water 100Very PolarUnlikely to be a good single solvent due to the non-polar bromophenyl ring. However, it is an excellent anti-solvent to use with a miscible organic solvent like ethanol or acetone.[10]
Toluene 111Non-polarMay be useful for removing non-polar impurities. The compound itself is unlikely to be very soluble even when hot, but it can be effective for compounds with large aromatic systems.[12]

This table summarizes general guidance; empirical testing via the solvent screening protocol is essential.

Section 2: Troubleshooting the Recrystallization Workflow

Once a suitable solvent system is identified, procedural missteps can still compromise the purity and yield of the final product.

dot

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation crude Crude Solid in Erlenmeyer Flask dissolve Add Minimum Amount of Hot Solvent crude->dissolve Add solvent Chosen Solvent solvent->dissolve hot_sol Hot, Saturated Solution dissolve->hot_sol impurities Insoluble Impurities or Color Present? hot_sol->impurities hot_filter Perform Hot Filtration (with charcoal if needed) impurities->hot_filter Yes filtrate Hot, Clear Filtrate impurities->filtrate No hot_filter->filtrate cool Cool Slowly to Room Temperature filtrate->cool ice_bath Cool in Ice Bath cool->ice_bath crystals Crystal Slurry ice_bath->crystals vac_filter Vacuum Filtration crystals->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure Pure Crystalline Product dry->pure

Caption: General workflow for purification by recrystallization.

FAQ: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

"Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[7][13] This is problematic because oils tend to trap impurities.

Causality & Solution:

  • Cause 1: Melting Point Depression. Significant amounts of impurities can lower the melting point of your compound, making it more prone to oiling out.[7]

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to lower the saturation point. This ensures that the solution becomes saturated at a lower temperature, hopefully below the compound's depressed melting point. Slow, undisturbed cooling is crucial.[7][14]

  • Cause 2: High Solute Concentration. The solution may be too concentrated, causing the compound to precipitate too quickly at a high temperature.

    • Solution: As above, add more solvent to decrease the concentration and allow the solution to cool much more slowly. Insulating the flask can help.[14]

  • Cause 3: Inappropriate Solvent Choice. The boiling point of the solvent might be too high, exceeding the melting point of the compound.

    • Solution: This requires re-evaluating your solvent choice from the screening stage and selecting a solvent with a lower boiling point.

FAQ: I've cooled my solution, but no crystals have formed. What should I do?

This is a classic case of a supersaturated solution, where the concentration of the dissolved solid is higher than its normal saturation point.[3][7] The system lacks a nucleation point to initiate crystal growth. The following decision tree outlines the steps to induce crystallization.

dot

Troubleshooting_Crystallization start Clear solution after cooling, no crystals formed. scratch 1. Scratch inner surface of flask with a glass rod. start->scratch seed 2. Add a 'seed crystal' of the compound. scratch->seed No crystals success Crystals Form! scratch->success Success reduce_vol 3. Reduce solvent volume (boil off 10-20% and re-cool). seed->reduce_vol No crystals seed->success Success cool_lower 4. Use a lower temperature bath (e.g., salt-ice bath). reduce_vol->cool_lower No crystals reduce_vol->success Success reassess Problem persists. Re-evaluate solvent choice. cool_lower->reassess No crystals cool_lower->success Success

Caption: Decision tree for inducing crystallization from a supersaturated solution.

Explanation of Induction Techniques:

  • Scratching: Using a glass rod to create a rough surface on the inside of the flask provides a nucleation site for crystals to begin forming.[9][15] The high-energy microscopic scratches serve as a template for ordered molecular arrangement.

  • Seed Crystals: Introducing a tiny crystal of the pure compound provides a perfect template for further crystal growth, bypassing the initial nucleation energy barrier.[9][16]

  • Reducing Solvent Volume: This is the most common fix if the initial steps fail. It's highly likely that too much solvent was added initially, preventing the solution from becoming saturated upon cooling.[7][13] Gently boiling off some solvent and allowing it to cool again will increase the concentration.

  • Lower Temperature Cooling: Further decreasing the temperature will further decrease the compound's solubility, which may be enough to force crystallization.[15]

FAQ: My final yield is very low. How can I maximize it?

Low yield is a common and frustrating issue. Several factors could be responsible:

  • Excess Solvent: This is the most frequent cause. Using more than the minimum amount of hot solvent required for dissolution means a larger amount of your product will remain dissolved in the mother liquor even after cooling.[3] The solution is to use the absolute minimum amount of boiling solvent. If you've already completed the filtration, you can try to recover a "second crop" of crystals by boiling off some of the solvent from the filtrate and re-cooling.

  • Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, that portion of the product is lost from the filtrate. Ensure your funnel and receiving flask are pre-heated to prevent this.[13]

  • Washing with Room Temperature Solvent: Washing the collected crystals on the filter with solvent that is not ice-cold will redissolve some of your product.[3] Always use a minimal amount of ice-cold solvent for the wash step.

  • Inherent Solubility: The compound may simply have a relatively high solubility in the chosen solvent even at low temperatures. Re-evaluating the solvent choice may be necessary to find one where the solubility difference between hot and cold is more pronounced.

By systematically addressing these common pitfalls, researchers can significantly refine the recrystallization process for 2-(4-Bromophenoxy)acetamide, leading to a final product of high purity and in good yield, suitable for the demanding applications in drug discovery and development.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • McNamara, M. A., et al. (2018). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Organic Process Research & Development. Retrieved from [Link]

  • Brainly. (2023). Describe two techniques that can be used to induce crystallization. Retrieved from [Link]

  • Le Dantec, M. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 3.5: Inducing Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.5E: Initiating Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • University of Washington. (2006). Crystallisation Techniques. Department of Chemistry. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Chemistry Stack Exchange. Retrieved from [Link]

  • Iliescu, D., et al. (2017). Effects of impurities and their redistribution during recrystallization of ice crystals. Journal of Glaciology. Retrieved from [Link]

  • Jakani, S., et al. (2008). Effect of impurities on the recrystallization texture in commercially pure copper-ETP wires. Materials Science and Engineering: A. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2016). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 2-(4-Bromophenoxy)acetamide using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the characterization of 2-(4-Bromophenoxy)acetamide, a key chemical intermediate. Through an objective lens, we will explore the nuances of each method, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in making informed analytical decisions.

Introduction to 2-(4-Bromophenoxy)acetamide and the Imperative of Accurate Characterization

2-(4-Bromophenoxy)acetamide (C₈H₈BrNO₂) is a solid organic compound with a molecular weight of 230.06 g/mol .[1] Its structure, featuring a brominated aromatic ring and an acetamide group, imparts a degree of polarity. The accurate identification and quantification of this compound, along with any potential impurities, are critical for ensuring the safety, efficacy, and stability of the final drug product.[2] Impurity profiling, in particular, is a regulatory expectation and a scientific necessity to understand the degradation pathways and synthesis-related byproducts.[2]

This guide will navigate the analytical considerations for 2-(4-Bromophenoxy)acetamide, dissecting the strengths and limitations of HPLC and GC-MS in this specific context. The choice between these techniques is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating non-volatile and thermally labile compounds.[3][4] The fundamental principle of HPLC involves the partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[5][6]

Why HPLC is a Strong Candidate for 2-(4-Bromophenoxy)acetamide Analysis

Given that 2-(4-Bromophenoxy)acetamide is a solid at room temperature and possesses polar functional groups, HPLC is an inherently suitable technique.[1][7] Its non-volatile nature makes direct injection into a GC system challenging without derivatization. HPLC, operating at or near ambient temperatures, circumvents the risk of thermal degradation that could occur at the high temperatures required for GC analysis.[3]

Experimental Design and Rationale

The development of a robust HPLC method requires careful consideration of the stationary phase, mobile phase composition, and detector.

  • Stationary Phase Selection: For polar aromatic compounds like 2-(4-Bromophenoxy)acetamide, a C18 column is a common starting point for reversed-phase chromatography. However, to enhance retention and improve peak shape for such polar analytes, polar-endcapped C18 columns or phenyl columns can offer alternative selectivity.[7] Aromatic hydrocarbons are generally well-retained on reversed-phase columns.[8]

  • Mobile Phase Optimization: A typical mobile phase for reversed-phase HPLC consists of a mixture of water and an organic solvent like acetonitrile or methanol.[5] The ratio is optimized to achieve adequate retention and separation. For polar compounds, a higher percentage of the aqueous component may be necessary, and specialized columns designed for highly aqueous mobile phases can prevent phase collapse.[9] Buffers are often incorporated into the mobile phase to control the pH and ensure consistent ionization of the analyte, which is crucial for reproducible retention times.

  • Detector Selection: A UV-Vis detector is highly effective for 2-(4-Bromophenoxy)acetamide due to the presence of the chromophoric phenyl ring.[2] Analysis at a low wavelength, such as 195 nm, can provide high sensitivity.[10] For impurity profiling where structural information is needed, coupling HPLC with a mass spectrometer (LC-MS) provides definitive identification of unknown peaks.[2]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample 2-(4-Bromophenoxy)acetamide Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injector Autosampler Filtration->Injector Inject Column C18 Column Injector->Column Pump HPLC Pump Pump->Injector MobilePhase Mobile Phase (e.g., ACN/Water) MobilePhase->Pump Detector UV Detector Column->Detector DataSystem Chromatography Data System Detector->DataSystem Report Quantitative Report (Purity, Impurities) DataSystem->Report

Caption: A streamlined workflow for the HPLC analysis of 2-(4-Bromophenoxy)acetamide.

Detailed Experimental Protocol: HPLC-UV Analysis
  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water. Filter through a 0.45 µm membrane filter and degas.

  • Standard Preparation: Accurately weigh approximately 10 mg of 2-(4-Bromophenoxy)acetamide reference standard and dissolve in the mobile phase to a final volume of 100 mL to achieve a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample solution by dissolving the test article in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 225 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Processing: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard. Identify and quantify any impurities based on their relative retention times and peak areas.

Anticipated HPLC Data
Parameter2-(4-Bromophenoxy)acetamideImpurity AImpurity B
Retention Time (min) 5.84.27.1
Peak Area 1,250,0005,0007,500
% Area 99.01%0.40%0.59%

Gas Chromatography-Mass Spectrometry (GC-MS): Unrivaled for Volatile Compounds and Structural Elucidation

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[11] It is the gold standard for the analysis of volatile and semi-volatile organic compounds.[12]

Applicability of GC-MS to 2-(4-Bromophenoxy)acetamide

While HPLC is a more direct approach, GC-MS can be employed for the characterization of 2-(4-Bromophenoxy)acetamide, particularly for identifying volatile impurities or for providing orthogonal data to confirm the identity and purity of the compound. A key consideration is the thermal stability and volatility of the analyte.[13] Direct analysis may be possible if the compound can be vaporized without decomposition in the heated GC inlet.[13] Otherwise, derivatization to a more volatile and thermally stable analogue would be necessary.

The presence of the bromine atom in 2-(4-Bromophenoxy)acetamide makes GC-MS particularly advantageous due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which provides a clear signature in the mass spectrum for identifying bromine-containing fragments.[14]

Experimental Design and Rationale
  • Inlet and Temperature Programming: A split/splitless inlet is typically used. A temperature program is developed to ensure the separation of the analyte from any impurities and the solvent. The initial temperature is held low to trap the analytes at the head of the column, followed by a ramp to a final temperature that ensures the elution of all components.[15]

  • Column Selection: A non-polar or mid-polar capillary column, such as a DB-5ms or DB-17ms, is generally suitable for the analysis of a wide range of organic compounds. The choice depends on the polarity of the analyte and potential impurities.

  • Mass Spectrometer Parameters: The mass spectrometer is typically operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.[16] The mass range is set to scan from a low m/z (e.g., 40) to a value that encompasses the molecular ion of the analyte.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample 2-(4-Bromophenoxy)acetamide Dissolution Dissolve in Volatile Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization Injector GC Inlet Derivatization->Injector Inject GC_Column Capillary Column Injector->GC_Column MS_Source Ion Source (EI) GC_Column->MS_Source MassAnalyzer Mass Analyzer MS_Source->MassAnalyzer Detector_MS Detector MassAnalyzer->Detector_MS DataSystem MS Data System Detector_MS->DataSystem LibrarySearch Spectral Library Search DataSystem->LibrarySearch Report Identification and Quantification DataSystem->Report

Caption: A comprehensive workflow for the GC-MS analysis of 2-(4-Bromophenoxy)acetamide.

Detailed Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve a small amount of 2-(4-Bromophenoxy)acetamide in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1)

    • Oven Program: Initial temperature of 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-300

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.

  • Data Processing: Identify the peak corresponding to 2-(4-Bromophenoxy)acetamide based on its retention time and mass spectrum. The mass spectrum should exhibit the molecular ion peak and characteristic fragment ions, including the isotopic pattern for bromine. Compare the obtained spectrum with a reference library for confirmation.

Anticipated GC-MS Data
Parameter2-(4-Bromophenoxy)acetamide
Retention Time (min) 12.5
Molecular Ion (m/z) 230/232 (approx. 1:1 ratio)
Key Fragment Ions (m/z) 186/188, 157/159, 77
Library Match Score >90%

Comparative Analysis: HPLC vs. GC-MS for 2-(4-Bromophenoxy)acetamide

FeatureHPLCGC-MS
Applicability Ideal for non-volatile and thermally labile compounds.[4]Best for volatile and thermally stable compounds.[13]
Sample Preparation Simple dissolution in the mobile phase.May require derivatization for non-volatile compounds.
Separation Principle Based on partitioning between liquid mobile and solid stationary phases.[17]Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[11]
Detection UV-Vis provides quantitative data; MS provides structural information.MS provides definitive structural information and quantification.[16]
Sensitivity High sensitivity, especially with UV and MS detectors.Very high sensitivity, capable of detecting trace-level impurities.[18]
Key Advantage for this Analyte Direct analysis without risk of thermal degradation.Definitive identification through mass spectral fragmentation and bromine isotopic pattern.[14]
Key Limitation for this Analyte Less structural information from UV detection alone.Potential for thermal degradation in the GC inlet.

Conclusion: A Synergistic Approach for Comprehensive Characterization

Both HPLC and GC-MS are powerful tools for the characterization of 2-(4-Bromophenoxy)acetamide, each offering unique advantages. For routine quality control and purity assessment, HPLC with UV detection stands out as the more direct, robust, and practical method due to the non-volatile nature of the analyte. It provides accurate quantification without the need for derivatization or the risk of thermal decomposition.

On the other hand, GC-MS serves as an invaluable orthogonal technique for structural confirmation and the identification of unknown volatile or semi-volatile impurities. Its ability to provide detailed mass spectral data, including the characteristic bromine isotope pattern, offers a high degree of confidence in compound identification.

Ultimately, a comprehensive characterization strategy for 2-(4-Bromophenoxy)acetamide would leverage the strengths of both techniques. HPLC would be the primary method for quantitative analysis and routine purity checks, while GC-MS would be employed for in-depth structural elucidation and as a complementary technique to ensure the full impurity profile is understood. This dual-pronged approach embodies the principles of scientific rigor and ensures the highest standards of quality and safety in pharmaceutical development.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Journal of Chemical Education. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. ACS Publications.
  • Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained.
  • Taylor & Francis Online. (n.d.). Gas Chromatography‐Mass Spectrometry‐Basic Principles, Instrumentation and Selected Applications for Detection of Organic Compounds: Analytical Letters.
  • (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • YouTube. (2022). The Principle of HPLC and Its application in Pharmaceutical Analysis.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • ResearchGate. (2025). (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
  • (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review.
  • Chrom Tech, Inc. (2025). Understanding HPLC Instrumentation: Principles & Uses.
  • National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS).
  • UNT Digital Library. (2025). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After ....
  • ResearchGate. (2025). Gas Chromatography‐Mass Spectrometry‐Basic Principles, Instrumentation and Selected Applications for Detection of Organic Compounds.
  • PMC - NIH. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water.
  • Microbe Notes. (2024). HPLC: Principle, Parts, Types, Uses, Diagram.
  • (n.d.). Gas Chromatography Mass Spectrometry.
  • ResolveMass Laboratories Inc. (n.d.). Working Principle of GC-MS.
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.
  • IJIRT. (2025). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC).
  • Sigma-Aldrich. (n.d.). 2-(4-Bromophenoxy)acetamide DiscoveryCPR 35368-75-3.
  • AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.

Sources

A Senior Application Scientist's Guide to Structural Confirmation: 2-(4-Bromophenoxy)acetamide via ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers synthesizing novel compounds, this validation is not merely a formality but a critical step that underpins all subsequent biological and pharmacological evaluation. This guide provides an in-depth, practical walkthrough for confirming the structure of 2-(4-Bromophenoxy)acetamide, a compound of interest in medicinal chemistry, using the powerful duo of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the "why" behind experimental choices, present a detailed protocol, and compare NMR with other common analytical techniques, offering a comprehensive perspective for both seasoned and emerging scientists.

The Imperative of Structural Integrity

Before delving into the technicalities of NMR, it is crucial to understand why structural confirmation is paramount. The biological activity of a molecule is intrinsically linked to its three-dimensional shape and electronic properties. An incorrect structure, arising from unforeseen rearrangements or impurities, can lead to misleading biological data, wasted resources, and in a clinical context, potential safety risks. Therefore, robust analytical techniques are essential to ensure that the compound synthesized is indeed the compound intended.

Why NMR is the Gold Standard for Structural Elucidation

While several analytical techniques can provide pieces of the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atom-by-atom map of a molecule.[1][2] Unlike techniques that provide information on functional groups (like Infrared Spectroscopy) or molecular weight (like Mass Spectrometry), NMR allows for the determination of the connectivity of atoms, providing a comprehensive picture of the molecular architecture.[2]

Predicting the ¹H and ¹³C NMR Spectra of 2-(4-Bromophenoxy)acetamide

A key aspect of using NMR for structural confirmation is the ability to predict the expected spectrum and compare it with the experimental data. Let's break down the predicted ¹H and ¹³C NMR spectra for 2-(4-Bromophenoxy)acetamide.

The Structure:

Image Source: PubChem CID 3085523

¹H NMR Predictions:

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule.

  • Amide Protons (-NH₂): These protons are expected to appear as a broad singlet. The chemical shift can be variable, typically in the range of 5.5-8.5 ppm, due to hydrogen bonding and exchange with trace amounts of water in the solvent.

  • Methylene Protons (-OCH₂-): These two protons are chemically equivalent and are adjacent to an oxygen atom and a carbonyl group. They will appear as a singlet, likely in the range of 4.4-4.6 ppm.

  • Aromatic Protons (on the bromophenoxy ring): The 4-bromophenoxy group will give rise to a characteristic AA'BB' system, which often appears as two doublets.

    • Protons ortho to the oxygen (H-2', H-6'): These protons are in a similar chemical environment and will appear as a doublet. Due to the electron-donating effect of the oxygen, they will be upfield compared to the other aromatic protons, likely in the range of 6.8-7.0 ppm.

    • Protons meta to the oxygen (H-3', H-5'): These protons are also equivalent and will appear as a doublet. The electron-withdrawing effect of the bromine atom will deshield them, causing them to appear downfield, likely in the range of 7.4-7.6 ppm.

¹³C NMR Predictions:

The carbon-13 NMR spectrum will show a signal for each unique carbon atom.

  • Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear significantly downfield, typically in the range of 168-172 ppm.

  • Methylene Carbon (-OCH₂-): This carbon, bonded to an oxygen, will be in the range of 65-70 ppm.

  • Aromatic Carbons (on the bromophenoxy ring):

    • C-1' (ipso-carbon attached to oxygen): This carbon will be shielded by the oxygen and is expected in the range of 155-158 ppm.

    • C-2' and C-6': These carbons will appear in the range of 115-120 ppm.

    • C-3' and C-5': These carbons will be downfield due to the influence of the bromine atom, appearing in the range of 132-135 ppm.

    • C-4' (ipso-carbon attached to bromine): This carbon's chemical shift is influenced by the heavy bromine atom and is expected to be in the range of 115-120 ppm.

Experimental Protocol: Acquiring High-Quality NMR Data

The following is a detailed, step-by-step methodology for acquiring ¹H and ¹³C NMR spectra of 2-(4-Bromophenoxy)acetamide.

Materials:

  • Synthesized 2-(4-Bromophenoxy)acetamide (approx. 5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)[3][4]

  • NMR tubes (5 mm diameter)[5]

  • Internal standard (e.g., Tetramethylsilane, TMS)[3][4]

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh the required amount of 2-(4-Bromophenoxy)acetamide and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's signals.[3] CDCl₃ is a common choice for many organic compounds.[3]

    • If the solvent does not already contain an internal standard, add a small drop of TMS. TMS is used as a reference point (0 ppm) for the chemical shift scale.[4]

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Transfer the solution to an NMR tube using a Pasteur pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to achieve homogeneity. This process minimizes peak broadening and improves spectral resolution. Modern spectrometers often have automated shimming routines.

  • ¹H NMR Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a reasonably concentrated sample), pulse width, and acquisition time.

    • Acquire the Free Induction Decay (FID) signal.

    • Process the FID using a Fourier transform to obtain the ¹H NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Reference the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the acquisition parameters. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is typically required to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum, usually with proton decoupling to simplify the spectrum to single lines for each carbon.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[4]

Data Interpretation: Confirming the Structure

Once the spectra are acquired, the crucial step of interpretation begins.

¹H NMR Spectrum Analysis:

  • Chemical Shift: Compare the observed chemical shifts of the signals with the predicted values.

  • Integration: The integral of each peak should correspond to the number of protons it represents (e.g., the integral of the methylene singlet should be twice that of the amide protons).

  • Multiplicity (Splitting Pattern): In this case, we expect mostly singlets and doublets, which simplifies the analysis. The coupling between the aromatic protons (ortho-coupling) will result in the characteristic doublet of doublets (or what appears as two doublets).

¹³C NMR Spectrum Analysis:

  • Number of Signals: The number of peaks in the proton-decoupled ¹³C NMR spectrum should match the number of unique carbon atoms in the molecule.

  • Chemical Shift: The chemical shifts of the carbon signals should align with the predicted ranges for carbonyl, methylene, and aromatic carbons.

By systematically comparing the experimental data with the predictions, a confident confirmation of the 2-(4-Bromophenoxy)acetamide structure can be made.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, a multi-technique approach often provides the most robust structural confirmation.

TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Detailed connectivity of atoms, stereochemistry, and dynamic processes.Provides a complete structural picture. Non-destructive.Requires a relatively large amount of sample for ¹³C NMR. Can be time-consuming.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires very small sample amounts. Can be coupled with chromatography (e.g., GC-MS, LC-MS).Does not provide detailed connectivity information. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-O).[2]Fast and simple to perform. Good for identifying the presence or absence of key functional groups.[2]Provides limited information on the overall molecular structure.[2]
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystal.Provides the absolute structure of a molecule.Requires a single, high-quality crystal, which can be difficult to obtain.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Data Interpretation & Confirmation synthesis Synthesize 2-(4-Bromophenoxy)acetamide purification Purify the crude product (e.g., recrystallization, chromatography) synthesis->purification nmr Acquire ¹H and ¹³C NMR Spectra purification->nmr ms Perform Mass Spectrometry purification->ms ir Obtain IR Spectrum purification->ir interpretation Interpret Spectroscopic Data nmr->interpretation ms->interpretation ir->interpretation comparison Compare with Predicted Spectra & Alternative Techniques interpretation->comparison confirmation Confirm Structure and Purity comparison->confirmation

Caption: Workflow for the synthesis, purification, and structural confirmation of 2-(4-Bromophenoxy)acetamide.

Conclusion

Confirming the structure of a synthesized compound is a foundational step in chemical research. This guide has provided a comprehensive overview of how to use ¹H and ¹³C NMR spectroscopy to confidently verify the structure of 2-(4-Bromophenoxy)acetamide. By understanding the principles behind the technique, following a robust experimental protocol, and critically interpreting the data, researchers can ensure the integrity of their work and build a solid foundation for further scientific inquiry. The integration of NMR with other analytical methods further strengthens the certainty of the assigned structure, embodying the principles of thorough and rigorous scientific practice.

References

  • Eurisotop. (n.d.). NMR Reference Standards. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • American Chemical Society. (2018). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 22(10), 1387-1395.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
  • PubChem. (n.d.). N-[2-amino-5-(4-bromophenoxy)phenyl]acetamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • PubChem. (n.d.). 2-(4-Bromophenyl)acetamide. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • Siniscalchi, T. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]

  • MDPI. (2021). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 26(15), 4567.
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Indian Chemical Society, 98(2), 100023.
  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]

  • National Institutes of Health. (2009). 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o67.
  • National Institutes of Health. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.
  • ResearchG
  • ResearchGate. (2009). 2-Bromo-N-(4-bromophenyl)acetamide.
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activities of 2-(4-Bromophenoxy)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The acetamide scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] When integrated into a phenoxyacetamide framework, this versatile core gives rise to compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2] The introduction of a bromine atom at the para-position of the phenoxy ring, yielding the 2-(4-Bromophenoxy)acetamide scaffold, provides a unique combination of lipophilicity and electronic properties that significantly influences molecular interactions with biological targets.

This guide offers a comparative analysis of the biological activities of various 2-(4-Bromophenoxy)acetamide derivatives. We will delve into their anticancer, antifungal, and anticonvulsant profiles, supported by experimental data from seminal studies. By examining structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with expert insights into the therapeutic potential of this chemical class and the causality behind experimental design and observed biological outcomes.

General Synthetic Pathway

The synthesis of 2-(4-Bromophenoxy)acetamide derivatives is typically achieved through a robust two-step process. This approach ensures high yields and allows for extensive diversification of the N-substituent, which is crucial for tuning the biological activity of the final compounds.

The primary pathway involves an initial Williamson ether synthesis, where 4-bromophenol is reacted with an ethyl haloacetate (e.g., ethyl chloroacetate) in the presence of a weak base like potassium carbonate. This step forms the key phenoxy ester intermediate. Subsequently, this intermediate is hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse range of primary or secondary amines using a suitable coupling agent to yield the final acetamide derivatives.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amidation 4-Bromophenol 4-Bromophenol Intermediate_Ester Ethyl 2-(4-bromophenoxy)acetate 4-Bromophenol->Intermediate_Ester K2CO3, Acetone Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Intermediate_Ester Intermediate_Acid 2-(4-bromophenoxy)acetic acid Intermediate_Ester->Intermediate_Acid 1. NaOH (Hydrolysis) 2. HCl (Acidification) Final_Product 2-(4-Bromophenoxy)acetamide Derivative Intermediate_Acid->Final_Product Coupling Agent (e.g., TBTU) Amine R-NH2 (Substituted Amine) Amine->Final_Product

Caption: General two-step synthesis of 2-(4-Bromophenoxy)acetamide derivatives.

Anticancer Activity

Several studies have highlighted the potential of phenoxy acetamide derivatives as anticancer agents, with substitutions on the phenoxy and N-phenyl rings playing a critical role in their cytotoxic efficacy.[3][4] The rationale often involves targeting pathways related to cell proliferation and inflammation, such as the cyclooxygenase-2 (COX-2) enzyme, which is overexpressed in many human carcinomas.[3]

A study involving N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide demonstrated its potential as a precursor for developing novel anticancer drugs.[5] Further investigations into related structures revealed that the presence of halogens on the aromatic rings generally favors anticancer activity.[3][4][6]

Compound Derivative Cell Line Activity/Metric Reference
N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamideNot SpecifiedSynthesized as a potential anti-cancer drug[5]
Substituted phenoxy acetamides (general)MCF-7 (Breast), SK-N-SH (Neuroblastoma)Halogen substitutions enhance activity[3][4]
Methylated/Acetylated BromophenolsK562 (Leukemia)Some derivatives induce apoptosis[7]
Discussion on Structure-Activity Relationship (SAR)

For anticancer activity, the lipophilicity and electronic nature of the substituents are paramount. The 4-bromo group on the phenoxy ring contributes to a favorable lipophilic profile, potentially enhancing cell membrane permeability. Further halogen substitutions on the N-phenylacetamide portion have been shown to augment this activity, suggesting that these groups may be involved in crucial binding interactions with the target protein, possibly through halogen bonding or by influencing the overall electronic distribution of the molecule.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The causality behind choosing the MTT assay is its reliability and direct correlation with cell viability. It measures the metabolic activity of mitochondria, providing a quantitative assessment of cell death or proliferation inhibition.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-(4-Bromophenoxy)acetamide derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this period, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined by plotting a dose-response curve.

Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Phenoxy acetamide derivatives have shown considerable promise in this area.[1][2] The 2-(4-Bromophenoxy)acetamide scaffold, in particular, has been investigated for its activity against various bacterial and fungal strains.

While direct data on 2-(4-Bromophenoxy)acetamide derivatives is emerging, structurally related compounds provide valuable comparative insights. For instance, 2-bromo-N-phenylacetamide has demonstrated potent fungicidal and antibiofilm activity against fluconazole-resistant Candida species.[8] This suggests that the bromo-acetamide moiety is a key pharmacophore for antifungal action.

Compound Organism MIC (µg/mL) MFC (µg/mL) Reference
2-bromo-N-phenylacetamideCandida spp.3264[8]
2-chloro-N-phenylacetamideC. albicans, C. parapsilosis128 - 256512 - 1024[9]
Benzimidazole-based acetamidesP. aeruginosa, C. krusei125-[10]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

Discussion on Structure-Activity Relationship (SAR)

In the context of antifungal activity, the N-substituent on the acetamide core is a critical determinant of potency and spectrum. For example, incorporating heterocyclic moieties like benzothiazole or piperazine can lead to compounds with marked activity against C. albicans.[11] The bromo-substituent on the phenoxy ring likely enhances the compound's ability to penetrate the microbial cell wall and membrane. The mode of action may involve disruption of membrane integrity or inhibition of essential enzymes.

G start Prepare Stock Solutions of Derivatives prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prepare_inoculum->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate incubate Incubate at 37°C for 24-48 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic plate_mfc Plate Aliquots from Clear Wells onto Agar Plates read_mic->plate_mfc incubate_mfc Incubate Agar Plates at 37°C for 24 hours plate_mfc->incubate_mfc read_mfc Determine MFC (Lowest concentration with no colony growth) incubate_mfc->read_mfc end Report MIC & MFC Values read_mfc->end

Caption: Workflow for antimicrobial susceptibility testing (MIC/MFC determination).

Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the minimum inhibitory concentration, providing a quantitative and reproducible measure of a compound's antimicrobial potency.

  • Preparation: Dissolve test compounds in DMSO to create high-concentration stock solutions. Prepare a standardized inoculum of the target microorganism (e.g., C. albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds using the broth medium to achieve a range of desired concentrations.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing 100 µL of the diluted compound. Include a positive control (microbes + broth, no compound) and a negative control (broth only).

  • Incubation: Cover and incubate the plate at 35-37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Reading: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and the search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing.[12] Acetamide derivatives have been extensively explored for this purpose.[1] The anticonvulsant potential of these compounds is typically evaluated in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent models for generalized tonic-clonic and absence seizures, respectively.

While many studies focus on broader classes of acetamides, specific derivatives incorporating the bromophenyl moiety have been synthesized and tested. For instance, N-(4-bromophenyl)-2-((5-(2-phenoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (8j) showed moderate activity in the scPTZ model.[12]

Compound Derivative Test Model Dose (mg/kg) Activity (% Protection) Reference
Compound 8j *scPTZ1025%[12]
Compound 12MES (mice)30Active[13]
Compound 12MES (rats, oral)30More potent than Phenytoin[13]

*Compound 8j: N-(4-bromophenyl)-2-((5-(2-phenoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide †Compound 12: 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione (structurally related, for comparison)

Discussion on Structure-Activity Relationship (SAR)

For anticonvulsant activity, SAR studies indicate that both the N-aryl substituent and the groups attached to the acetamide moiety are crucial. In the scPTZ test, a nitro group was found to be more effective than a bromo substituent on the N-phenyl ring of one series, indicating the importance of electron-withdrawing groups for that specific scaffold.[12] However, in the MES test, which predicts efficacy against generalized tonic-clonic seizures, a wide range of substituents can confer activity. The overall molecular conformation and ability to interact with voltage-gated sodium channels are considered key mechanisms.[14]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a fundamental and predictive model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures. The rationale is that the electrical stimulus induces a characteristic seizure pattern that can be blocked by effective therapeutic agents.

  • Animal Preparation: Use adult mice or rats, allowing them to acclimate to the laboratory environment.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

  • Pretreatment Time: Wait for a specific period (e.g., 30 minutes or 4 hours) to allow for drug absorption and distribution.

  • Electrical Stimulation: Apply a high-frequency electrical stimulus (e.g., 50 mA for mice, 0.2 seconds) via corneal or ear-clip electrodes.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The absence of tonic hindlimb extension is defined as protection. The percentage of protected animals is calculated for each dose group, and an ED₅₀ (median effective dose) can be determined.

  • Neurotoxicity: Concurrently, a rotarod test is often performed to assess for any motor impairment caused by the compound, distinguishing true anticonvulsant activity from non-specific motor deficits.

Overall Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 2-(4-Bromophenoxy)acetamide derivatives is profoundly influenced by the nature of the substituents on the N-acetamide portion of the molecule. The 4-bromophenoxy moiety serves as an effective and lipophilic anchor, while the N-substituent is the primary determinant for tuning the compound towards a specific biological target.

Caption: Key modification sites on the 2-(4-Bromophenoxy)acetamide scaffold.

Future Directions:

  • Systematic Diversification: A systematic exploration of substituents at the N-acetamide position is warranted to build more comprehensive SAR models for each activity class.

  • Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies are required to identify their precise molecular targets (e.g., specific enzymes or ion channels).

  • In Vivo Efficacy and Toxicology: Promising candidates from in vitro screens must be advanced to in vivo models of disease to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the structural insights presented in this guide, researchers can more effectively design and synthesize novel 2-(4-Bromophenoxy)acetamide derivatives as lead compounds for the development of new therapeutics.

References

  • Rani, P., Pal, D., & Hegde, R. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 386473. [Link]

  • Al-Suaily, K. A., et al. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Heliyon, 7(3), e06464. [Link]

  • Gouda, M. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 39. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed research international, 2014, 386473. [Link]

  • ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. (2010). ChemInform, 41(32). [Link]

  • Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide Against Fluconazole-Resistant Candida spp.: a promising antifungal agent. (2023). Observatorio de la Economía Latinoamericana. [Link]

  • Rani, P., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed, 25197642. [Link]

  • Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link]

  • Fesat, H., et al. (2023). Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids. Scientific Reports, 13(1), 11520. [Link]

  • Van der Mey, M., et al. (2015). 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. Bioorganic & medicinal chemistry letters, 25(4), 818–823. [Link]

  • Dong, H., et al. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 9(11), 1133. [Link]

  • Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. (2011). European Journal of Medicinal Chemistry, 46(9), 4166-4174. [Link]

  • a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Antifungal activity of 2-chloro-N-phenylacetamide. (2020). Brazilian Journal of Biology, 82, e236472. [Link]

  • Shinde, V. R., et al. (2020). Synthesis and antimicrobial activity of 2-(4-(benzo[d]thiazol-5-ylsulfonyl) piperazine-1-yl)-N-substituted acetamide derivatives. ResearchGate. [Link]

  • Altintop, M. D., et al. (2015). Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. Turkish Journal of Pharmaceutical Sciences, 12(1), 29-38. [Link]

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(2), 115-127. [Link]

  • 2-(2-Oxo-morpholin-3-yl)-acetamide Derivatives as Broad-Spectrum Antifungal Agents. (2015). ResearchGate. [Link]

  • Salomé, C., et al. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of medicinal chemistry, 53(3), 1288–1305. [Link]

  • Synthesis and Anticonvulsant and Toxicity Evaluation of Newer 2-[4-(3-Substituted Phenylacryloyl) Phenylamino]-NSubstituted Phenyl Acetamide Derivatives. (2016). ResearchGate. [Link]

  • Structure activity relationship – Knowledge and References. (n.d.). Taylor & Francis. [Link]

Sources

A Senior Application Scientist's Comparative Guide to Validating the Purity of Synthesized 2-(4-Bromophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Synthetic Chemistry

In the realms of drug development, materials science, and fundamental research, the integrity of a synthesized compound is paramount. The presence of unreacted starting materials, byproducts, or residual solvents can lead to erroneous experimental results, failed clinical trials, and misleading structure-activity relationship (SAR) studies.[1][2] Purity is not merely a quality metric; it is a prerequisite for valid scientific inquiry.[1] This guide provides a comprehensive, field-proven framework for validating the purity of 2-(4-Bromophenoxy)acetamide, a compound with a phenoxy acetamide scaffold relevant in medicinal chemistry.[3][4] We will move beyond simple procedural lists to explore the causality behind methodological choices, comparing and contrasting the principal analytical techniques to provide a self-validating workflow for researchers and drug development professionals.

Context: Synthesis and Anticipated Impurities

To effectively validate purity, one must first understand the potential impurities that may arise during synthesis. 2-(4-Bromophenoxy)acetamide is typically synthesized via a two-step process: a Williamson ether synthesis followed by amidation. This process informs our analytical strategy by highlighting the most probable contaminants.

Common Synthesis Route:

  • Step 1 (Williamson Ether Synthesis): 4-bromophenol is deprotonated with a base (e.g., K₂CO₃) to form a phenoxide, which then acts as a nucleophile, attacking an α-haloacetamide like 2-chloroacetamide.

  • Step 2 (Alternative Amidation): An alternative route involves reacting the potassium salt of 4-bromophenol with an ethyl haloacetate to form an ester, followed by hydrolysis to a carboxylic acid and subsequent coupling with ammonia or an ammonia equivalent.[4]

Potential Impurities:

  • Unreacted Starting Materials: 4-bromophenol, 2-chloroacetamide.

  • Side Products: The primary side reaction in a Williamson ether synthesis using a secondary halide is E2 elimination, which is less of a concern here with a primary halide.[5][6][7] However, C-alkylation of the phenoxide can occur, though it is less common under standard conditions.[7]

  • Solvent Residues: Acetonitrile, DMF, acetone, or other solvents used during the reaction and purification.[8]

  • Degradation Products: Hydrolysis of the amide bond back to the corresponding carboxylic acid is possible under non-neutral pH conditions.

The First Line of Defense: Purification via Recrystallization

Before deploying advanced analytical techniques, the crude synthesized product must be purified. For crystalline solids like 2-(4-Bromophenoxy)acetamide, recrystallization is an exceptionally effective and economical method.[9] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[9]

Experimental Protocol: Recrystallization of 2-(4-Bromophenoxy)acetamide

Causality: The goal is to select a solvent (or solvent system) that completely dissolves the compound and impurities at a high temperature but in which the target compound has low solubility upon cooling, while impurities remain in the mother liquor.[9] Common solvents for acetamide derivatives include ethanol, acetone, benzene, ethyl acetate, or binary mixtures like ethanol-water.[10][11]

  • Solvent Selection: In separate test tubes, test the solubility of small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water). A suitable solvent will dissolve the compound when hot but yield a significant amount of crystals upon cooling to room temperature and then in an ice bath.[9] An ethanol/water mixture is often effective for compounds of this polarity.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. This ensures the solution is saturated, maximizing yield upon cooling.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.[9]

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to induce maximum precipitation of the product.[9]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surfaces.[9]

  • Drying: Dry the purified crystals under vacuum to remove all traces of the recrystallization solvent.

A Comparative Guide to Purity Validation Techniques

No single technique is sufficient to unequivocally declare a compound as "pure." A robust validation strategy employs a suite of orthogonal (complementary) methods that probe different physicochemical properties of the substance.[1][12]

Thin-Layer Chromatography (TLC)
  • Principle: A qualitative technique that separates components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent).[13][14][15] More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate.

  • Expertise & Application: TLC is the workhorse of synthetic chemistry for its speed and low cost.[15][16] It is used to monitor reaction progress by observing the disappearance of starting materials and the appearance of the product spot.[14][16][17] For purity assessment, a pure compound should ideally yield a single spot.[15][16]

  • Trustworthiness: Co-spotting is a self-validating mechanism. A lane is spotted with the synthesized sample, another with a known standard (if available), and a third lane with a mixture of both. If the sample is pure and identical to the standard, the co-spot will appear as a single, unified spot.

  • Plate Preparation: Using a pencil, gently draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[15][17]

  • Spotting: Dissolve a small amount (<1 mg) of the recrystallized product in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto the origin. Also spot the starting materials (4-bromophenol and 2-chloroacetamide) in adjacent lanes for comparison.

  • Development: Place the plate in a sealed chamber containing an appropriate mobile phase (e.g., a mixture of hexanes and ethyl acetate; start with a 7:3 or 1:1 ratio and optimize).[17] The solvent level must be below the origin line. Allow the solvent front to ascend the plate.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm), as the aromatic ring will quench the plate's fluorescence, showing a dark spot.[13][14] Calculate the Retention Factor (Rf) for each spot (Rf = distance spot traveled / distance solvent front traveled).[15]

Melting Point Determination
  • Principle: A pure crystalline solid has a sharp, characteristic melting point. Impurities disrupt the crystal lattice, typically causing the melting point to be depressed and to occur over a broader temperature range.[18]

  • Expertise & Application: This is a classical, simple, and rapid technique to assess purity. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

  • Trustworthiness: The sharpness of the melting range provides an internal check. A broad range immediately signals the presence of impurities.

  • Sample Preparation: Load a small amount of the finely powdered, dry product into a capillary tube.

  • Measurement: Place the tube in a melting point apparatus. Heat rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.

  • Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC is a highly sensitive and quantitative chromatographic technique.[2] A liquid sample is injected into a column packed with a stationary phase. A high-pressure pump forces a liquid mobile phase through the column, and components separate based on their differential affinities for the two phases.[2] For a non-polar compound like 2-(4-Bromophenoxy)acetamide, Reverse-Phase HPLC (RP-HPLC) with a C18 column is the method of choice.[19][20]

  • Expertise & Application: HPLC is the gold standard for determining the purity of organic compounds in the pharmaceutical industry.[2][19] It can separate and quantify even trace impurities. The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks detected.

  • Trustworthiness: The method is validated using a standard of known purity. System suitability tests (e.g., peak symmetry, resolution) are run to ensure the chromatographic system is performing correctly before analyzing samples.

  • Instrumentation: A standard HPLC system with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.[19]

  • Mobile Phase: A gradient of Mobile Phase A (e.g., Water with 0.1% Formic Acid) and Mobile Phase B (e.g., Acetonitrile).[19] Solvent purity is critical for reliable HPLC results.[8]

  • Chromatographic Conditions:

    • Gradient Program: Start with a higher percentage of A, and gradually increase the percentage of B to elute more non-polar compounds. A typical gradient might be: 5-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: Scan for the λmax of the compound using a photodiode array (PDA) detector, or select a wavelength such as 254 nm or 260 nm where the aromatic ring absorbs strongly.[19]

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately prepare a solution of the synthesized compound in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of ~0.5-1.0 mg/mL.

Spectroscopic Methods

Spectroscopic techniques are indispensable for confirming the chemical identity of the synthesized product, which is an integral part of purity validation.

  • Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C).[21] The chemical environment of each nucleus determines its resonance frequency, providing a detailed map of the molecule's structure.

  • Expertise & Application: ¹H NMR is used to confirm the structure by identifying the number of unique protons, their connectivity (via spin-spin coupling), and their electronic environment. The integration of the peaks should correspond to the number of protons in each environment. ¹³C NMR shows the number of unique carbon atoms. The absence of peaks corresponding to starting materials or byproducts is a strong indicator of purity.[12] Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a specific reference standard of the analyte.[1]

  • Trustworthiness: The highly predictable and reproducible nature of NMR spectra for a given structure makes it a powerful tool for identity confirmation. The presence of unexpected signals is a clear sign of impurities.

  • Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies.[18]

  • Expertise & Application: This technique is excellent for confirming the presence of key functional groups in the target molecule and the absence of those from starting materials. For 2-(4-Bromophenoxy)acetamide, we would look for the disappearance of the broad -OH stretch from 4-bromophenol and the appearance of characteristic amide and ether stretches.[22]

  • Trustworthiness: While not typically quantitative, FTIR provides a quick and reliable "fingerprint" of the compound, confirming that the desired chemical transformation has occurred.

  • Principle: Mass spectrometry ionizes molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio.[23] It provides the exact molecular weight of the compound.

  • Expertise & Application: MS is used to confirm that the synthesized product has the correct molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy. The presence of ions corresponding to potential impurities can also be detected.

  • Trustworthiness: Confirming the molecular weight is a fundamental step in structural verification. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) provides a definitive signature, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).

Data Summary and Interpretation

A multi-technique approach provides a holistic view of the compound's purity. The data should be compiled and compared against expected values.

Table 1: Comparison of Analytical Data for 2-(4-Bromophenoxy)acetamide
ParameterExpected Result for Pure CompoundIndication of Impurity
Appearance White to off-white crystalline solid[24]Discoloration, oily or amorphous solid
Melting Point Sharp, defined range (e.g., 158-160 °C)Depressed and broad melting range[18]
TLC Single spot (Rf ≈ 0.4-0.6 in 1:1 Hex/EtOAc)Multiple spots[16][18]
HPLC Single major peak (>99% area)Additional peaks for impurities/byproducts[2]
¹H NMR Clean spectrum with correct chemical shifts, integrations, and coupling patterns. No extraneous peaks.Unexplained peaks, incorrect integration ratios
FTIR (cm⁻¹) N-H stretch (~3300-3180), C=O stretch (~1660), C-O-C stretch (~1240). Absence of broad O-H stretch (~3200-3600).Presence of a broad -OH peak (unreacted 4-bromophenol)
Mass Spec (EI) Molecular ion peaks (M+, M+2) at m/z 231/233. Correct isotopic pattern for one Br atom.Peaks corresponding to starting materials or byproducts

Visualizing the Workflow and Decision Logic

The following diagrams illustrate the logical flow of the purity validation process.

Diagram 1: Overall Purity Validation Workflow

G cluster_synthesis Synthesis & Purification cluster_validation Purity Validation cluster_outcome Outcome Crude Crude Synthesized Product Recrystal Recrystallization Crude->Recrystal Purification Step TLC_MP Qualitative Checks (TLC, Melting Point) Recrystal->TLC_MP Spectro Structural Confirmation (NMR, FTIR, MS) TLC_MP->Spectro If single spot & sharp MP Impure Repurify or Resynthesize TLC_MP->Impure If multiple spots or broad MP HPLC Quantitative Analysis (HPLC >99%) Spectro->HPLC If structure confirmed Spectro->Impure If structure incorrect Pure Certified Pure Compound HPLC->Pure If purity >99% HPLC->Impure If purity <99%

Caption: Workflow from crude product to certified pure compound.

Diagram 2: Decision Matrix for Analytical Technique Selection

G Start What question are you asking? Q1 Is the reaction complete? Start->Q1 Q2 Is the sample qualitatively pure? Start->Q2 Q3 What is the structure? Start->Q3 Q4 What is the exact purity percentage? Start->Q4 A1 TLC Q1->A1 A2 TLC & Melting Point Q2->A2 A3 NMR, MS, FTIR Q3->A3 A4 HPLC, qNMR Q4->A4

Caption: Selecting the right analytical tool for the question at hand.

Conclusion and Best Practices

Validating the purity of a synthesized compound like 2-(4-Bromophenoxy)acetamide is a systematic process that relies on the synergistic use of multiple analytical techniques. A cursory check is insufficient; rigorous validation is essential for data integrity.

Recommended Workflow:

  • Purify: Always begin by purifying the crude product, with recrystallization being the preferred method for crystalline solids.

  • Qualitative Checks: Use TLC and melting point determination as rapid, initial assessments of purity. If these tests fail, further purification is required before proceeding.

  • Structural Confirmation: Unequivocally confirm the chemical identity of the purified product using a combination of ¹H NMR, ¹³C NMR, MS, and FTIR spectroscopy. The data must be clean and consistent with the target structure.

  • Quantitative Analysis: Employ a high-resolution technique like RP-HPLC to determine the final purity value with high confidence. For regulatory filings or reference standard certification, a purity value of >99.5% is often the target.

By adhering to this multi-faceted, self-validating approach, researchers can ensure the quality of their synthesized materials, leading to more reliable and reproducible scientific outcomes.

References

  • Monitoring Reactions by TLC. Washington State University. [Link]

  • Thin Layer Chromatography. University of York, Department of Chemistry. [Link]

  • Thin-layer chromatography. Wikipedia. [Link]

  • 2.3B: Uses of TLC. Chemistry LibreTexts. [Link]

  • Thin Layer Chromatography. Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

  • How to determine the purity of newly synthesized organic compound? ResearchGate. [Link]

  • 1H NMR of 2-(4-bromophenoxy)-N-(2-methyl-4H-1,2lambda5,3,4-tetraazol-5-yl)acetamide. SpectraBase. [Link]

  • Mastering The Williamson Ether Synthesis. Osunstate. [Link]

  • What methods are used to test the purity of organic compounds? TutorChase. [Link]

  • Williamson Ether Synthesis. ChemTalk. [Link]

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. [Link]

  • 2-Bromo-N-(4-bromophenyl)acetamide. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • 2-(4-Bromophenyl)acetamide. PubChem, National Institutes of Health (NIH). [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. [Link]

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Preparation method of acetamide.
  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed, National Institutes of Health (NIH). [Link]

  • 2-(4-bromophenyl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide - Optional[13C NMR]. SpectraBase. [Link]

  • Supporting information - Characterization of the products. The Royal Society of Chemistry. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Acetamide Crystals Before Recrystallization. Shutterstock. [Link]

  • Process for the preparation of an acetamide derivative.
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • Acetamide, N-(4-bromophenyl)-2-acetoxy-. NIST WebBook. [Link]

  • Acetamide, N-bromo. Organic Syntheses. [Link]

  • Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. [Link]

  • NMR SPECTROSCOPY. [Link]

  • Acetamide, N-(4-bromophenyl)-. NIST WebBook. [Link]

  • Mass Spectrum (Electron Ionization) (HMDB0031645). Human Metabolome Database. [Link]

  • FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. ResearchGate. [Link]

  • The FT-IR spectrum of the o-acetamide. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Single-Crystal X-ray Diffraction Analysis of 2-(4-Bromophenoxy)acetamide and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering Molecular Architecture in the Solid State

In the landscape of pharmaceutical development and materials science, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge governs a compound's physical properties, its interactions with biological targets, and its ultimate efficacy and stability. 2-(4-Bromophenoxy)acetamide is a molecule of interest, belonging to the phenoxy acetamide class of compounds which are scaffolds in various biologically active agents. Its structure, featuring a brominated aromatic ring, an ether linkage, and a primary amide, presents a rich tapestry of potential non-covalent interactions that dictate its solid-state behavior.

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining molecular structure.[1][2] It provides unparalleled detail on bond lengths, bond angles, and the intricate network of intermolecular forces that assemble molecules into a crystalline lattice.[1] This guide provides a comprehensive methodological blueprint for the SCXRD analysis of 2-(4-Bromophenoxy)acetamide. As the specific crystallographic data for the title compound is not publicly deposited, we will leverage this as an opportunity to present a detailed, field-proven protocol. We will then conduct a rigorous comparative analysis with structurally related compounds for which high-quality crystallographic data exists, thereby illustrating how subtle molecular modifications can profoundly influence crystal packing and supramolecular assembly.

Part 1: The Experimental Workflow: From Crystal to Refined Structure

The journey from a powdered sample to a fully refined crystal structure is a meticulous process demanding both precision and a clear understanding of the underlying principles. Each step is designed to maximize data quality, which is the bedrock of a reliable structural model.[3]

Crystal Growth and Selection: The Crucial First Step

The adage "garbage in, garbage out" is particularly resonant in crystallography. The quality of the final structure is fundamentally limited by the quality of the single crystal used for data collection.

Protocol for Crystal Growth (Slow Evaporation):

  • Solvent Screening: Begin by testing the solubility of 2-(4-Bromophenoxy)acetamide in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) of varying polarities. The ideal solvent is one in which the compound is moderately soluble.

  • Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.

  • Incubation: Cover the vial with a cap, perforated with a few small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks. Place the vial in a vibration-free environment.

  • Harvesting: Once well-formed, optically clear crystals with sharp edges appear, carefully harvest them from the mother liquor using a nylon loop.

Crystal Selection: Using a polarizing microscope, select a crystal that is free of cracks and defects. It should exhibit uniform extinction under cross-polarized light, indicating it is a single crystal and not a conglomerate or twin.

Data Collection: Capturing the Diffraction Pattern

Modern diffractometers, typically equipped with CCD or CMOS detectors, automate much of the data collection process.[4] However, strategic decisions are critical for obtaining a high-quality dataset.

Step-by-Step Data Collection Protocol:

  • Mounting: The selected crystal is mounted on a cryoloop (e.g., a MiTeGen MicroMount) and flash-cooled in a stream of cold nitrogen gas (typically 100-173 K).[4]

    • Causality: Cryo-cooling is essential to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and allows for the collection of higher-resolution data. It also protects the crystal from potential radiation damage from the X-ray beam.[3]

  • Centering: The crystal is carefully centered in the X-ray beam using the diffractometer's video microscope.

  • Unit Cell Determination: A preliminary set of diffraction images (frames) is collected. The software then automatically indexes these reflections to determine the crystal's unit cell parameters and Bravais lattice.[1]

  • Strategy Calculation: Based on the determined crystal system and space group, the software calculates an optimized strategy for collecting a complete and redundant dataset. This involves a series of scans (e.g., ω- and φ-scans) to ensure all unique reflections are measured multiple times.

  • Data Collection Execution: The full data collection is initiated. For a typical small molecule with Molybdenum radiation (λ = 0.71073 Å), this can take several hours.[1] Frame exposure times are adjusted to ensure strong reflections are not overloaded while weak, high-angle reflections are still measurable.

Data Processing and Structure Refinement: Translating Data into a Model

This stage is entirely computational and involves transforming the raw diffraction images into a final, validated 3D molecular model.[5]

Protocol for Structure Solution and Refinement:

  • Data Integration and Reduction: The raw frames are processed to integrate the intensity of each diffraction spot and apply corrections for experimental factors (e.g., Lorentz-polarization). This yields a reflection file containing the Miller indices (h,k,l) and intensity for each reflection.[4]

  • Absorption Correction: An empirical absorption correction is applied, which is critical for compounds containing heavy atoms like bromine that strongly absorb X-rays.[6][7]

  • Structure Solution: Using software like SHELXT or SHELXS, the "phase problem" is solved to generate an initial electron density map.[4] For small molecules, Direct Methods are typically successful. The initial map should reveal the positions of most non-hydrogen atoms.

  • Structure Refinement: The atomic model is refined against the experimental data using a full-matrix least-squares method with software like SHELXL.[4]

    • Initially, atoms are refined isotropically (with spherical thermal parameters).

    • Once the model improves, non-hydrogen atoms are refined anisotropically (with ellipsoidal thermal parameters) to better model their thermal motion.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model, while those involved in hydrogen bonding may be located from the difference Fourier map.[8]

  • Validation: The quality of the final model is assessed by several factors:

    • R-factors (R1, wR2): These values measure the agreement between the calculated and observed structure factors. Lower values indicate a better fit.

    • Goodness-of-Fit (S): Should be close to 1.0 for a well-refined structure.[6]

    • Residual Electron Density: The final difference Fourier map should be relatively flat, with no significant peaks or holes.

The entire workflow, from crystal selection to the final validated structure, represents a self-validating system where the quality of the outcome at each stage depends on the successful execution of the preceding one.

G cluster_exp Experimental Phase cluster_comp Computational Phase Crystal_Growth Crystal Growth & Selection Mounting Crystal Mounting & Cryo-Cooling Crystal_Growth->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Processing Data Integration & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (SHELXT) Data_Processing->Structure_Solution Refinement Structure Refinement (SHELXL) Structure_Solution->Refinement Validation Validation (checkCIF) Refinement->Validation Final_Structure Final Structural Model (CIF) Validation->Final_Structure

Figure 1: Standard workflow for single-crystal X-ray diffraction analysis.

Part 2: A Comparative Guide to Phenoxy Acetamide Crystal Structures

To understand the potential solid-state structure of 2-(4-Bromophenoxy)acetamide, we can perform a comparative analysis with structurally related molecules. By examining how changes in substituents affect the crystal packing, we gain predictive insights into the title compound's behavior.

We will compare the crystallographic data of three distinct analogs:

  • Comparator A: 2-Bromo-N-(4-bromophenyl)acetamide: A structural isomer where the bromine is on the acetamide side-chain rather than the phenoxy ring, and the ether oxygen is absent.[6][7]

  • Comparator B: N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide: An analog with an additional aminophenyl group on the amide nitrogen, introducing further hydrogen-bonding potential.[9]

  • Comparator C: 2-chloro-N-(4-methoxyphenyl)acetamide: An analog with different halogen (Cl vs. Br) and ring substituents (methoxy vs. bromo).[8]

Parameter2-(4-Bromophenoxy)acetamide (Hypothetical)Comparator A[6][7]Comparator B[9]Comparator C[8]
Formula C₈H₈BrNO₂C₈H₇Br₂NOC₁₄H₁₃BrN₂O₂C₉H₁₀ClNO₂
Crystal System UnknownMonoclinicOrthorhombicMonoclinic
Space Group UnknownP2₁/cPca2₁P2₁/c
a (Å) Unknown4.4987 (3)22.463 (5)9.7711 (5)
b (Å) Unknown23.152 (1)5.210 (5)5.1075 (7)
c (Å) Unknown9.1098 (5)12.028 (5)17.653 (1)
β (˚) Unknown99.713 (6)90100.270 (6)
Volume (ų) Unknown935.22 (9)1408.0 (11)864.12 (10)
Z Unknown444
Primary Supramolecular Motif Predicted: N-H···O chainsN-H···O hydrogen bonds form chains along the c-axis.N-H···O and N-H···Cg intermolecular interactions.N-H···O hydrogen bonds form helical chains.
Other Key Interactions Predicted: Br···O/N halogen bonds, C-H···πNone dominant.-C-H···O, C-H···Cl, and C-H···π interactions create a 3D network.[8]
Analysis and Discussion
  • The Dominance of the Amide Hydrogen Bond: Across all known comparators, the classic N-H···O hydrogen bond between amide groups is a primary and highly predictable feature.[6][8] This interaction reliably forms chains or ribbons of molecules. It is virtually certain that 2-(4-Bromophenoxy)acetamide would also exhibit this robust supramolecular synthon, forming infinite chains where the amide N-H of one molecule donates to the carbonyl oxygen of a neighbor.

  • Influence of the Ether Oxygen: Unlike Comparator A, 2-(4-Bromophenoxy)acetamide possesses an ether oxygen. This atom provides an additional hydrogen-bond acceptor site. While not as strong an acceptor as the carbonyl oxygen, it could participate in weaker C-H···O interactions, influencing the overall packing arrangement and potentially leading to a more complex 3D network than the simple chains seen in Comparator A.

  • Role of the Bromine Atom: The bromine atom is a key player. In Comparator C, the analogous chlorine atom participates in weak C-H···Cl hydrogen bonds.[8] More significantly, bromine is a potent halogen bond donor. We can predict that in the crystal structure of 2-(4-Bromophenoxy)acetamide, the electrophilic region on the bromine atom (the σ-hole) would likely form short, directional Br···O or Br···N halogen bonds with the carbonyl oxygen or amide nitrogen of an adjacent molecule. This interaction is absent in Comparator C (Cl is a weaker halogen bond donor) and is structurally different in Comparator A.

  • Impact of Additional Functional Groups: Comparator B, with its extra aminophenyl group, demonstrates how additional functional groups can introduce new interaction motifs.[9] The presence of a second N-H donor leads to a more complex hydrogen-bonding network, fundamentally altering the crystal packing from simple chains to a more intricate arrangement, resulting in a different crystal system (orthorhombic vs. monoclinic).

Conclusion

While the definitive crystal structure of 2-(4-Bromophenoxy)acetamide awaits experimental determination, a robust and reliable protocol for its analysis has been established. By applying these field-proven methodologies, researchers can confidently elucidate its atomic arrangement. The comparative analysis with structurally related compounds provides a powerful framework for prediction. We can confidently anticipate a structure dominated by strong N-H···O amide-to-amide hydrogen-bonded chains. The presence and interplay of the ether oxygen and the bromine atom are expected to introduce secondary interactions, such as C-H···O contacts and Br···O halogen bonds, which will ultimately define the compound's unique three-dimensional crystalline architecture. This detailed structural knowledge is the essential first step in rationally designing new materials and therapeutic agents.

References

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. [Link]

  • Starting Point - Teaching Entry Level Geoscience. (2007). Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Naveen, S., et al. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Heliyon, 7(3), e06464. [Link]

  • Supplementary Information for Single Crystal X-Ray Diffraction. (n.d.). Source not formally titled, appears to be supplementary material from a publication.[Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179.
  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate, providing access to Acta Crystallographica publication.[Link]

  • UCLA - Department of Chemistry and Biochemistry. (2022). Diffraction Lecture 25: Rietveld Refinements. YouTube. [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Data Collection for Crystallographic Structure Determination. The FEBS Journal, 275(1), 1-21. [Link]

  • Tursina, A. I., et al. (2018). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 4), 521–525. [Link]

Sources

A Comparative Efficacy Analysis of 2-(4-Bromophenoxy)acetamide and Structurally Related Anticonvulsant Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticonvulsants

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles. The phenoxyacetamide scaffold has emerged as a promising chemotype in the development of new anticonvulsant drugs. This guide provides a detailed comparative analysis of the efficacy of 2-(4-Bromophenoxy)acetamide and its structurally similar halogenated analogs, focusing on their performance in preclinical anticonvulsant screening models. We will delve into the underlying mechanisms of action, present standardized experimental protocols for efficacy evaluation, and discuss the structure-activity relationships (SAR) that govern the anticonvulsant potential of this chemical series.

Presumed Mechanism of Action: Modulating Neuronal Excitability

While the precise mechanism of action for many novel phenoxyacetamide derivatives is still under active investigation, the prevailing hypothesis points towards the modulation of voltage-gated sodium channels in neuronal cell membranes. This mechanism is shared by several established AEDs, including phenytoin and carbamazepine.[1][2] By binding to these channels, the compounds are thought to stabilize the inactive state, thereby limiting the sustained, high-frequency repetitive firing of action potentials that is characteristic of seizure activity.[3] This leads to a reduction in the spread of seizure discharges in the brain.

The general proposed mechanism involves the following steps:

  • Binding to Voltage-Gated Sodium Channels: The phenoxyacetamide molecule preferentially binds to the inactive conformation of the sodium channel.

  • Stabilization of the Inactive State: This binding prolongs the refractory period of the neuron, making it less likely to fire another action potential immediately.

  • Inhibition of Repetitive Firing: Consequently, the rapid and uncontrolled neuronal firing that underlies seizure activity is suppressed.

dot

cluster_Neuron Presynaptic Neuron cluster_Compound Phenoxyacetamide Action cluster_Postsynaptic Postsynaptic Neuron AP Action Potential Na_Channel_Open Na+ Channel (Open) AP->Na_Channel_Open Initiates Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Allows Na_Channel_Inactive Na+ Channel (Inactive) Na_Channel_Open->Na_Channel_Inactive Inactivates Depolarization Depolarization Na_Influx->Depolarization Causes NT_Release Neurotransmitter Release Depolarization->NT_Release Triggers Reduced_Excitation Reduced Excitatory Postsynaptic Potential NT_Release->Reduced_Excitation Leads to Compound 2-(4-Bromophenoxy)acetamide & Analogs Compound->Na_Channel_Inactive Binds to & Stabilizes Stabilization Stabilization of Inactive State Na_Channel_Inactive->Stabilization Leads to Stabilization->Na_Channel_Open Prevents Re-opening Seizure_Suppression Seizure Suppression Reduced_Excitation->Seizure_Suppression Results in

Caption: Proposed mechanism of action for phenoxyacetamide anticonvulsants.

Comparative Efficacy Evaluation: Preclinical Screening Models

The anticonvulsant efficacy of novel compounds is typically assessed using a battery of well-established animal models. The two most common primary screening tests are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test. These models are predictive of efficacy against generalized tonic-clonic seizures and absence seizures, respectively.

Data Presentation: A Comparative Overview
CompoundStructureMES (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (TD₅₀/ED₅₀)Reference
2-(4-Bromophenoxy)acetamide Data Not AvailableData Not AvailableData Not AvailableData Not Available
2-(4-Chlorophenoxy)acetamide Analog N-(3-chlorophenyl)-2-morpholino-acetamide100 (at 0.5h)Inactive> 300> 3[4]
2-(4-Fluorophenyl)acetamide Analog 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione30 (in rats, p.o.)Not ReportedNot ReportedNot Reported[5]
Phenytoin 9.5Inactive68.57.2[3]
Carbamazepine 8.813296.110.9[3]

Note: The data for the chloro and fluoro analogs are for structurally related compounds and not direct 2-(4-halophenoxy)acetamides, highlighting the need for direct comparative studies.

Experimental Protocols: A Guide to Preclinical Anticonvulsant Screening

To ensure the reproducibility and validity of preclinical anticonvulsant studies, standardized protocols are essential. The following are detailed step-by-step methodologies for the MES and scPTZ tests.

Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[6][7]

Methodology:

  • Animal Preparation: Adult male mice (e.g., CF-1 strain) are used. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Electrode Placement: At the time of predicted peak effect of the compound, corneal electrodes are placed on the eyes of the mouse. A drop of saline is applied to the corneas to ensure good electrical contact.

  • Electrical Stimulation: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: Abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for myoclonic and absence seizures and identifies compounds that can raise the seizure threshold.[8][9]

Methodology:

  • Animal Preparation: Adult male mice are administered the test compound at various doses.

  • Chemoconvulsant Administration: At the time of predicted peak effect, a subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce seizures in a high percentage of animals (e.g., 85 mg/kg) is administered.

  • Observation: The animals are placed in individual observation chambers and monitored for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes.

  • Endpoint: The absence of a clonic seizure lasting for at least 5 seconds is considered protection.

  • Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from the clonic seizure.

dot

cluster_Workflow Anticonvulsant Screening Workflow Start Test Compound Administration MES_Test Maximal Electroshock (MES) Test Start->MES_Test Generalized Tonic-Clonic Seizure Model scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Start->scPTZ_Test Absence/Myoclonic Seizure Model Neurotoxicity Neurotoxicity Assessment (Rotarod Test) Start->Neurotoxicity Evaluate Motor Impairment Data_Analysis Data Analysis (ED50, TD50, Protective Index) MES_Test->Data_Analysis scPTZ_Test->Data_Analysis Neurotoxicity->Data_Analysis

Caption: A generalized workflow for preclinical anticonvulsant screening.

Structure-Activity Relationship (SAR) Insights

The anticonvulsant activity of phenoxyacetamide derivatives is significantly influenced by the nature and position of substituents on the phenoxy ring. While a comprehensive SAR study including the 4-bromo, 4-chloro, and 4-fluoro analogs is not yet published, some general trends can be inferred from the existing literature on related compounds.

  • Halogen Substitution: The presence of a halogen atom at the para-position of the phenoxy ring is often associated with anticonvulsant activity. The electronegativity and size of the halogen can influence the compound's pharmacokinetic and pharmacodynamic properties. It is plausible that the bromo-substituent in 2-(4-Bromophenoxy)acetamide contributes favorably to its anticonvulsant profile, potentially through enhanced binding to the target protein.

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to cross the blood-brain barrier and reach its target in the central nervous system. Halogenation generally increases lipophilicity.

  • Amide Moiety: Modifications to the acetamide portion of the molecule can also significantly impact activity. For instance, the incorporation of piperazine or other heterocyclic moieties has been explored to enhance potency.[4][5]

Comparative Discussion and Future Directions

Based on the available, albeit incomplete, data, it is evident that the phenoxyacetamide scaffold is a viable starting point for the development of novel anticonvulsant agents. The presence of a halogen at the 4-position of the phenoxy ring appears to be a key feature for activity.

A direct comparative study of 2-(4-Bromophenoxy)acetamide, 2-(4-chlorophenoxy)acetamide, and 2-(4-fluorophenoxy)acetamide is warranted to elucidate the precise impact of the halogen substituent on anticonvulsant efficacy and neurotoxicity. Such a study should involve the determination of ED₅₀ values in both the MES and scPTZ tests, as well as the assessment of neurotoxicity using the rotarod test to calculate the protective index, a critical measure of a drug's therapeutic window.

Further research should also focus on elucidating the precise molecular interactions of these compounds with voltage-gated sodium channels to guide the rational design of more potent and selective analogs. In vitro patch-clamp electrophysiology studies on neuronal cells would be invaluable in confirming the presumed mechanism of action and quantifying the compounds' effects on sodium channel kinetics.

References

Sources

A Researcher's Guide to Empirical Formula Confirmation: Elemental Analysis of 2-(4-Bromophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's empirical formula is a cornerstone of scientific rigor. For novel compounds such as 2-(4-Bromophenoxy)acetamide, a potential pharmacophore, establishing this fundamental aspect of its chemical identity is non-negotiable. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of analytical techniques for empirical formula confirmation, focusing on the practical application of elemental analysis and its powerful contemporary alternative, high-resolution mass spectrometry (HRMS).

The Theoretical Blueprint: Elemental Composition of 2-(4-Bromophenoxy)acetamide

Before embarking on any analytical endeavor, we must first establish the theoretical elemental composition of our target molecule, 2-(4-Bromophenoxy)acetamide. With a molecular formula of C₈H₈BrNO₂, we can calculate the expected percentage of each element by weight. This theoretical data serves as the benchmark against which our experimental results will be judged.

To perform this calculation, we utilize the atomic masses of the constituent elements, referencing the values established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2]

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Bromine (Br): 79.904 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

The molecular weight of C₈H₈BrNO₂ is calculated as follows:

(8 * 12.011) + (8 * 1.008) + (1 * 79.904) + (1 * 14.007) + (2 * 15.999) = 230.059 g/mol

From this, the theoretical elemental percentages are derived:

ElementAtomic Mass (u)Atoms in MoleculeTotal Mass (u)Percentage (%)
Carbon (C)12.011896.08841.77
Hydrogen (H)1.00888.0643.51
Bromine (Br)79.904179.90434.73
Nitrogen (N)14.007114.0076.09
Oxygen (O)15.999231.99813.90
Total 230.059 100.00

The Gold Standard: Combustion Analysis

For decades, combustion analysis has been the definitive method for determining the elemental composition of organic compounds.[3] The technique's longevity is a testament to its reliability and accuracy when performed correctly. The core principle involves the complete combustion of a precisely weighed sample in an oxygen-rich environment, followed by the quantitative analysis of the resulting combustion products.

Experimental Protocol: Combustion Analysis of 2-(4-Bromophenoxy)acetamide

The presence of bromine in our analyte requires specific modifications to the standard CHN analysis protocol. Halogens can interfere with the accurate measurement of other elements and necessitate specialized trapping and subsequent analytical techniques. The oxygen flask combustion method is a well-established approach for halogen-containing compounds.[4]

Instrumentation:

  • Microbalance (accurate to ±0.001 mg)

  • Oxygen Combustion Flask (Schöniger flask)

  • Infrared igniter

  • Absorption solution (e.g., sodium hydroxide with a reducing agent like hydrazine sulfate)

  • Ion Chromatograph (IC) or Potentiometric Titrator

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 2-5 mg of 2-(4-Bromophenoxy)acetamide onto a piece of ashless filter paper.

    • Fold the filter paper to encapsulate the sample securely.

    • Attach the filter paper to the platinum sample holder of the flask's stopper.

  • Flask Preparation:

    • Add 10-15 mL of an appropriate absorption solution to the combustion flask. A common choice for halogen analysis is a dilute sodium hydroxide solution to capture the acidic gases produced. The addition of a reducing agent like hydrazine sulfate is crucial to ensure that any bromate or elemental bromine formed during combustion is reduced to bromide.[4]

  • Combustion:

    • Purge the flask with pure oxygen for at least one minute to ensure an oxygen-rich atmosphere.

    • Quickly insert the stopper with the sample into the flask and seal it.

    • Ignite the sample using an external infrared igniter focused on the filter paper. The combustion process is rapid and should be performed in a fume hood behind a safety shield.

  • Absorption:

    • Allow the flask to cool to room temperature. During this time, the gaseous combustion products (CO₂, H₂O, HBr, NOx) will be absorbed into the alkaline solution.

    • Shake the flask intermittently for 15-20 minutes to ensure complete absorption.

  • Quantitative Analysis:

    • Carbon and Hydrogen: The amounts of carbon and hydrogen are determined by analyzing the CO₂ and H₂O produced. In modern elemental analyzers, these are typically measured by infrared (IR) and thermal conductivity detectors, respectively.

    • Nitrogen: Nitrogen oxides (NOx) are catalytically reduced to N₂, which is then quantified by a thermal conductivity detector.

    • Bromine: The bromide in the absorption solution is quantified. A highly accurate and sensitive method is ion chromatography (IC). Alternatively, potentiometric titration with a standardized silver nitrate solution can be employed.[4]

    • Oxygen: The percentage of oxygen is typically determined by difference, by subtracting the experimentally determined percentages of C, H, N, and Br from 100%. Direct oxygen determination is also possible using pyrolysis in an inert atmosphere, where the oxygen is converted to carbon monoxide and subsequently measured.

Data Interpretation:

The experimentally determined percentages of each element are then compared to the theoretical values. According to guidelines from the American Chemical Society (ACS), experimentally found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values to be considered a good match.[5]

A High-Resolution Alternative: Mass Spectrometry

High-resolution mass spectrometry (HRMS) has emerged as a powerful and often preferred alternative to combustion analysis for confirming molecular formulas.[6] Unlike combustion analysis, which provides the empirical formula (the simplest whole-number ratio of atoms), HRMS can directly confirm the molecular formula by providing a highly accurate mass measurement of the intact molecule.[7]

The Power of Precise Mass

HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places.[8][9] This level of precision is critical because the exact mass of an atom is not an integer. For instance, an atom of ¹²C is defined as 12.0000 amu, while an atom of ¹⁶O has a mass of 15.9949 amu, and two atoms of ¹H have a combined mass of 2.0156 amu.[8] This slight "mass defect" means that molecules with the same nominal mass (integer mass) will have different exact masses if their elemental compositions are different.

For 2-(4-Bromophenoxy)acetamide (C₈H₈BrNO₂), the presence of bromine provides a distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are nearly equal in abundance and differ by two mass units. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, which is a strong indicator of the presence of a single bromine atom.

Experimental Protocol: HRMS Analysis of 2-(4-Bromophenoxy)acetamide

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap, FT-ICR, or Q-TOF)

  • Appropriate ionization source (e.g., Electrospray Ionization - ESI)

  • Liquid Chromatograph (for sample introduction)

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization:

    • Introduce the sample into the mass spectrometer. ESI is a soft ionization technique that is well-suited for polar molecules like our analyte, typically forming protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺.

  • Mass Analysis:

    • The mass analyzer separates the ions based on their m/z ratio with high resolution and mass accuracy.

  • Data Analysis:

    • The software calculates the elemental composition that corresponds to the measured exact mass. For our compound, the expected exact mass of the protonated molecule [C₈H₉BrNO₂]⁺ would be compared to the experimentally measured mass. The difference is typically reported in parts-per-million (ppm). A mass accuracy of <5 ppm is generally required by scientific journals for confirmation of a molecular formula.[10]

Comparison of Techniques: Combustion Analysis vs. HRMS

FeatureCombustion AnalysisHigh-Resolution Mass Spectrometry (HRMS)
Information Provided Empirical Formula (simplest ratio of elements)Molecular Formula (exact number of atoms)
Principle of Operation Complete combustion and quantification of productsPrecise mass-to-charge ratio measurement of intact ions
Sample Amount Milligrams (typically 2-5 mg)Nanograms to micrograms
Sample Purity Requires highly pure sample (>95%) as impurities will affect the elemental ratios[5]Can tolerate some impurities, as they can be distinguished by mass
Turnaround Time Hours to days (if sent to an external facility)Minutes to hours
Cost Generally lower initial instrument cost, but can have per-sample costsHigher initial instrument cost, but often lower per-sample operational cost
Halogen Analysis Requires special procedures and reagents for trapping and analysis[4]The isotopic pattern of halogens (e.g., Br, Cl) provides a strong confirmation of their presence
Limitations Does not provide structural information; can be destructive to the entire sampleDoes not provide quantitative elemental percentages; isomers cannot be distinguished by mass alone

Workflow for Empirical Formula Confirmation

The process of confirming the empirical and molecular formula of a new chemical entity is a systematic one, involving several key stages. The following diagram illustrates this workflow.

G cluster_0 Synthesis & Purification cluster_1 Analytical Strategy cluster_2 Data Acquisition & Analysis cluster_3 Validation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Decision Primary Goal? Purification->Decision Purified Compound EA Elemental Analysis (Combustion) Decision->EA Purity & Empirical Formula HRMS High-Resolution Mass Spectrometry Decision->HRMS Molecular Formula EA_Data Experimental Percentages EA->EA_Data Experimental % C,H,N,Br HRMS_Data Mass Spectrum HRMS->HRMS_Data Exact Mass & Isotopic Pattern Comparison Data Comparison & Validation EA_Data->Comparison Compare HRMS_Data->Comparison Theoretical Theoretical % C,H,N,Br,O Exact Mass Theoretical->Comparison Final_Confirmation Empirical & Molecular Formula Confirmed Comparison->Final_Confirmation Results Match (e.g., % error < 0.4%) (mass accuracy < 5 ppm)

Sources

Navigating the Translational Gap: A Comparative Guide to the In Vivo and In Vitro Activity of 2-(4-Bromophenoxy)acetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising molecule in a petri dish to a viable therapeutic in a living organism is fraught with challenges. The phenoxyacetamide scaffold, and specifically its 2-(4-Bromophenoxy)acetamide analogs, has emerged as a versatile pharmacophore, demonstrating a wide spectrum of biological activities. This guide provides a critical comparison of the in vitro and in vivo performance of these analogs, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the complexities of translational research. By examining supporting experimental data across diverse therapeutic areas, we aim to illuminate the structure-activity relationships that govern efficacy and highlight the causal factors behind the often-observed discrepancies between laboratory assays and whole-organism responses.

The Phenoxyacetamide Core: A Privileged Scaffold in Medicinal Chemistry

The 2-(4-Bromophenoxy)acetamide core is an attractive starting point for medicinal chemists due to its synthetic tractability and its ability to interact with a variety of biological targets. The general synthesis often involves the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride. This allows for the facile introduction of diverse substituents, enabling the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties. The inherent reactivity of the chloroacetamide moiety, for instance, can be harnessed for its alkylating potential, a mechanism often associated with antimicrobial effects.[1]

Comparative Analysis Across Therapeutic Indications

This guide will dissect the in vitro and in vivo activities of 2-(4-Bromophenoxy)acetamide analogs in several key therapeutic areas where they have shown promise.

Anticonvulsant Activity: From Benchtop to Animal Models

The search for novel antiepileptic drugs is a continuous effort, and phenoxyacetamide derivatives have been investigated for their potential to suppress seizures.

While direct in vitro data on 2-(4-Bromophenoxy)acetamide analogs is limited in the provided context, related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been studied. For instance, the most potent derivative in one study was observed to be a moderate binder to the neuronal voltage-sensitive sodium channels (site 2), suggesting a potential mechanism of action.

In vivo studies are critical for evaluating the true anticonvulsant potential of a compound. Standard models include the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. For a series of newly synthesized piperazine or morpholine acetamides, several compounds were effective in the MES screen.[2] The most active compound, 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione, provided protection against electrically induced seizures at a dose of 30 mg/kg intraperitoneally in mice.[2] Notably, this compound was more potent than the reference anticonvulsant, phenytoin, when administered orally in rats at the same dose.[2]

Similarly, a series of 4-aminophenylacetamides were evaluated for anticonvulsant activity.[3] The most potent compound, the 4-aminophenylacetamide derived from 2,6-dimethylaniline, showed an ED50 of 50.50 mg/kg against electroshock-induced convulsions and 93.20 mg/kg against pentylenetetrazole-induced seizures in mice.[3]

Table 1: Comparison of Anticonvulsant Activity

Compound ClassIn Vitro Target (Hypothesized)In Vivo ModelEfficacyReference
Piperazine/Morpholine AcetamidesNeuronal Ion ChannelsMaximal Electroshock (MES)Protection at 30 mg/kg (i.p. mice)[2]
4-AminophenylacetamidesNot specifiedMES & scPTZED50 = 50.50 mg/kg (MES); ED50 = 93.20 mg/kg (scPTZ)[3]

Experimental Workflow: Anticonvulsant Screening

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Screening receptor_binding Receptor Binding Assays (e.g., Sodium Channels) animal_model Animal Models of Epilepsy (e.g., Mice, Rats) receptor_binding->animal_model Lead Compound Selection mes_test Maximal Electroshock (MES) Test animal_model->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test animal_model->scptz_test rotarod Rotarod Test (Neurotoxicity) animal_model->rotarod G compound 2-(4-Bromophenoxy)acetamide Analog (FA2) alpha_glucosidase α-Glucosidase compound->alpha_glucosidase Inhibits alpha_amylase α-Amylase compound->alpha_amylase Inhibits carbs Dietary Carbohydrates (Starch, Sucrose) glucose Glucose carbs->glucose Digestion carbs->alpha_amylase absorption Intestinal Glucose Absorption glucose->absorption blood_glucose Increased Blood Glucose Levels absorption->blood_glucose diabetes Hyperglycemia (Type 2 Diabetes) blood_glucose->diabetes alpha_amylase->glucose Breaks down starch

Caption: Mechanism of action for antidiabetic acetamide analogs.

Conclusion: Bridging the In Vitro-In Vivo Divide

The diverse biological activities of 2-(4-Bromophenoxy)acetamide analogs underscore the immense potential of this chemical scaffold in drug discovery. This comparative guide highlights a critical aspect of preclinical research: the necessity of validating promising in vitro results with robust in vivo studies. While in vitro assays provide valuable initial data on potency and mechanism of action, they cannot fully recapitulate the complex physiological environment of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a pivotal role in determining the ultimate therapeutic efficacy of a compound. The successful translation of the antidiabetic acetamide analog from potent enzyme inhibition in vitro to significant glycemic control in vivo serves as a compelling example. As research in this area progresses, a continued focus on integrated in vitro and in vivo testing, coupled with a deep understanding of the underlying pharmacology, will be paramount in unlocking the full therapeutic potential of 2-(4-Bromophenoxy)acetamide analogs.

References

  • Wang, Y., et al. (2015). Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. Bioorganic & Medicinal Chemistry, 23(18), 6171-6179. [Link]

  • Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4851. [Link]

  • Zhang, L., et al. (2020). 2-(4-chlorophenoxy) acetamide is a novel inhibitor of resorptive bone loss in mice. Journal of Cellular and Molecular Medicine, 24(12), 6827-6837. [Link]

  • Wang, Y. C., et al. (2014). In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori. Evidence-Based Complementary and Alternative Medicine, 2014, 298587. [Link]

  • Wang, Y. C., et al. (2014). In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori. PubMed. [Link]

  • Obniska, J., et al. (2011). Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. European Journal of Medicinal Chemistry, 46(9), 4148-4157. [Link]

  • Li, Z., et al. (2017). Small Antimicrobial Agents Based on Acylated Reduced Amide Scaffold. ACS Medicinal Chemistry Letters, 8(7), 714-718. [Link]

  • Ahmad, F., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e]t[4][5]hiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Drug Design, Development and Therapy, 16, 3891-3907. [Link]

  • Li, J., et al. (2016). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 21(11), 1461. [Link]

  • Kumar, R., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. RSC Advances, 11(10), 5582-5604. [Link]

  • Gowda, B. T., et al. (2007). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4269. [Link]

  • Kulkarni, M. V., et al. (2016). Synthesis, X-ray characterization and biological evaluation of some new 2-(4-methy-2-oxo-2H-chromen-7yloxy) acetamide derivatives. Journal of the Serbian Chemical Society, 81(1), 1-16. [Link]

  • Mahmood, A. A. R., & Hameed, N. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 149-155. [Link]

  • Obniska, J., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 347(10), 739-748. [Link]

  • Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed. [Link]

  • Chapman, A. G., et al. (2001). The mGlu(2/3) agonist 2R,4R-4-aminopyrrolidine-2,4-dicarboxylate, is anti- and proconvulsant in DBA/2 mice. European Journal of Pharmacology, 424(1), 31-36. [Link]

  • Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. Molecules, 28(6), 2539. [Link]

  • Clark, C. R., & Davenport, T. W. (1987). Anticonvulsant activity of some 4-aminophenylacetamides. Journal of Pharmaceutical Sciences, 76(1), 18-20. [Link]

  • Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. ResearchGate. [Link]

  • Gonsalves, K. E., et al. (1995). Anticonvulsant activity of the gamma-aminobutyric acid uptake inhibitor N-4,4-diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol. Journal of Medicinal Chemistry, 38(19), 3744-3747. [Link]

  • Ravindra, R. R., et al. (2019). Synthesis and antimicrobial activity of 2-(4-(benzo[d]thiazol-5-ylsulfonyl) piperazine-1-yl)-N-substituted acetamide derivatives. Journal of the Iranian Chemical Society, 16(11), 2445-2457. [Link]

  • Tiekink, E. R. T., & Farrugia, L. J. (2010). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o177. [Link]pmc/articles/PMC2968943/)

Sources

A Spectroscopic Journey: Distinguishing 2-(4-Bromophenoxy)acetamide from Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. In this guide, we delve into the spectroscopic characterization of 2-(4-Bromophenoxy)acetamide, a compound often synthesized via the Williamson ether synthesis. We will provide an in-depth, comparative analysis of its spectral data against its precursors, 4-bromophenol and 2-chloroacetamide, using fundamental analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). This guide emphasizes the causality behind spectroscopic observations, providing a robust framework for reaction monitoring and product validation.

The Synthesis Pathway: A Visual Overview

The formation of 2-(4-Bromophenoxy)acetamide from its precursors is a classic example of the Williamson ether synthesis. In this reaction, the phenoxide ion, generated from the deprotonation of 4-bromophenol, acts as a nucleophile, attacking the electrophilic carbon in 2-chloroacetamide to form an ether linkage.

Synthesis_Pathway cluster_precursors Precursors cluster_reaction Reaction 4-Bromophenol 4-Bromophenol Base (e.g., K2CO3) Base (e.g., K2CO3) 4-Bromophenol->Base (e.g., K2CO3) + 2-Chloroacetamide 2-Chloroacetamide 2-Chloroacetamide->Base (e.g., K2CO3) + Product 2-(4-Bromophenoxy)acetamide Base (e.g., K2CO3)->Product Williamson Ether Synthesis Solvent (e.g., Acetone) Solvent (e.g., Acetone)

Caption: Synthesis of 2-(4-Bromophenoxy)acetamide via Williamson ether synthesis.

I. Fourier-Transform Infrared (FT-IR) Spectroscopy: Tracking Functional Group Transformation

FT-IR spectroscopy is an indispensable tool for monitoring the progress of a reaction by identifying the presence and absence of key functional groups. The transformation from reactants to product is clearly evidenced by the disappearance of the phenolic O-H stretch and the appearance of the characteristic ether C-O stretches.

Analysis:

  • 4-Bromophenol (Precursor): The most prominent and diagnostic peak is the broad absorption band corresponding to the hydroxyl (-OH) group's stretching vibration, typically observed around 3200-3500 cm⁻¹. This broadness is a direct result of intermolecular hydrogen bonding. Additionally, C-O stretching and C-H stretching from the aromatic ring are visible.[1][2][3]

  • 2-Chloroacetamide (Precursor): This molecule displays several key features. The N-H stretching of the primary amide (-NH₂) appears as two distinct bands in the 3200-3400 cm⁻¹ region.[4][5][6] A strong, sharp absorption due to the carbonyl (C=O) stretch is found around 1640-1690 cm⁻¹.[7] The C-Cl stretch is typically observed in the fingerprint region, around 600-800 cm⁻¹.

  • 2-(4-Bromophenoxy)acetamide (Product): The successful synthesis is unequivocally confirmed by:

    • Disappearance of the broad -OH stretch: The absence of the strong, broad peak from 3200-3500 cm⁻¹ indicates that the phenolic hydroxyl group has reacted.

    • Persistence of Amide Peaks: The N-H stretching bands (around 3200-3400 cm⁻¹) and the strong C=O stretching peak (around 1680 cm⁻¹) remain, confirming the integrity of the acetamide moiety.[5]

    • Appearance of Ether Linkage Peaks: The formation of the new ether bond introduces characteristic C-O-C stretching vibrations. Aromatic ethers typically show two strong C-O stretching bands, an asymmetric stretch between 1200-1300 cm⁻¹ and a symmetric stretch around 1010-1050 cm⁻¹.[8][9][10] The presence of these new peaks is a strong indicator of product formation.

Comparative FT-IR Data Summary

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
4-Bromophenol ~3200-3500 (broad)O-H Stretch (Phenolic)
2-Chloroacetamide ~3200 and ~3400 (two bands), ~1640-1690 (strong)N-H Stretch (Primary Amide), C=O Stretch (Amide)[4]
2-(4-Bromophenoxy)acetamide ~3200 and ~3400 (two bands), ~1680 (strong), ~1240 (strong), ~1040N-H Stretch, C=O Stretch, C-O-C Asymmetric & Symmetric Stretch (Aryl Ether)[8][9]

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The changes in chemical shifts and coupling patterns from precursors to product offer definitive proof of the newly formed covalent bond.

¹H NMR Analysis
  • 4-Bromophenol (Precursor): The spectrum is characterized by a singlet for the phenolic proton (-OH), whose chemical shift is variable and depends on concentration and solvent. The aromatic protons appear as two doublets in the ~6.8-7.4 ppm range, typical of a 1,4-disubstituted benzene ring.[11][12][13]

  • 2-Chloroacetamide (Precursor): This molecule shows a singlet for the two protons of the chloromethylene group (-CH₂Cl) at approximately 4.02 ppm.[14][15][16] Due to restricted rotation around the C-N amide bond, the two amide protons (-NH₂) are in different chemical environments and may appear as two separate broad signals, typically between 7.35 and 7.60 ppm.[14][15]

  • 2-(4-Bromophenoxy)acetamide (Product): The product spectrum amalgamates features from both precursors while showing distinct new signals:

    • Disappearance of the Phenolic Proton: The -OH singlet from 4-bromophenol is absent.

    • Appearance of the Oxymethylene Protons: A new singlet appears for the -O-CH₂- protons. Due to the deshielding effect of the adjacent oxygen atom, this signal is expected to be downfield, typically in the 3.4 to 4.5 ppm range.[10][17]

    • Aromatic Protons: The two doublets for the 1,4-disubstituted aromatic ring remain, with slight shifts due to the new ether linkage.

    • Amide Protons: The broad signals for the -NH₂ protons are still present.

¹³C NMR Analysis
  • 4-Bromophenol (Precursor): The spectrum shows four distinct signals for the aromatic carbons. The carbon bearing the hydroxyl group (C-OH) is shifted downfield (~155 ppm), while the carbon bonded to bromine (C-Br) is found more upfield (~115 ppm) due to the heavy atom effect.[18][19][20]

  • 2-Chloroacetamide (Precursor): Two signals are expected. The carbonyl carbon (C=O) of the amide appears significantly downfield, in the range of 160-180 ppm. The chloromethylene carbon (-CH₂Cl) will be found around 40-50 ppm.

  • 2-(4-Bromophenoxy)acetamide (Product): The product's ¹³C NMR spectrum provides clear evidence of the new C-O bond:

    • The signals for the aromatic ring will be present, with the carbon now attached to the ether oxygen (formerly C-OH) showing a chemical shift characteristic of an aryl ether (~150-160 ppm).

    • The carbonyl carbon signal from the acetamide moiety remains in the ~160-180 ppm region.

    • A new signal for the oxymethylene carbon (-O-CH₂-) appears, typically in the 50 to 80 δ range.[10]

Comparative ¹H and ¹³C NMR Data Summary

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
4-Bromophenol ~6.8-7.4 (2 doublets, 4H, Ar-H), variable (-OH)[11][12]~155 (C-OH), ~132 (Ar-CH), ~117 (Ar-CH), ~115 (C-Br)[18][19]
2-Chloroacetamide ~7.3-7.6 (2 broad s, 2H, -NH₂), ~4.02 (s, 2H, -CH₂Cl)[14][15]~170 (C=O), ~43 (-CH₂Cl)
2-(4-Bromophenoxy)acetamide ~7.3-7.6 (2 broad s, 2H, -NH₂), ~6.9-7.5 (2 doublets, 4H, Ar-H), ~4.5 (s, 2H, -O-CH₂-)[17]~170 (C=O), ~157 (Ar C-O), ~133 (Ar-CH), ~117 (Ar-CH), ~115 (Ar C-Br), ~68 (-O-CH₂-)[10]

III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.

  • 4-Bromophenol (Precursor): The mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, there will be two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. The molecular weight is approximately 173.01 g/mol .[21] The molecular ion peaks would therefore be at m/z 172 and 174.[1][22][23]

  • 2-Chloroacetamide (Precursor): This compound also exhibits isotopic peaks for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl) in a roughly 3:1 ratio. The molecular weight is approximately 93.51 g/mol .[24][25] The molecular ion peaks will be at m/z 93 and 95.[26]

  • 2-(4-Bromophenoxy)acetamide (Product): The molecular ion peak for the product will confirm the successful combination of the two precursors. The expected molecular weight is approximately 230.06 g/mol . The mass spectrum will be complex due to the presence of both bromine and chlorine isotopes, but the most intense molecular ion cluster will confirm the product's identity. Key fragmentation patterns would likely involve the cleavage of the ether bond.

Comparative Mass Spectrometry Data Summary

CompoundMolecular Weight ( g/mol )Key m/z Peaks for Molecular Ion (M⁺)
4-Bromophenol 173.01[21]172 and 174 (due to ⁷⁹Br/⁸¹Br isotopes)[1][22][23]
2-Chloroacetamide 93.51[24][25]93 and 95 (due to ³⁵Cl/³⁷Cl isotopes)[26]
2-(4-Bromophenoxy)acetamide 230.06Clusters around 229/231/233 (due to Br and Cl isotopes)

Experimental Protocols & Workflow

To ensure data integrity and reproducibility, standardized protocols for sample preparation and instrument operation are critical.

General Spectroscopic Analysis Workflow

Workflow cluster_sample Sample Preparation cluster_analysis Data Acquisition cluster_processing Data Processing & Interpretation Dissolve_NMR Dissolve sample in deuterated solvent (e.g., CDCl3, DMSO-d6) Acquire_NMR Acquire ¹H and ¹³C NMR Spectra Dissolve_NMR->Acquire_NMR Prepare_IR Prepare KBr pellet or Nujol mull (for solids) Acquire_IR Acquire FT-IR Spectrum Prepare_IR->Acquire_IR Dissolve_MS Dissolve sample in volatile solvent (e.g., Methanol) Acquire_MS Acquire Mass Spectrum Dissolve_MS->Acquire_MS Process_Spectra Process raw data (e.g., Fourier transform, baseline correction) Acquire_NMR->Process_Spectra Acquire_IR->Process_Spectra Acquire_MS->Process_Spectra Analyze_Data Analyze peaks, shifts, and fragmentation patterns Process_Spectra->Analyze_Data Compare_Data Compare product data with precursor data Analyze_Data->Compare_Data

Caption: General workflow for spectroscopic sample analysis.

Protocol 1: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking on the resulting spectrum.

Protocol 2: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Conclusion

The synergistic use of FT-IR, NMR, and Mass Spectrometry provides an irrefutable body of evidence for the successful synthesis of 2-(4-Bromophenoxy)acetamide. Each technique offers a unique and complementary perspective: FT-IR confirms the transformation of functional groups, NMR elucidates the precise atomic connectivity and chemical environment, and Mass Spectrometry validates the molecular weight. By systematically comparing the spectroscopic signatures of the product to its precursors, researchers can confidently establish the identity and purity of their target molecule, upholding the principles of scientific integrity and enabling the advancement of drug discovery and development.

References

  • Homework.Study.com. The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2) shows three signals at 4.02, 7.35, and 7.60... Available from: [Link]

  • University of Calgary. Ch20: Spectroscopy Analysis : Amides. Available from: [Link]

  • Filo. The 1H -NMR spectrum of 2-chloroacetamide ClCH_{2}CONH_{2} shows three... Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds VI: Introduction to Amides. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0062397). Available from: [Link]

  • Fiveable. Spectroscopy of Ethers. Available from: [Link]

  • Chemistry LibreTexts. 24.1: Structural, Physical, and Spectral Characteristics of Amides. Available from: [Link]

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available from: [Link]

  • Chegg.com. Solved The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2). Available from: [Link]

  • SpectraBase. 4-Bromophenol. Available from: [Link]

  • PubChem. 4-Bromophenol. Available from: [Link]

  • ResearchGate. Fig. S20 1 H NMR spectra of 4-Bromophenol in CDCl 3. Available from: [Link]

  • National Institute of Standards and Technology. Phenol, 4-bromo-. Available from: [Link]

  • ResearchGate. FT-IR spectra of 4-bromophenacyl bromide (a), p-bromo b-ketosulfone... Available from: [Link]

  • Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available from: [Link]

  • ResearchGate. (PDF) Multi-spectroscopic and theoretical analyses on the diphenyl ether–tert-butyl alcohol complex in the electronic ground and electronically excited state. Available from: [Link]

  • ResearchGate. What is the best method for detecting Amide groups in the presence of Amine groups?. Available from: [Link]

  • National Institute of Standards and Technology. Acetamide, 2-chloro-. Available from: [Link]

  • SpectraBase. 2-Chloroacetamide - Optional[1H NMR] - Spectrum. Available from: [Link]

  • Human Metabolome Database. Predicted GC-MS Spectrum - 4-Bromophenol GC-MS (Non-derivatized) - 70eV, Positive (HMDB0062397). Available from: [Link]

  • MassBank. chemontid:0002320. Available from: [Link]

  • SpectraBase. 4-Bromophenol - Optional[1H NMR] - Spectrum. Available from: [Link]

  • National Institute of Standards and Technology. Acetamide, 2-chloro-. Available from: [Link]

  • National Institute of Standards and Technology. 4-Bromophenol, TMS derivative. Available from: [Link]

  • National Institute of Standards and Technology. Phenol, 4-bromo-. Available from: [Link]

  • OpenStax adaptation. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information for. Available from: [Link]

  • SpectraBase. 2-Chloroacetamide - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • SpectraBase. 2-Chloroacetamide - Optional[FTIR] - Spectrum. Available from: [Link]

  • PubChem. Chloroacetamide. Available from: [Link]

  • Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. Available from: [Link]

  • National Institute of Standards and Technology. Acetamide, 2-chloro-. Available from: [Link]

  • RCSB PDB. 2-Chloroacetamide. Available from: [Link]

  • Wikipedia. Chloroacetamide. Available from: [Link]

  • ScienceDirect. FTIR spectra of the CHCl 2 COCl photolysis products in the Ar, Kr, Xe, and O 2 matrices. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(4-Bromophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of laboratory reagents are paramount to ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, science-backed protocol for the proper disposal of 2-(4-Bromophenoxy)acetamide, moving beyond simple steps to explain the critical reasoning behind each procedural choice.

Our objective is to empower you with the knowledge to manage this halogenated organic compound not just correctly, but with a deep understanding of the associated chemical principles and regulatory frameworks.

Part 1: Waste Characterization - Understanding the Hazard Profile

Before any disposal procedure can be initiated, a thorough characterization of the waste is essential. 2-(4-Bromophenoxy)acetamide is a halogenated aromatic compound. Its disposal protocol is dictated by its chemical structure and associated hazards.

While specific toxicity data for 2-(4-Bromophenoxy)acetamide is not extensively documented, its structure allows us to infer its hazard profile from analogous compounds and chemical families, such as other brominated acetamides.[1][2] The primary concerns are its classification as a hazardous waste due to its chemical properties and the environmental impact of improper disposal.

Key Hazard & Regulatory Data

ParameterClassification & RationaleSource
GHS Hazard Profile Based on structurally similar compounds, it is prudent to handle this chemical as: • Skin Irritant (Category 2)Serious Eye Irritant (Category 2/2A)Respiratory Tract IrritantHarmful if Swallowed (Acute Toxicity, Oral, Cat. 4) [1][2][3]
Regulatory Status RCRA Hazardous Waste. As a brominated organic compound, it falls under the category of Halogenated Organic Compounds (HOCs) regulated by the U.S. Environmental Protection Agency (EPA).[4][5][6][7][8]
Physical State Typically a solid powder.[9] Waste may be the pure solid or dissolved in a solvent.N/A
Primary Disposal Concern The presence of a carbon-bromine bond necessitates a disposal pathway that can safely manage the formation of halogenated byproducts.[10][11][12]N/A

Part 2: On-Site Management: The Principles of Safe Accumulation

Proper disposal begins in the laboratory at the point of generation. The following principles are critical for maintaining a safe and compliant environment.

Waste Minimization

The most effective disposal strategy is to minimize waste generation in the first place. This can be achieved by:

  • Reducing the scale of experiments whenever possible.[13]

  • Purchasing and preparing only the quantity of reagent necessary for the planned procedures.[14]

  • Avoiding the preparation of excessive stock solutions.

Segregation: The Cornerstone of Chemical Safety

Segregation is the most critical step in laboratory waste management. 2-(4-Bromophenoxy)acetamide waste must be collected separately from other waste streams.[14]

Causality: Halogenated organic wastes are treated via specific high-temperature incineration processes designed to handle the acid gases (like Hydrogen Bromide, HBr) produced during combustion.[4][15] Mixing this waste with non-halogenated solvents, aqueous solutions, or solid waste complicates and increases the cost of disposal and can create dangerous incompatibilities.[16]

Actionable Protocol:

  • Designate a specific waste container exclusively for "Halogenated Organic Waste."[4]

  • DO NOT mix with non-halogenated solvents (e.g., acetone, methanol, hexanes).

  • DO NOT mix with acids or bases.[16]

  • DO NOT dispose of as general solid waste or pour down the drain.[1][17]

Containerization and Labeling

Waste must be accumulated in appropriate, clearly labeled containers within a designated Satellite Accumulation Area (SAA).[7][13]

  • Container Selection: Use a chemically compatible container with a secure, vapor-tight lid. For solid waste, a wide-mouth polyethylene or glass jar is suitable. For solutions, use a glass or plastic bottle compatible with the solvent used.[18]

  • Labeling: The container label is a critical safety and compliance document. It must be filled out as waste is added and include:

    • The words "HAZARDOUS WASTE" .[7][18]

    • The full chemical name: "2-(4-Bromophenoxy)acetamide" (no formulas or abbreviations).[18]

    • If in solution, list all components and their approximate percentages.

    • The relevant hazard pictograms (e.g., irritant/harmful).[16]

  • Satellite Accumulation Area (SAA): The SAA is a designated location at or near the point of waste generation and under the control of the laboratory personnel.[7][18] Keep the waste container closed at all times except when adding waste.[13][18]

Part 3: Approved Disposal Pathway - High-Temperature Incineration

The industry-standard and EPA-recommended disposal method for halogenated organic waste is high-temperature incineration in a facility permitted under the Resource Conservation and Recovery Act (RCRA).[19]

The Science Behind Incineration: During controlled combustion at high temperatures (typically >850 °C), the organic structure of 2-(4-Bromophenoxy)acetamide is destroyed, breaking it down into carbon dioxide, water, and hydrogen bromide (HBr).[10][15]

  • Combustion: C₈H₈BrNO₂ + O₂ → CO₂ + H₂O + HBr + NOₓ

  • Acid Gas Scrubbing: The HBr in the flue gas is highly corrosive and an environmental hazard. The incineration facility must be equipped with a wet scrubber system, which neutralizes the HBr, typically with a caustic solution (e.g., NaOH), to form a salt and water before the gas is released.[15][20]

    • HBr + NaOH → NaBr + H₂O

Inadequate combustion conditions can lead to the formation of hazardous polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which is why treatment in a specialized, high-efficiency incinerator is essential.[10][11]

Step-by-Step Disposal Workflow

The following protocol provides a direct, procedural guide for the end-user in a laboratory setting.

1. Preparation & Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[1]

2. Waste Collection (at the point of generation):

  • For Solid Waste: Carefully transfer residual solid 2-(4-Bromophenoxy)acetamide into the designated "Halogenated Organic Solid Waste" container located in your SAA.

  • For Contaminated Materials: Dispose of items grossly contaminated with the compound (e.g., weighing paper, gloves, disposable spatulas) in the same solid waste container.

  • For Liquid Waste (Solutions): Transfer solutions containing 2-(4-Bromophenoxy)acetamide into the designated "Halogenated Organic Liquid Waste" container in your SAA. Ensure the solvent is compatible with the container.

3. Secure and Store:

  • Tightly seal the waste container cap after adding waste.[18]

  • Ensure the container is clean on the outside and the label is accurate and legible.

  • Store the container in your designated SAA, away from incompatible materials.[16][18]

4. Arrange for Disposal:

  • Once the container is nearly full (e.g., 90%), or if the waste has been accumulated for an extended period (consult institutional guidelines, often up to 12 months), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[7][13][18]

  • EH&S professionals will then transport the waste for consolidation and shipment to a licensed hazardous waste treatment and disposal facility.

Disposal Workflow Diagram

G Workflow for 2-(4-Bromophenoxy)acetamide Disposal cluster_lab In-Laboratory Procedures cluster_ehs EH&S & Vendor Procedures A Waste Generated (Solid or Liquid) B Characterize as Halogenated Organic Waste A->B C Select Correct Waste Container (Halogenated Liquid or Solid) B->C D Accurately Label Container 'Hazardous Waste' + Contents C->D E Transfer Waste to Container in Satellite Accumulation Area (SAA) D->E F Keep Container Securely Closed E->F G Request EH&S Pickup (When full or per time limit) F->G H EH&S Collects Waste from Laboratory G->H Hand-off I Waste Transported to Licensed Disposal Facility H->I J High-Temperature Incineration with Acid Gas Scrubbing I->J K Final Disposition (Neutralized Ash to Landfill) J->K

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenoxy)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.